molecular formula C43H68N7O18P3S B15549940 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Katalognummer: B15549940
Molekulargewicht: 1096.0 g/mol
InChI-Schlüssel: VMAJWSSWCPBIJY-XTVXXYAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA is a useful research compound. Its molecular formula is C43H68N7O18P3S and its molecular weight is 1096.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C43H68N7O18P3S

Molekulargewicht

1096.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (7Z,10Z,13Z,16Z)-3-oxodocosa-7,10,13,16-tetraenethioate

InChI

InChI=1S/C43H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h8-9,11-12,14-15,17-18,29-30,32,36-38,42,54-55H,4-7,10,13,16,19-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b9-8-,12-11-,15-14-,18-17-/t32-,36+,37+,38-,42-/m0/s1

InChI-Schlüssel

VMAJWSSWCPBIJY-XTVXXYAESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Whitepaper: The Critical Role of 3-Oxo-docosatetraenoyl-CoA in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Metabolic Disease and Drug Development

Abstract

Peroxisomal β-oxidation is an indispensable metabolic pathway, uniquely equipped to catabolize substrates that are poorly handled by mitochondria, including very-long-chain fatty acids (VLCFAs) and specific polyunsaturated fatty acids (PUFAs). This guide delves into the core of this pathway, focusing on the pivotal role and metabolic fate of a key intermediate: 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA . This molecule, derived from the C22:4(n-6) PUFA adrenic acid, stands at a critical juncture, representing the final substrate for the thiolytic cleavage that concludes a cycle of β-oxidation. Understanding the enzymology governing its formation and breakdown is fundamental to deciphering the pathophysiology of peroxisomal disorders, such as Zellweger syndrome, and offers a mechanistic framework for developing novel therapeutic strategies. This document provides an in-depth exploration of the biochemical context, the specific enzymes involved, their substrate specificities, and robust methodologies for investigating this vital metabolic nexus.

Introduction: The Specialized Domain of Peroxisomal β-Oxidation

In mammalian cells, the breakdown of fatty acids is partitioned between two organelles: mitochondria and peroxisomes. While mitochondria are the primary site for the oxidation of common short-, medium-, and long-chain fatty acids to generate ATP, peroxisomes possess a distinct and non-redundant β-oxidation system.[1] This peroxisomal pathway is essential for chain-shortening substrates that are either too long or structurally distinct for efficient mitochondrial processing.[2]

Key substrates exclusively handled by peroxisomes include:

  • Very-Long-Chain Fatty Acids (VLCFAs): Saturated and unsaturated fatty acids with 22 or more carbons.

  • Pristanic Acid: A 2-methyl branched-chain fatty acid.

  • Bile Acid Intermediates: Dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA).

  • Specific Polyunsaturated Fatty Acids (PUFAs): Including the chain-shortening of adrenic acid (C22:4) and the final biosynthetic step of Docosahexaenoic Acid (DHA, C22:6) from its C24:6 precursor.[3][4]

Unlike the mitochondrial pathway which is tightly coupled to the electron transport chain for ATP synthesis, the initial dehydrogenation step in peroxisomes, catalyzed by Acyl-CoA Oxidase 1 (ACOX1), directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[1][5] The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage are catalyzed by a D-bifunctional protein and a peroxisomal 3-oxoacyl-CoA thiolase, respectively.[2][6] The end products are a chain-shortened acyl-CoA and acetyl-CoA, which are then exported from the peroxisome for further metabolism.

This guide focuses specifically on the final thiolytic cleavage step in the degradation of adrenic acid (docosatetraenoic acid), where this compound is the critical substrate.

The Metabolic Cascade: Formation of the 3-Oxoacyl Intermediate

The journey from a free C22 PUFA to its 3-oxoacyl-CoA intermediate inside the peroxisome is a multi-step process involving transport, activation, and three enzymatic reactions.

  • Transport and Activation: Adrenic acid (C22:4) enters the peroxisome via an ATP-binding cassette (ABC) transporter, likely ABCD1.[7] Once inside the peroxisomal matrix, it is esterified to its coenzyme A derivative, docosatetraenoyl-CoA, by a very-long-chain acyl-CoA synthetase.

  • Step 1: Dehydrogenation (ACOX1): The first oxidative step is catalyzed by the FAD-dependent Acyl-CoA Oxidase 1 (ACOX1). This enzyme creates a double bond between the α and β carbons (C2 and C3), yielding 2-trans-enoyl-docosatetraenoyl-CoA and producing H₂O₂.[1]

  • Step 2 & 3: Hydration & Dehydrogenation (D-Bifunctional Protein): The D-bifunctional protein (DBP), encoded by the HSD17B4 gene, performs the next two reactions.[6] Its enoyl-CoA hydratase domain adds a water molecule across the new double bond, forming 3-hydroxy-docosatetraenoyl-CoA. Subsequently, its NAD⁺-dependent 3-hydroxyacyl-CoA dehydrogenase domain oxidizes the hydroxyl group, yielding the target molecule: This compound .[2][6]

This 3-oxo intermediate is the final product of the oxidative portion of the cycle and the direct substrate for the chain-shortening reaction.

Peroxisomal_Beta_Oxidation_Pathway Figure 1: Peroxisomal β-Oxidation of Adrenic Acid cluster_peroxisome Peroxisomal Matrix AdrenoylCoA Docosatetraenoyl-CoA (Adrenoyl-CoA, C22:4) EnoylCoA 2-trans-Enoyl-docosatetraenoyl-CoA AdrenoylCoA->EnoylCoA ACOX1 ACOX1_out H₂O₂ HydroxyacylCoA 3-Hydroxy-docosatetraenoyl-CoA EnoylCoA->HydroxyacylCoA D-Bifunctional Protein (Hydratase) OxoacylCoA This compound (Target Intermediate) HydroxyacylCoA->OxoacylCoA D-Bifunctional Protein (Dehydrogenase) DBP_out NADH + H⁺ EicosatrienoylCoA Eicosatrienoyl-CoA (C20:3, Chain-shortened product) OxoacylCoA->EicosatrienoylCoA Thiolase A (ACAA1) split_node OxoacylCoA->split_node AcetylCoA Acetyl-CoA split_node->AcetylCoA Thiolase A (ACAA1) ACOX1_in O₂ DBP_in NAD⁺ Thiolase_in CoASH

Caption: Figure 1: Peroxisomal β-Oxidation of Adrenic Acid.

The Decisive Step: Thiolytic Cleavage by Peroxisomal Thiolases

The thiolytic cleavage of 3-Oxo-docosatetraenoyl-CoA is the final, irreversible step of the β-oxidation cycle. This reaction is catalyzed by a family of enzymes known as 3-oxoacyl-CoA thiolases (or β-ketothiolases).[8] In mammalian peroxisomes, two primary thiolases have been characterized, each with distinct substrate specificities.[9][10]

Enzyme Specificity: Thiolase A vs. SCP-2/Thiolase

The choice of enzyme is dictated by the structure of the acyl-CoA substrate.

  • 3-Oxoacyl-CoA Thiolase A (Thiolase A / ACAA1): This is the canonical peroxisomal thiolase responsible for the degradation of straight-chain 3-oxoacyl-CoAs.[10] Its primary role is to process the intermediates of VLCFA and PUFA oxidation. Therefore, This compound is a specific substrate for Thiolase A .[9] The enzyme catalyzes a CoA-dependent attack on the C2-C3 bond, releasing acetyl-CoA and the two-carbon-shorter eicosatrienoyl-CoA (C20:3).

  • Sterol Carrier Protein 2/3-Oxoacyl-CoA Thiolase (SCPx or SCP-2/Thiolase): This multifunctional protein possesses thiolase activity primarily directed towards 2-methyl-branched substrates (like pristanic acid) and bile acid intermediates.[9][10] It shows minimal activity towards straight-chain substrates like the one in focus.

This enzymatic division of labor ensures efficient processing of diverse fatty acid structures within the peroxisome.

Substrate Specificity Data

The following table summarizes the distinct roles of the two major peroxisomal thiolases, based on purification and activity studies from rat liver.

Substrate Type3-Oxoacyl-CoA Thiolase A (ACAA1)SCP-2/ThiolaseRationale for Specificity
Straight-Chain 3-Oxoacyl-CoAs High Activity Low to Negligible ActivityThiolase A is the primary enzyme for VLCFA and PUFA degradation.[9][10]
(e.g., 3-Oxo-palmitoyl-CoA)
2-Methyl-Branched 3-Oxoacyl-CoAs Negligible ActivityHigh Activity The methyl group at the C2 position sterically hinders the active site of Thiolase A.[9]
(e.g., 3-Oxo-pristanoyl-CoA)
Bile Acid Intermediates Negligible ActivityHigh Activity The bulky steroid ring structure requires the specialized active site of SCP-2/Thiolase.[10]
(e.g., 3-Oxo-THCA-CoA)

Data synthesized from Antonenkov et al. (1997) and Wanders et al. (2010).[9][11]

Pathophysiological Relevance: When Cleavage Fails

The critical nature of the thiolase step is underscored by the severe consequences of its dysfunction. Genetic defects in the enzymes of the peroxisomal β-oxidation pathway lead to a class of metabolic disorders known as peroxisome biogenesis disorders (PBDs) or single-enzyme deficiencies.

  • Zellweger Spectrum Disorders (PBD-ZSD): These are the most severe PBDs, arising from mutations in PEX genes required for overall peroxisome assembly. The resulting absence of functional peroxisomes leads to a complete inability to perform β-oxidation.[12] Fibroblasts from patients with Zellweger syndrome show an accumulation of VLCFAs and bile acid intermediates, and a deficiency in DHA, highlighting the central role of this organelle.[3][12]

  • D-Bifunctional Protein (DBP) Deficiency: Caused by mutations in the HSD17B4 gene, this disorder prevents the formation of 3-oxoacyl-CoA intermediates.[13] Clinically, it presents with features similar to Zellweger syndrome, demonstrating that a block at any step prior to the thiolase reaction is sufficient to disrupt the entire pathway.

  • Thiolase Deficiency (ACAA1): While historically a patient was described with thiolase deficiency, this case was later re-diagnosed as DBP deficiency.[13][14] To date, a confirmed clinical case of isolated ACAA1 deficiency has not been identified, suggesting it may be embryonically lethal or that its symptoms are classified under other broader diagnoses.[2] However, the biochemical consequence would be the specific accumulation of 3-oxoacyl-CoA intermediates alongside their upstream precursors (VLCFAs).

In all these conditions, the failure to cleave molecules like 3-Oxo-docosatetraenoyl-CoA contributes directly to the cellular pathology through the accumulation of toxic lipid species, disruption of membrane composition, and depletion of essential molecules like DHA.[15]

Experimental Methodologies: A Guide for Investigation

Studying the thiolytic cleavage of 3-Oxo-docosatetraenoyl-CoA requires precise biochemical assays. The following protocol provides a framework for an in vitro activity assay using purified components or organelle fractions.

Protocol: In Vitro Thiolase Activity Assay

Objective: To measure the rate of thiolytic cleavage of a synthetic 3-oxoacyl-CoA substrate by a purified peroxisomal thiolase or a peroxisome-enriched cell fraction.

Materials:

  • Enzyme Source: Purified recombinant ACAA1 or peroxisomal fractions isolated from cell culture/tissue.

  • Substrate: Synthesized this compound.

  • Coenzyme A (CoASH) solution.

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

  • Detection Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Spectrophotometer capable of reading at 412 nm.

Workflow:

Experimental_Workflow Figure 2: Experimental Workflow for Thiolase Assay Prep 1. Preparation - Synthesize 3-Oxoacyl-CoA Substrate - Isolate Peroxisomal Fraction or Purify Enzyme - Prepare Reagents (Buffer, CoASH, DTNB) Reaction 2. Reaction Setup - Add Assay Buffer to cuvette - Add DTNB and CoASH - Add Enzyme Source Prep->Reaction Initiation 3. Initiation & Monitoring - Add 3-Oxoacyl-CoA Substrate to start reaction - Immediately begin monitoring absorbance at 412 nm Reaction->Initiation Analysis 4. Data Analysis - Calculate rate of change in A412 - Use Beer-Lambert law to determine rate of TNB²⁻ formation - Correlate with enzyme activity (nmol/min/mg) Initiation->Analysis

Caption: Figure 2: Experimental Workflow for Thiolase Assay.

Step-by-Step Procedure:

  • Reaction Setup: In a 1 mL cuvette, combine 900 µL of assay buffer, 10 µL of 10 mM DTNB, and 20 µL of 5 mM CoASH.

  • Enzyme Addition: Add 20-50 µg of the enzyme-containing fraction. Mix gently and incubate for 2 minutes at 37°C to establish a baseline.

  • Reaction Initiation: Start the reaction by adding 10 µL of a 5 mM solution of the 3-Oxo-docosatetraenoyl-CoA substrate.

  • Data Acquisition: Immediately begin recording the increase in absorbance at 412 nm (A₄₁₂) over 5 minutes. The cleavage of the substrate releases a free CoA-SH group, which reacts with DTNB to produce TNB²⁻, a yellow-colored compound with a high molar extinction coefficient at 412 nm.

  • Controls:

    • Negative Control (No Substrate): Run a parallel reaction without the 3-oxoacyl-CoA substrate to measure any background reaction.

    • Negative Control (No Enzyme): Run a reaction without the enzyme source to check for non-enzymatic substrate degradation.

  • Calculation: Calculate the rate of reaction using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

Conclusion and Future Directions

This compound represents more than a simple metabolic intermediate; it is a critical checkpoint in the peroxisomal processing of polyunsaturated fatty acids. The specificity of Thiolase A for this substrate ensures the orderly chain-shortening of adrenic acid, while the broader implications of this pathway are evident in the severe pathology of peroxisomal disorders.

Future research should focus on:

  • Modulation of Thiolase Activity: Investigating small molecules that can enhance or stabilize ACAA1 activity could offer a therapeutic avenue for disorders where there is residual, but insufficient, enzyme function.

  • Substrate Trafficking: Elucidating the mechanisms by which acyl-CoA intermediates are channeled between the multifunctional DBP and thiolase enzymes could reveal new points of regulation.

  • Lipidomics Analysis: Advanced mass spectrometry techniques can be used to precisely quantify the accumulation of 3-oxoacyl-CoA intermediates in disease models, providing a direct biomarker for pathway dysfunction.

By continuing to dissect this fundamental biochemical step, the scientific community can pave the way for a deeper understanding of metabolic health and develop targeted interventions for devastating peroxisomal diseases.

References

Whitepaper: A Technical Guide to the Peroxisomal Biosynthesis of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA from Docosahexaenoic Acid (DHA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Docosahexaenoic acid (DHA, C22:6n-3) is a cornerstone of neural and retinal health, and its metabolic fates are of profound interest in drug development and nutritional science. While much attention is given to its role in membrane structure and as a precursor to signaling molecules, its catabolism via peroxisomal β-oxidation is a critical, albeit less-publicized, pathway that modulates cellular lipid pools and generates bioactive intermediates. This technical guide provides an in-depth examination of the initial cycle of DHA's peroxisomal β-oxidation, focusing specifically on the enzymatic conversion to its 3-oxoacyl-CoA intermediate, 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. We delineate the core enzymatic steps, provide validated experimental protocols for its in vitro synthesis and detection, and offer insights into the causality behind methodological choices. This document is intended for researchers, biochemists, and drug development professionals seeking to investigate this pathway, characterize its enzymes, or produce its intermediates for further study.

Introduction: The Significance of DHA Metabolism

Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid (PUFA) in the brain and retina, where it is indispensable for membrane fluidity, photoreceptor function, and neuroprotection.[1][2] Its biological significance extends beyond its structural role; DHA is a precursor to a suite of potent, specialized pro-resolving mediators (SPMs) like resolvins and neuroprotectins, which actively orchestrate the resolution of inflammation.[3][4]

The cellular levels of free DHA are tightly regulated, primarily through its breakdown in a specialized subcellular organelle: the peroxisome. Unlike mitochondria, which cannot efficiently oxidize very-long-chain fatty acids (>C20), peroxisomes are uniquely equipped for this task.[5] The peroxisomal β-oxidation of DHA is not merely a degradative process for energy production; it is a sophisticated metabolic pathway that "retro-converts" DHA into shorter, valuable PUFAs like eicosapentaenoic acid (EPA, C20:5n-3) or generates signaling intermediates.[6]

Understanding the initial steps of this pathway is paramount. The formation of the 3-oxoacyl-CoA intermediate is a critical checkpoint before the carbon chain is shortened. This guide focuses exclusively on the synthesis of this key molecule: this compound.

Section 1: The Core Biosynthetic Pathway

The conversion of DHA to its 3-oxoacyl-CoA derivative occurs entirely within the peroxisomal matrix and involves a sequence of four enzymatic reactions following the initial activation of free DHA to DHA-CoA in the cytoplasm.

Step 1: Acyl-CoA Synthetase (Activation) Before entering the peroxisome, free DHA must be activated to its thioester derivative, docosahexaenoyl-CoA (DHA-CoA). This ATP-dependent reaction is catalyzed by long-chain acyl-CoA synthetases located on the endoplasmic reticulum or peroxisomal membranes.

Step 2: Peroxisomal β-Oxidation, First Cycle Once DHA-CoA is transported into the peroxisome, it enters the β-oxidation spiral. The enzymes involved are distinct from their mitochondrial counterparts.[7][8]

  • Oxidation: The first step is catalyzed by a peroxisome-specific Acyl-CoA Oxidase (ACOX) . ACOX introduces a double bond between the α (C2) and β (C3) carbons, yielding 2-trans,4-cis,7-cis,10-cis,13-cis,16-cis,19-cis-docosaheptaenoyl-CoA. This reaction utilizes FAD as a cofactor and produces hydrogen peroxide (H₂O₂), a hallmark of peroxisomal oxidation.[5]

  • Hydration & Isomerization: The resulting product contains conjugated double bonds (at C2 and C4), which poses a challenge. This step is handled by a multifunctional enzyme, specifically the D-bifunctional protein (DBP) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[7][9] The hydratase function adds a water molecule across the newly formed C2-C3 double bond. However, the pre-existing cis-double bond at C4 requires an auxiliary enzymatic activity, often an isomerase, to reposition the double bonds correctly for hydration. This ultimately yields L-3-hydroxy-docosa-7,10,13,16-tetraenoyl-CoA.

  • Dehydrogenation: The D-bifunctional protein's second function, L-3-hydroxyacyl-CoA dehydrogenase activity, then oxidizes the hydroxyl group at C3. This NAD⁺-dependent reaction generates the target molecule of this guide: This compound .[10][11][12]

  • Thiolysis (Pathway Continuation): To complete the cycle, a peroxisomal 3-ketoacyl-CoA thiolase would cleave the 3-oxo intermediate, releasing acetyl-CoA and a chain-shortened eicosapentaenoyl-CoA (EPA-CoA).[7][8] However, for the purposes of this guide, the pathway is considered complete upon the formation of the 3-oxo product.

Pathway Visualization

Biosynthesis_Pathway cluster_cytoplasm Cytoplasm / ER Membrane cluster_peroxisome Peroxisomal Matrix DHA DHA (Free Fatty Acid) DHACoA_cyto DHA-CoA DHA->DHACoA_cyto Acyl-CoA Synthetase (ATP, CoA-SH) DHACoA DHA-CoA (C22:6-CoA) DHACoA_cyto->DHACoA Transport Intermediate1 trans-Δ2,cis-Δ4-Enoyl-CoA DHACoA->Intermediate1 Acyl-CoA Oxidase (ACOX) (FAD → FADH₂) (O₂ → H₂O₂) Intermediate2 L-3-Hydroxyacyl-CoA Intermediate1->Intermediate2 D-Bifunctional Protein (Hydratase Activity) Product 3-Oxo-docosa-7,10,13,16- tetraenoyl-CoA Intermediate2->Product D-Bifunctional Protein (Dehydrogenase Activity) (NAD⁺ → NADH + H⁺) Thiolysis EPA-CoA + Acetyl-CoA Product->Thiolysis Thiolase (CoA-SH)

Caption: Enzymatic cascade for the synthesis of 3-Oxo-docosa-7,10,13,16-tetraenoyl-CoA.

Section 2: Experimental Workflow for In Vitro Synthesis & Analysis

This section provides a robust framework for producing and verifying the synthesis of this compound in a laboratory setting. The self-validating nature of this protocol relies on the clear identification of the target molecule via high-resolution mass spectrometry, contingent on the presence of both substrate and an active enzyme source.

Part A: Preparation of Critical Reagents
  • Substrate (DHA-CoA) Synthesis:

    • Rationale: Commercial availability of DHA-CoA can be limited. Enzymatic or chemical synthesis is often required. The enzymatic approach using acyl-CoA synthetase is preferred as it ensures the correct biological isomer.

    • Protocol:

      • To a reaction vial, add 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM DHA (solubilized in ethanol), and 2 mM Coenzyme A (CoA-SH).

      • Initiate the reaction by adding a purified acyl-CoA synthetase enzyme.

      • Incubate at 37°C for 1-2 hours.

      • Monitor the reaction progress by observing the decrease in free CoA-SH using Ellman's reagent (DTNB) or by analyzing a small aliquot via LC-MS.

      • Purify the resulting DHA-CoA using solid-phase extraction (SPE) with a C18 cartridge. Quantify the final product by UV absorbance at 260 nm (adenine of CoA).

  • Enzyme Source (Isolated Peroxisomes):

    • Rationale: Isolated peroxisomes from rat liver provide a complete and biologically relevant enzymatic system.[5][7] This is more cost-effective and straightforward than purifying multiple individual recombinant enzymes.

    • Protocol (Adapted from established methods):

      • Perfuse the liver of a euthanized rat with ice-cold saline to remove blood.

      • Homogenize the liver tissue in a buffered sucrose solution (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA).

      • Perform differential centrifugation to pellet nuclei and mitochondria.

      • Subject the resulting supernatant to density gradient centrifugation (e.g., using a Percoll or sucrose gradient) to separate peroxisomes from microsomes and cytosol.

      • Carefully collect the peroxisomal fraction. Assess purity and integrity via marker enzyme assays (e.g., catalase for peroxisomes, succinate dehydrogenase for mitochondria).

      • Determine the total protein concentration using a Bradford or BCA assay.

Part B: In Vitro Biosynthesis Protocol
  • Reaction Setup: Prepare reaction tubes on ice. A typical 100 µL reaction would include:

    • 50 mM Potassium Phosphate Buffer (pH 7.4)

    • 1 mM NAD⁺

    • 0.1 mM FAD

    • 50 µM DHA-CoA (substrate)

    • 100-200 µg of peroxisomal protein (enzyme source)

  • Controls: Prepare parallel reactions:

    • No Enzyme Control: Replace peroxisomal protein with homogenization buffer.

    • No Substrate Control: Replace DHA-CoA with buffer.

    • Boiled Enzyme Control: Use heat-denatured peroxisomal protein.

  • Incubation: Transfer the tubes to a 37°C water bath to start the reaction. Incubate for a predetermined time (e.g., a time-course of 0, 5, 15, 30, and 60 minutes is recommended for initial characterization).

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated lipid standard). This will precipitate the proteins and halt enzymatic activity.

  • Sample Preparation for Analysis:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Part C: Product Detection by LC-MS/MS
  • Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the required specificity and sensitivity to unambiguously identify and quantify the 3-oxoacyl-CoA intermediate within a complex biological matrix.

  • Methodology:

    • Chromatography: Use a reverse-phase C18 column to separate the different acyl-CoA species. A gradient elution using water and acetonitrile (both with 0.1% formic acid) will effectively resolve DHA-CoA from its more polar oxidized products.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode.

    • Identification:

      • Determine the theoretical exact mass of this compound.

      • Use Selected Ion Monitoring (SIM) to scan for the [M-H]⁻ ion of the target molecule.

      • Perform fragmentation (MS/MS) on the candidate parent ion. The fragmentation pattern, particularly the loss of the phosphopantetheine moiety, will provide definitive structural confirmation.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Part A: Reagent Preparation cluster_reaction Part B: In Vitro Reaction cluster_analysis Part C: Analysis DHA DHA + CoA DHACoA Substrate: DHA-CoA DHA->DHACoA Acyl-CoA Synthetase Reaction Combine Substrate, Enzymes, & Cofactors (NAD⁺, FAD) DHACoA->Reaction Liver Rat Liver Peroxisomes Enzyme Source: Isolated Peroxisomes Liver->Peroxisomes Differential & Gradient Centrifugation Peroxisomes->Reaction Incubate Incubate at 37°C Reaction->Incubate Terminate Terminate with Acetonitrile + Internal Std. Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Result Identify & Quantify Product LCMS->Result

Caption: Step-by-step workflow for the in vitro synthesis and analysis of the target molecule.

Section 3: Data Presentation and Interpretation

Effective data presentation is crucial for validating the experimental outcomes. Quantitative results should be summarized for clarity and comparative analysis.

Table 1: Representative Quantitative Data from In Vitro Biosynthesis
ConditionSubstrate (DHA-CoA) Peak Area (Arbitrary Units)Product (3-Oxoacyl-CoA) Peak Area (Arbitrary Units)Fold Change (Product/Substrate)
Complete Reaction (30 min) 1.2 x 10⁶4.5 x 10⁴0.0375
No Enzyme Control 2.5 x 10⁶Not Detected-
Boiled Enzyme Control 2.4 x 10⁶Not Detected-
No Substrate Control Not ApplicableNot Detected-

Interpretation of Results:

  • Successful Synthesis: The definitive appearance of a peak at the correct mass-to-charge ratio and retention time for this compound in the "Complete Reaction" sample, which is absent in all control samples, validates the enzymatic synthesis.

  • Enzyme Dependency: The absence of product in the "No Enzyme" and "Boiled Enzyme" controls is a critical self-validating checkpoint, proving that the conversion is not a spontaneous chemical artifact and requires active enzymatic machinery.

  • Substrate Specificity: The "No Substrate" control ensures that the detected product is not an endogenous contaminant from the peroxisomal preparation.

  • Kinetics: By analyzing samples from a time-course experiment, one can determine the initial rate of formation of the product, providing valuable data for enzyme characterization.

Conclusion and Future Directions

This guide has outlined the established biochemical pathway and a comprehensive experimental strategy for the biosynthesis and analysis of this compound from DHA. The peroxisomal β-oxidation of DHA is a critical metabolic hub, and the ability to produce and study its intermediates is essential for a deeper understanding of lipid homeostasis and disease pathology.

Future research can leverage this guide to:

  • Characterize the kinetic parameters of the enzymes involved, particularly the D-bifunctional protein, with this specific substrate.

  • Investigate how genetic defects in peroxisomal enzymes, such as those seen in certain metabolic disorders, affect this specific conversion.[7][8]

  • Use the synthesized 3-oxoacyl-CoA intermediate as a standard to probe its potential biological activities or its metabolism in subsequent enzymatic steps.

By providing a robust and scientifically grounded methodology, we empower researchers to explore this fascinating and important facet of lipid biochemistry.

References

An In-depth Technical Guide to the Enzymatic Conversion Leading to 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the enzymatic conversion that yields 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. This pivotal intermediate is formed during the peroxisomal β-oxidation of docosahexaenoic acid (DHA), a critical omega-3 fatty acid. Understanding this conversion is essential for elucidating the metabolic pathways of polyunsaturated fatty acids and for developing therapeutic strategies targeting lipid metabolism.

Introduction: The Significance of Peroxisomal β-Oxidation of DHA

Docosahexaenoic acid (DHA, 22:6n-3) is a vital structural component of cell membranes, particularly in the brain and retina, and a precursor to anti-inflammatory signaling molecules. The catabolism of DHA and its precursor, tetracosahexaenoic acid (24:6n-3), occurs primarily within peroxisomes through a modified β-oxidation pathway.[1][2] This process is distinct from mitochondrial β-oxidation and is crucial for maintaining lipid homeostasis. The formation of this compound is a key step in this pathway, catalyzed by the dehydrogenase activity of the D-bifunctional protein.[3][4] Dysregulation of this pathway is associated with several metabolic disorders, making the enzymes involved attractive targets for drug discovery.

The Enzymatic Conversion: A Closer Look

The conversion of 3(S)-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA to this compound is the third step in the peroxisomal β-oxidation spiral of DHA. This reaction is an NAD⁺-dependent oxidation catalyzed by the (3R)-hydroxyacyl-CoA dehydrogenase domain of the D-bifunctional protein (DBP), also known as peroxisomal multifunctional enzyme type 2 (MFE-2) or 17β-hydroxysteroid dehydrogenase type IV (HSD17B4).[5][6]

The Reaction:

3(S)-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA + NAD⁺ ⇌ this compound + NADH + H⁺

This reaction is a critical control point in the pathway, and its efficiency is dependent on the substrate specificity of the D-bifunctional protein.[1]

The Catalyst: D-Bifunctional Protein (MFE-2/HSD17B4)

The D-bifunctional protein is a homodimeric enzyme with three distinct functional domains: an N-terminal (3R)-hydroxyacyl-CoA dehydrogenase, a central enoyl-CoA hydratase, and a C-terminal sterol carrier protein 2-like domain.[4][7] This multifunctional nature allows for the channeling of substrates between the second and third steps of β-oxidation, enhancing catalytic efficiency. The dehydrogenase domain specifically acts on (3R)-hydroxyacyl-CoA intermediates.[7]

Experimental Workflow: In Vitro Analysis of the Conversion

This section details a comprehensive workflow for the expression and purification of the dehydrogenase domain of human D-bifunctional protein, the preparation of the substrate, the execution of the enzymatic assay, and the analysis of the product.

Workflow Overview

G cluster_0 Enzyme Preparation cluster_1 Substrate Preparation cluster_2 Enzymatic Reaction & Analysis a Cloning of HSD17B4 Dehydrogenase Domain b Expression in E. coli a->b c Purification (e.g., His-tag Affinity) b->c g Coupled Spectrophotometric Assay (NAD+ Reduction Monitoring) c->g d Acquire/Synthesize all-cis-7,10,13,16,19-DPA e Convert to Acyl-CoA (Acyl-CoA Synthetase) d->e f Hydration to 3-hydroxyacyl-CoA (Enoyl-CoA Hydratase) e->f f->g h HPLC/LC-MS/MS Analysis of Reaction Products g->h i Kinetic Parameter Determination (Km, Vmax) g->i h->i caption Fig. 1: Experimental workflow for analyzing the enzymatic conversion.

Caption: Fig. 1: Experimental workflow for analyzing the enzymatic conversion.

Detailed Protocols

Part 1: Expression and Purification of Recombinant Human D-Bifunctional Protein (Dehydrogenase Domain)

  • Rationale: To obtain a pure and active enzyme for in vitro assays, the N-terminal dehydrogenase domain (approximately amino acids 1-323) of human HSD17B4 is expressed as a recombinant protein.[8] An N-terminal His-tag facilitates purification.

  • Protocol:

    • Cloning: Synthesize a codon-optimized DNA sequence for the dehydrogenase domain of human HSD17B4 and clone it into a suitable bacterial expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag and a TEV protease cleavage site.

    • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue cultivation at 18°C for 16-20 hours.

    • Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

    • Purification:

      • Clarify the lysate by centrifugation.

      • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

      • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

      • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

      • (Optional) If required, cleave the His-tag with TEV protease and further purify the protein by size-exclusion chromatography.

    • Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western blot analysis.

Part 2: Substrate Preparation: 3(S)-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

  • Rationale: The direct precursor is not readily commercially available. Therefore, a chemo-enzymatic synthesis approach is proposed, starting from a commercially available fatty acid.

  • Protocol:

    • Acyl-CoA Synthesis:

      • Start with commercially available all-cis-7,10,13,16,19-docosapentaenoic acid.

      • Convert the fatty acid to its CoA ester using an acyl-CoA synthetase. A detailed protocol for this enzymatic synthesis can be adapted from established methods.[9]

    • Enzymatic Hydration:

      • The resulting docosa-7,10,13,16,19-pentaenoyl-CoA is then hydrated to 3(S)-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA using a suitable enoyl-CoA hydratase. The hydratase domain of D-bifunctional protein itself can be used for this step.

    • Purification and Quantification: Purify the substrate using solid-phase extraction or preparative HPLC. Quantify the concentration spectrophotometrically using the molar extinction coefficient of the adenine ring of CoA (15,400 M⁻¹cm⁻¹ at 260 nm).

Part 3: Enzymatic Assay and Product Analysis

  • Rationale: A continuous spectrophotometric assay is employed to monitor the reaction progress in real-time by measuring the increase in NADH absorbance at 340 nm. For detailed product identification and quantification, a more specific HPLC or LC-MS/MS method is required.

  • Protocol 1: Spectrophotometric Assay for Kinetic Analysis

    • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM potassium phosphate buffer (pH 7.3)

      • 1 mM NAD⁺

      • Varying concentrations of the substrate (3(S)-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA)

    • Initiation: Equilibrate the mixture to 37°C in a spectrophotometer. Initiate the reaction by adding a known amount of the purified DBP dehydrogenase domain.

    • Monitoring: Record the increase in absorbance at 340 nm over time. The initial rate of the reaction is proportional to the enzyme activity.

    • Data Analysis: Calculate the initial reaction velocities at different substrate concentrations. Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • Protocol 2: HPLC/LC-MS/MS for Product Identification and Quantification

    • Reaction Termination: At various time points, quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Preparation: Centrifuge the quenched reaction to precipitate the protein. Transfer the supernatant for analysis.

    • Chromatographic Separation:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 10 mM ammonium acetate in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient from 30% to 90% B over 15 minutes.

      • Flow Rate: 0.3 mL/min.

      • Temperature: 40°C.

    • Detection (LC-MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the substrate and the expected product, this compound. The exact m/z values will need to be determined based on the chemical formula of the compounds.

    • Quantification: Generate a standard curve using a commercially available or synthesized standard of this compound to quantify the amount of product formed.

Data Presentation and Interpretation

The quantitative data obtained from the kinetic analysis should be summarized in a table.

Kinetic ParameterValue
Km (for 3-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA)To be determined experimentally
VmaxTo be determined experimentally
kcatTo be determined experimentally
kcat/KmTo be determined experimentally

Conclusion and Future Directions

This guide provides a robust framework for the in-depth study of the enzymatic conversion leading to this compound. By combining recombinant protein expression, chemo-enzymatic substrate synthesis, and advanced analytical techniques, researchers can gain valuable insights into the kinetics and regulation of this crucial step in DHA metabolism. Future studies could focus on screening for inhibitors of the D-bifunctional protein's dehydrogenase activity, which may have therapeutic potential in managing metabolic disorders associated with dysregulated fatty acid oxidation.

References

The Emerging Role of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA in Metabolic Health: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA, a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA), and its potential as a novel biomarker for a range of metabolic disorders. As our understanding of lipid metabolism deepens, the focus is shifting from well-established markers to more nuanced indicators that can provide earlier and more specific insights into disease pathogenesis. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of metabolic disease diagnostics and therapeutics.

Part 1: The Biochemical Significance of this compound

This compound is a transient but pivotal molecule in the peroxisomal β-oxidation pathway responsible for the final step in the synthesis of DHA (C22:6n-3), an essential omega-3 polyunsaturated fatty acid (PUFA).[1][2][3] DHA is integral to numerous physiological processes, particularly in the brain and retina, and its dysregulation is implicated in various metabolic and neurological conditions.

The formation of DHA from its precursor, tetracosahexaenoic acid (C24:6n-3), occurs not in the mitochondria, but within the peroxisomes.[1][2][3] This distinction is crucial as it highlights a specialized metabolic route that can be independently regulated and is susceptible to specific enzymatic defects.

The conversion of C24:6n-3 to DHA involves a cycle of peroxisomal β-oxidation. This compound emerges as the ketoacyl-CoA intermediate just before the final thiolytic cleavage that yields DHA-CoA and acetyl-CoA.

The Peroxisomal β-Oxidation Pathway of C24:6n-3

The key enzymatic steps leading to and involving this compound are:

  • Oxidation: Straight-chain acyl-CoA oxidase (SCOX) catalyzes the initial oxidation of tetracosahexaenoyl-CoA (C24:6n-3-CoA), introducing a double bond.

  • Hydration and Dehydrogenation: D-bifunctional protein (DBP) then performs both hydration and dehydrogenation steps, resulting in the formation of the 3-oxoacyl-CoA intermediate.

  • Thiolytic Cleavage: A 3-ketoacyl-CoA thiolase, such as sterol carrier protein X (SCPx), cleaves this compound to produce docosahexaenoyl-CoA (DHA-CoA) and acetyl-CoA.[1]

This pathway underscores the intricate coordination of enzymatic activities within the peroxisome, and any disruption can lead to an accumulation of intermediates, including this compound.

Peroxisomal_Beta_Oxidation C24_6_CoA Tetracosahexaenoyl-CoA (C24:6n-3-CoA) Enoyl_CoA 2-trans-Enoyl-CoA C24_6_CoA->Enoyl_CoA SCOX Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase activity) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA DBP (Dehydrogenase activity) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Oxoacyl_CoA->DHA_CoA Thiolase (e.g., SCPx) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase (e.g., SCPx)

Caption: Peroxisomal β-oxidation of C24:6n-3 to DHA-CoA.

Part 2: A Potential Nexus in Metabolic Disease

The dysregulation of fatty acid oxidation is a well-established hallmark of numerous metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[4] While much of the research has centered on mitochondrial β-oxidation, the contribution of peroxisomal pathways is increasingly recognized.

Given its position as a key intermediate, the levels of this compound could serve as a sensitive indicator of peroxisomal β-oxidation flux. An accumulation of this intermediate may signify a bottleneck in the pathway, potentially due to:

  • Genetic defects: Deficiencies in the enzymes downstream of its formation, such as 3-ketoacyl-CoA thiolase.

  • Nutrient overload: An excessive influx of fatty acids into the peroxisome, overwhelming the enzymatic capacity.

  • Oxidative stress: Peroxisomal enzymes are susceptible to damage from reactive oxygen species, which are also a byproduct of their own activity.

A disruption in this pathway not only affects DHA synthesis but can also lead to the accumulation of upstream fatty acid intermediates, contributing to lipotoxicity and cellular dysfunction.

Part 3: Analytical Strategies for Quantification

The detection and quantification of acyl-CoA species, including this compound, present significant analytical challenges due to their low abundance and inherent instability.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for their analysis.[5][6][7]

A Generalized LC-MS/MS Workflow

LCMS_Workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., Solid Phase Extraction) Sample->Extraction LC Liquid Chromatography (Reversed-Phase) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical workflow for the analysis of acyl-CoAs by LC-MS/MS.

Experimental Protocol: Quantification of this compound

This protocol provides a framework for the targeted quantification of this compound in biological matrices.

1. Sample Preparation and Extraction:

  • Rationale: The primary goal is to efficiently extract acyl-CoAs while minimizing degradation. A solid-phase extraction (SPE) protocol is often employed for this purpose.

  • Procedure:

    • Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water with internal standards).

    • Centrifuge to separate the phases and collect the aqueous layer containing the acyl-CoAs.

    • Load the aqueous extract onto a pre-conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge with a low-organic solvent to remove interfering substances.

    • Elute the acyl-CoAs with a high-organic solvent (e.g., methanol).

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).[5][6]

2. LC-MS/MS Analysis:

  • Rationale: Chromatographic separation is essential to resolve isomeric and isobaric species. Tandem mass spectrometry provides the necessary selectivity and sensitivity for detection.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phases: A gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive ion mode (ESI+).[5][6]

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification.[8][9]

      • Precursor Ion (Q1): The [M+H]+ ion of this compound.

      • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phospho-ADP moiety (M-507).[5][6][9]

3. Data Analysis and Quantification:

  • Rationale: A stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for matrix effects and variations in extraction efficiency and instrument response.

  • Procedure:

    • Generate a standard curve using a certified reference standard of this compound.

    • Determine the peak area ratio of the analyte to the internal standard in both the standards and the samples.

    • Calculate the concentration of the analyte in the samples by interpolating from the standard curve.

Quantitative Data Summary
ParameterTypical ValueReference
Limit of Detection (LOD) 2 - 133 nM (for various acyl-CoAs)[9]
Linear Dynamic Range Typically spans 3-4 orders of magnitude[5][6]
Intra-day Precision (%RSD) < 15%[8]
Inter-day Precision (%RSD) < 20%[8]
Accuracy (% Recovery) 80 - 114%[9]

Part 4: Future Perspectives and Drug Development Implications

The ability to accurately measure this compound opens up new avenues for both basic research and clinical applications.

  • Biomarker Discovery and Validation: Further studies are needed to establish the correlation between circulating or tissue levels of this molecule and the presence and severity of metabolic diseases. This will involve large-scale clinical cohorts and longitudinal studies.

  • Therapeutic Monitoring: For drugs that target fatty acid oxidation pathways, monitoring the levels of this compound could provide a pharmacodynamic endpoint to assess target engagement and therapeutic efficacy.

  • Novel Therapeutic Targets: A deeper understanding of the regulation of the peroxisomal β-oxidation pathway may reveal novel enzymatic targets for therapeutic intervention in metabolic diseases.

References

An In-Depth Technical Guide to the Cellular Localization of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The subcellular localization of metabolic intermediates is a critical determinant of their biological function and a key consideration in the development of targeted therapeutics. This guide provides an in-depth exploration of the cellular localization of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA, a key intermediate in the metabolism of docosahexaenoic acid (DHA). Drawing from established principles of fatty acid metabolism and proposing a rigorous experimental framework, we will build a compelling case for its primary residence within the peroxisome. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of "Where" in Cellular Metabolism

In the intricate landscape of cellular biochemistry, the "what" – the identity of a molecule – is intrinsically linked to the "where" – its subcellular location. The compartmentalization of metabolic pathways is a fundamental principle of eukaryotic cell biology, ensuring efficiency, preventing futile cycles, and enabling precise regulation. This compound is a specific acyl-CoA ester, a derivative of coenzyme A, that plays a role in the metabolic processing of docosahexaenoic acid (DHA)[1][2]. DHA, a 22-carbon omega-3 polyunsaturated fatty acid, is a vital component of cell membranes, particularly in the brain and retina, and a precursor to potent signaling molecules.[3][4][5] Understanding the precise location of its metabolic intermediates, such as this compound, is paramount for elucidating the regulation of DHA homeostasis and for designing therapeutic interventions that target specific nodes in its metabolic network.

The Metabolic Journey of DHA: A Peroxisomal Affair

Docosahexaenoic acid, a very long-chain fatty acid (VLCFA), undergoes catabolism through a process known as beta-oxidation. While mitochondria are the primary sites of beta-oxidation for most fatty acids, they are not equipped to handle VLCFAs.[6][7] This critical task falls to the peroxisome.[7][8][9] The beta-oxidation of fatty acids proceeds through a cyclical series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. The molecule , this compound, is the product of the third step in this cycle, the oxidation of a 3-hydroxyacyl-CoA intermediate. Given that DHA is a VLCFA, its initial beta-oxidation cycles, which shorten the carbon chain, occur almost exclusively within the peroxisome.[6] Therefore, it is highly probable that this compound is primarily localized to this organelle.

Metabolic Pathway of Peroxisomal Beta-Oxidation of DHA

DHA_Metabolism cluster_peroxisome Peroxisome DHA_CoA Docosahexaenoyl-CoA Enoyl_CoA Trans-2-Enoyl-CoA DHA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolytic Cleavage Mitochondrion Mitochondrion Shortened_Acyl_CoA->Mitochondrion Further Oxidation Acetyl_CoA->Mitochondrion TCA Cycle Extracellular Dietary DHA Extracellular->DHA_CoA Activation

Caption: Peroxisomal beta-oxidation of DHA.

Experimental Corroboration: A Multi-pronged Approach

While the metabolic context strongly suggests a peroxisomal localization, direct experimental evidence is necessary for confirmation. The following section outlines a comprehensive, multi-faceted experimental strategy to definitively determine the subcellular location of this compound.

Subcellular Fractionation Coupled with Mass Spectrometry

This classical biochemical technique remains a cornerstone for determining the localization of molecules.[10][11][12] The principle is to physically separate cellular organelles based on their size and density, followed by the sensitive and specific detection of the target molecule in each fraction using mass spectrometry.

  • Cell Culture and Homogenization:

    • Culture a suitable cell line known to have active fatty acid metabolism (e.g., hepatocytes, astrocytes).

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer containing protease and phosphatase inhibitors.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis with minimal organelle disruption.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing endoplasmic reticulum and peroxisomes) and leave the cytosol as the final supernatant.

  • Peroxisome Enrichment (Optional but Recommended):

    • For higher purity, the microsomal pellet can be further fractionated using a density gradient (e.g., sucrose or OptiPrep™) centrifugation. This will allow for the separation of peroxisomes from the endoplasmic reticulum.

  • Lipid Extraction from Fractions:

    • To each organelle fraction, add a mixture of chloroform and methanol (2:1 v/v) to extract lipids.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Mass Spectrometry Analysis:

    • Dry the lipid extracts under a stream of nitrogen.

    • Reconstitute the samples in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

    • Analyze the samples using a high-resolution mass spectrometer capable of targeted lipidomics to identify and quantify this compound.

  • Purity of Fractions: It is crucial to assess the purity of each subcellular fraction by performing Western blot analysis for well-established organelle markers (e.g., Calnexin for ER, Cytochrome c for mitochondria, Catalase for peroxisomes, and GAPDH for cytosol).

  • Quantitative Analysis: The relative abundance of this compound in each fraction should be normalized to the total protein content of that fraction. A significant enrichment in the peroxisomal fraction would provide strong evidence for its localization.

Organelle Marker Expected Localization Function
Calnexin Endoplasmic ReticulumProtein folding and quality control
Cytochrome c MitochondriaElectron transport chain
Catalase PeroxisomeDecomposition of hydrogen peroxide
GAPDH CytosolGlycolysis
Indirect Immunofluorescence Microscopy

While a specific antibody against this compound is unlikely to be commercially available, we can infer its location by visualizing the enzymes responsible for its synthesis and degradation.

Immunofluorescence_Workflow Start Cell Seeding & Culture Fixation Fixation (e.g., Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-3-Hydroxyacyl-CoA Dehydrogenase) Blocking->Primary_Ab Secondary_Ab Fluorescently Labeled Secondary Antibody Incubation Primary_Ab->Secondary_Ab Counterstain Counterstaining (e.g., DAPI for nucleus) Secondary_Ab->Counterstain Imaging Confocal Microscopy Counterstain->Imaging

Caption: Workflow for indirect immunofluorescence.

By co-localizing the enzyme 3-hydroxyacyl-CoA dehydrogenase (the enzyme that produces our molecule of interest) with a known peroxisomal marker (e.g., PMP70) using dual-label immunofluorescence, we can provide strong visual evidence for the peroxisomal localization of the metabolic pathway, and by extension, our intermediate.

Mass Spectrometry Imaging (MSI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging is a powerful technique that allows for the label-free visualization of the spatial distribution of molecules directly in tissue sections.[13][14][15][16] This can provide valuable information about the tissue and potentially subcellular distribution of this compound.

  • Tissue Preparation: Flash-freeze fresh tissue samples and prepare thin cryosections.

  • Matrix Application: Coat the tissue section with a suitable matrix that absorbs the laser energy and facilitates the ionization of the analyte.

  • Data Acquisition: Raster the laser across the tissue surface, acquiring a mass spectrum at each pixel.

  • Image Generation: Generate an ion-density map for the specific m/z value corresponding to this compound.

While the spatial resolution of MALDI-MSI may not always be sufficient to definitively assign a subcellular location, it can reveal enrichments in specific cell types or regions within a tissue that are known to have high peroxisomal activity, providing another layer of corroborating evidence.

Conclusion: A Confident Postulation and a Path Forward

Based on the fundamental principles of very long-chain fatty acid metabolism, there is a strong theoretical basis to assign the primary cellular localization of this compound to the peroxisome. However, in the pursuit of scientific rigor, this hypothesis must be substantiated by direct experimental evidence. The multi-pronged approach detailed in this guide, combining the strengths of subcellular fractionation with mass spectrometry, indirect immunofluorescence, and mass spectrometry imaging, provides a robust framework for achieving this confirmation. For researchers and drug development professionals, a definitive understanding of the subcellular niche of this and other metabolic intermediates is not merely an academic exercise; it is a critical prerequisite for the rational design of next-generation therapeutics that can precisely modulate cellular metabolism for therapeutic benefit.

References

Navigating the Crossroads of Fatty Acid Metabolism: An In-depth Technical Guide to the Metabolic Fate of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA in Hepatocytes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the metabolic fate of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA within the intricate biochemical landscape of hepatocytes. As a key intermediate in the peroxisomal β-oxidation of adrenic acid (AdA; 22:4n-6), this 3-oxoacyl-CoA derivative stands at a critical juncture, leading to the production of the vital n-6 polyunsaturated fatty acid (PUFA), arachidonic acid (AA; 20:4n-6). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic processes, subcellular localization, and analytical methodologies required to investigate this metabolic pathway. We delve into the causality behind experimental designs, providing field-proven insights and robust protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of C22 Polyunsaturated Fatty Acid Metabolism

Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are integral components of cellular membranes and precursors to a vast array of signaling molecules. The liver, as the central metabolic hub, plays a pivotal role in the synthesis, remodeling, and degradation of these crucial lipids. Adrenic acid (AdA), a 22-carbon n-6 PUFA, is a significant constituent of certain tissues, including the adrenal glands and brain. Its metabolism in hepatocytes is of particular interest as it is a direct precursor to arachidonic acid, the progenitor of eicosanoids such as prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation, immunity, and hemostasis.

The conversion of AdA to AA is not a direct desaturation or elongation process but rather a retroconversion pathway that primarily occurs within the peroxisomes. This process involves a cycle of β-oxidation, and this compound is a critical, albeit transient, intermediate in this pathway. Understanding the precise enzymatic steps and regulatory mechanisms governing its fate is essential for comprehending the overall homeostasis of n-6 PUFAs and its implications in health and disease.

The Peroxisomal β-Oxidation of Adrenic Acid: A Stepwise Breakdown

The catabolism of AdA to AA in hepatocytes is a classic example of peroxisomal β-oxidation, a pathway specialized for the shortening of very long-chain fatty acids, branched-chain fatty acids, and certain other lipid molecules.[1] Unlike mitochondrial β-oxidation, the peroxisomal counterpart is not primarily for ATP production but rather for the generation of shorter-chain acyl-CoAs that can then be further metabolized in mitochondria or utilized for biosynthesis.[2]

The journey of AdA from the cytoplasm to its ultimate conversion to arachidonoyl-CoA involves a series of enzymatic reactions localized within the peroxisome.

Activation and Transport into the Peroxisome

Prior to its degradation, cytoplasmic AdA must be activated to its coenzyme A (CoA) thioester, adrenoyl-CoA. This reaction is catalyzed by a very long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane. Once activated, adrenoyl-CoA is transported across the peroxisomal membrane into the matrix, a process that is independent of the carnitine shuttle system used by mitochondria.

The Core Peroxisomal β-Oxidation Spiral

Inside the peroxisomal matrix, adrenoyl-CoA undergoes one cycle of β-oxidation. This cycle comprises four key enzymatic steps:

  • Oxidation: The first and rate-limiting step is catalyzed by a flavin adenine dinucleotide (FAD)-dependent acyl-CoA oxidase . This enzyme introduces a double bond between the α and β carbons of adrenoyl-CoA, yielding 2-trans-enoyl-CoA and producing hydrogen peroxide (H₂O₂).

  • Hydration and Dehydrogenation: The subsequent two steps, hydration of the double bond to a hydroxyl group and the oxidation of the hydroxyl group to a ketone, are carried out by a single multifunctional enzyme. In the case of straight-chain fatty acids like AdA, this is the D-bifunctional protein (D-BP) .[3][4][5][6][7] D-BP possesses both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities. The action of D-BP on the enoyl-CoA intermediate results in the formation of This compound .

  • Thiolytic Cleavage: This is the final and decisive step in the cycle, where this compound is cleaved by a 3-ketoacyl-CoA thiolase . This reaction releases a two-carbon unit in the form of acetyl-CoA and a chain-shortened acyl-CoA, which in this case is arachidonoyl-CoA (20:4n-6-CoA) .

The resulting arachidonoyl-CoA can then be exported from the peroxisome to be incorporated into cellular lipids or to serve as a precursor for eicosanoid synthesis.

Metabolic_Pathway cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome AdA Adrenic Acid (22:4n-6) AdA_CoA Adrenoyl-CoA AdA->AdA_CoA VLC-ACS Enoyl_CoA 2-trans-Enoyl-CoA AdA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Hydratase activity) Oxoacyl_CoA 3-Oxo-docosa-7,10,13,16- all-cis-tetraenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA D-Bifunctional Protein (Dehydrogenase activity) AA_CoA Arachidonoyl-CoA (20:4n-6-CoA) Oxoacyl_CoA->AA_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA [Cytoplasm/ER] [Cytoplasm/ER] AA_CoA->[Cytoplasm/ER] Export & Esterification

Figure 1: Peroxisomal β-oxidation of Adrenic Acid.

The Decisive Step: The Role of 3-Ketoacyl-CoA Thiolases

The fate of this compound is sealed by the action of peroxisomal 3-ketoacyl-CoA thiolases. In rat liver, there are three main isozymes with differing substrate specificities:

  • Thiolase A: This is the classical peroxisomal thiolase and is primarily responsible for the cleavage of straight-chain 3-oxoacyl-CoAs.[8][9]

  • Thiolase B: This isoform is highly inducible by peroxisome proliferators and shares a similar substrate specificity with thiolase A for straight-chain substrates.

  • Sterol Carrier Protein 2/3-oxoacyl-CoA thiolase (SCP2/thiolase or SCPx): This enzyme is crucial for the thiolytic cleavage of 2-methyl-branched 3-oxoacyl-CoAs and bile acid intermediates.[8][9][10][11]

Given that this compound is a straight-chain intermediate, it is primarily a substrate for thiolase A and, under conditions of peroxisome proliferation, thiolase B .[8] The high efficiency of these enzymes ensures the rapid conversion of the 3-oxo intermediate to arachidonoyl-CoA and acetyl-CoA, driving the retroconversion process forward.

Table 1: Key Enzymes in the Peroxisomal Retroconversion of Adrenic Acid

EnzymeSubstrate(s)Product(s)Cellular Location
Very Long-Chain Acyl-CoA Synthetase (VLC-ACS)Adrenic Acid, CoA, ATPAdrenoyl-CoA, AMP, PPiPeroxisomal Membrane
Acyl-CoA OxidaseAdrenoyl-CoA, FAD2-trans-Enoyl-CoA, FADH₂, H₂O₂Peroxisomal Matrix
D-Bifunctional Protein (D-BP)2-trans-Enoyl-CoA, H₂O, NAD⁺This compound, NADH, H⁺Peroxisomal Matrix
3-Ketoacyl-CoA Thiolase A/BThis compound, CoAArachidonoyl-CoA, Acetyl-CoAPeroxisomal Matrix

Experimental Approaches to Elucidate the Metabolic Fate

A multi-faceted experimental approach is required to robustly investigate the metabolic fate of this compound in hepatocytes. This involves a combination of cell culture, stable isotope tracing, and advanced analytical techniques.

Experimental_Workflow Hepatocyte_Isolation Hepatocyte Isolation (Collagenase Perfusion) Cell_Culture Primary Hepatocyte Culture Hepatocyte_Isolation->Cell_Culture Isotope_Labeling Stable Isotope Labeling (e.g., ¹³C-Adrenic Acid) Cell_Culture->Isotope_Labeling Incubation Incubation and Time-Course Sampling Isotope_Labeling->Incubation Metabolite_Extraction Metabolite Extraction (Acyl-CoA Esters) Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Flux Calculation LC_MS_Analysis->Data_Analysis

Figure 2: Experimental workflow for tracing AdA metabolism.

Protocol: Isolation and Culture of Primary Hepatocytes

The use of primary hepatocytes provides a physiologically relevant in vitro model system.

Objective: To isolate viable and functional primary hepatocytes from rodent liver for metabolic studies.

Materials:

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • EGTA (0.5 M)

  • Collagenase (Type IV)

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagen-coated culture plates

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal according to approved institutional protocols. Surgically expose the portal vein.

  • Perfusion:

    • Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) HBSS containing 0.5 mM EGTA at a flow rate of 5-10 mL/min for 10-15 minutes to clear the liver of blood.

    • Switch to perfusion with pre-warmed HBSS containing 0.05% collagenase and 5 mM CaCl₂ for 10-20 minutes, or until the liver becomes soft and discolored.

  • Cell Dissociation and Filtration:

    • Excise the liver and transfer it to a sterile dish containing Williams' Medium E with 10% FBS.

    • Gently mince the liver to release the hepatocytes.

    • Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

  • Hepatocyte Purification:

    • Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C. Discard the supernatant containing non-parenchymal cells.

    • Gently resuspend the hepatocyte pellet in fresh, cold medium. Repeat the centrifugation step 2-3 times.

    • Determine cell viability using trypan blue exclusion (should be >85%).

  • Cell Plating:

    • Plate the hepatocytes on collagen-coated plates at a desired density in Williams' Medium E supplemented with 10% FBS and antibiotics.

    • Allow the cells to attach for 2-4 hours before changing the medium to serum-free medium for subsequent experiments.

Protocol: Stable Isotope Tracing of Adrenic Acid Metabolism

Stable isotope labeling is a powerful technique to trace the metabolic conversion of a precursor into its downstream products.[12][13][14]

Objective: To quantify the flux of adrenic acid to arachidonic acid and identify intermediates.

Materials:

  • ¹³C-labeled Adrenic Acid (e.g., [U-¹³C₂₂]-Adrenic Acid)

  • Primary hepatocyte cultures

  • Acetonitrile, 2-Propanol, 0.1 M Potassium Phosphate buffer (pH 6.7)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Labeling: Prepare a stock solution of ¹³C-Adrenic Acid complexed to fatty acid-free bovine serum albumin (BSA). Add the labeled substrate to the culture medium of the primary hepatocytes at a final concentration that is not cytotoxic (typically in the low micromolar range).

  • Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours). At each time point, aspirate the medium and wash the cells with ice-cold PBS.

  • Metabolite Extraction:

    • Quench metabolism and lyse the cells by adding a cold extraction solvent (e.g., acetonitrile/2-propanol/water).

    • Scrape the cells and collect the lysate.

    • Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoA esters.[15][16][17][18][19]

  • Sample Preparation for LC-MS/MS: Dry the extracted acyl-CoA fraction under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis of Acyl-CoA Esters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[15][16][17][18][19]

Objective: To separate and quantify ¹³C-labeled and unlabeled adrenoyl-CoA, this compound, and arachidonoyl-CoA.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to resolve the different acyl-CoA species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-product ion transitions for each analyte (both unlabeled and ¹³C-labeled).

    • For this compound, the precursor ion will be its protonated molecular weight, and the product ion will correspond to a characteristic fragment (e.g., the CoA moiety).

  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • Generate standard curves using authentic standards for absolute quantification.

    • Calculate the isotopic enrichment and metabolic flux by analyzing the ratio of labeled to unlabeled species over time.

Concluding Remarks and Future Directions

The metabolic fate of this compound in hepatocytes is a critical control point in the retroconversion of adrenic acid to arachidonic acid. This process, confined to the peroxisome, is efficiently catalyzed by the D-bifunctional protein and 3-ketoacyl-CoA thiolase A/B. The methodologies outlined in this guide provide a robust framework for dissecting this pathway, enabling a deeper understanding of n-6 PUFA homeostasis.

Future research in this area could focus on the regulation of this pathway by nutritional and hormonal signals, its potential dysregulation in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and steatohepatitis, and the development of therapeutic strategies that target specific enzymes in this pathway to modulate the production of pro-inflammatory eicosanoids derived from arachidonic acid. The interplay between peroxisomal and mitochondrial fatty acid metabolism also warrants further investigation to create a holistic picture of lipid processing within the hepatocyte.

References

The Keystone Intermediate: A Technical Guide to 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA in Brain Lipid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA) is a cornerstone of neural membrane architecture and function. Its synthesis within the brain, particularly in astrocytes, is a critical process for maintaining neuronal health and plasticity. This technical guide provides an in-depth exploration of a pivotal, yet often overlooked, intermediate in the final step of DHA biosynthesis: 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA . We will dissect the enzymatic landscape that governs its transient existence, its crucial role in the peroxisomal β-oxidation pathway, and its implications for neurological disease and therapeutic development. This document is intended to serve as a comprehensive resource, blending established biochemical principles with actionable experimental protocols for the scientific community.

Introduction: The Significance of Endogenous DHA Synthesis in the Brain

The adult human brain is remarkably enriched with docosahexaenoic acid (DHA; C22:6n-3), a polyunsaturated fatty acid (PUFA) integral to the structural integrity of neuronal membranes. While the brain can acquire DHA from circulation, the capacity for local synthesis provides a vital mechanism for maintaining optimal neural function. This endogenous production primarily occurs in astrocytes, which then supply DHA to neurons. The synthesis of DHA is a multi-step process involving fatty acid elongation and desaturation, culminating in a crucial final step within the peroxisomes. It is in this subcellular compartment that tetracosahexaenoic acid (C24:6n-3) undergoes a single round of β-oxidation to yield DHA. This guide focuses on the 3-ketoacyl intermediate of this pivotal reaction, providing a detailed examination of its formation, consumption, and the broader context of its role in brain lipid homeostasis.

The Biochemical Fulcrum: Peroxisomal β-Oxidation of Tetracosahexaenoic Acid

The conversion of tetracosahexaenoyl-CoA (C24:6n-3-CoA) to docosahexaenoyl-CoA (DHA-CoA) is not a complete catabolic spiral but a precise chain-shortening event. This single cycle of peroxisomal β-oxidation is catalyzed by a trio of key enzymes.

The Enzymatic Cascade
  • Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme that introduces a double bond between the α and β carbons of C24:6n-3-CoA, yielding 2-trans-enoyl-CoA and producing hydrogen peroxide (H₂O₂) as a byproduct.[1][2] During brain development, the expression of ACOX1 mRNA increases shortly after birth, highlighting its importance in this critical period of synaptogenesis and myelination.[3]

  • D-Bifunctional Protein (DBP): This multifunctional enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4][5][6] It first hydrates the double bond introduced by ACOX1 to form 3-hydroxy-tetracosahexaenoyl-CoA. Subsequently, its dehydrogenase activity oxidizes the 3-hydroxy group to a keto group, generating our molecule of interest: This compound (also referred to as 3-keto-tetracosahexaenoyl-CoA).[6]

  • 3-Ketoacyl-CoA Thiolase/Sterol Carrier Protein X (SCPx): The final step is the thiolytic cleavage of this compound by a thiolase. This reaction is catalyzed by either the conventional 3-ketoacyl-CoA thiolase or sterol carrier protein X (SCPx), which also possesses thiolase activity.[7] This cleavage releases a molecule of acetyl-CoA and the final product, DHA-CoA.[3]

The coordinated action of these enzymes ensures the efficient and specific production of DHA within the peroxisome.

Visualizing the Pathway

The following diagram illustrates the single round of peroxisomal β-oxidation that leads to the synthesis of DHA-CoA.

DHA_Synthesis_Pathway cluster_peroxisome Peroxisomal Matrix C24_6_CoA Tetracosahexaenoyl-CoA (C24:6n-3-CoA) Enoyl_CoA 2-trans-Enoyl-C24:6-CoA C24_6_CoA->Enoyl_CoA ACOX1 (FAD -> FADH₂) Hydroxyacyl_CoA 3-Hydroxy-C24:6-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) (+H₂O) Ketoacyl_CoA 3-Oxo-docosa-7,10,13,16- all-cis-tetraenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP (Dehydrogenase) (NAD⁺ -> NADH + H⁺) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Ketoacyl_CoA->DHA_CoA Thiolase / SCPx (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Biochemical Analysis start Brain Tissue or Cultured Astrocytes homogenization Homogenization start->homogenization lipid_extraction Lipid Extraction (Chloroform:Methanol) homogenization->lipid_extraction enzyme_assays Enzyme Activity Assays (ACOX1, DBP, Thiolase) homogenization->enzyme_assays gc_ms_prep FAME Preparation (Saponification & Methylation) lipid_extraction->gc_ms_prep data_analysis Data Analysis and Interpretation enzyme_assays->data_analysis gc_ms_analysis GC-MS Analysis gc_ms_prep->gc_ms_analysis gc_ms_analysis->data_analysis

References

Discovery and characterization of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Characterization of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key metabolic intermediate in the beta-oxidation of adrenic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical context, analytical characterization, and potential biological significance of this transient molecule.

Introduction: The Significance of Adrenic Acid and its Metabolic Intermediates

Adrenic acid (AdA), or all-cis-7,10,13,16-docosatetraenoic acid, is a C22 omega-6 polyunsaturated fatty acid (PUFA) found in significant concentrations in tissues such as the adrenal glands, brain, and vasculature.[1] It is primarily formed through the two-carbon elongation of arachidonic acid (AA).[2] While structurally similar to AA, AdA and its metabolites have distinct biological activities. The metabolism of AdA is complex, branching into several pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzyme systems, which produce a variety of bioactive eicosanoids and other signaling molecules.[3][4][5]

Beyond these well-studied pathways, AdA also undergoes catabolism via peroxisomal beta-oxidation.[3][6] This process is crucial for energy homeostasis and for the retroconversion of AdA back to the vital signaling precursor, arachidonic acid.[2][6] Within this catabolic sequence, this compound emerges as a transient but pivotal intermediate. Its characterization is essential for a complete understanding of AdA's metabolic fate and its influence on cellular physiology.

The Peroxisomal Beta-Oxidation of Adrenoyl-CoA

The breakdown of very-long-chain fatty acids like adrenic acid is initiated in the peroxisomes, as their chain length makes them poor substrates for initial mitochondrial oxidation.[7] The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA in each round.[6][7] this compound is the product of the third step in the first cycle of adrenic acid beta-oxidation.

The established steps of peroxisomal beta-oxidation are as follows:

  • Dehydrogenation: Adrenoyl-CoA is first oxidized by a peroxisomal acyl-CoA oxidase (ACOX), introducing a double bond between the alpha and beta carbons (C2 and C3).[3]

  • Hydration: The resulting trans-2-enoyl-CoA is then hydrated by a multifunctional enzyme (MFE) to form 3-hydroxyacyl-CoA.

  • Dehydrogenation: The 3-hydroxyacyl-CoA is subsequently oxidized by the dehydrogenase activity of the MFE to yield the 3-ketoacyl-CoA intermediate: this compound.[6]

  • Thiolysis: Finally, a peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter (in this case, arachidonoyl-CoA).[6]

This shortened acyl-CoA can then be transported to the mitochondria for further oxidation to generate ATP.[6]

Beta_Oxidation_Pathway cluster_peroxisome Peroxisomal Beta-Oxidation Adrenoyl_CoA Adrenoyl-CoA (C22:4n-6-CoA) trans_2_Enoyl_CoA trans-2-Docosenoyl-CoA Adrenoyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Oxidase (ACOX) L_3_Hydroxyacyl_CoA 3-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Multifunctional Enzyme (Hydratase activity) Target_Molecule This compound L_3_Hydroxyacyl_CoA->Target_Molecule Multifunctional Enzyme (Dehydrogenase activity) Arachidonoyl_CoA Arachidonoyl-CoA (C20:4n-6-CoA) Target_Molecule->Arachidonoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Target_Molecule->Acetyl_CoA Mitochondria To Mitochondria for further oxidation Arachidonoyl_CoA->Mitochondria

Peroxisomal beta-oxidation of Adrenoyl-CoA.

Analytical Characterization: A UPLC-MS/MS Approach

Due to its transient nature and low intracellular abundance, the detection and quantification of this compound require highly sensitive and specific analytical techniques. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for analyzing acyl-CoA species.[8]

Experimental Protocol: Quantification of this compound in Biological Samples

This protocol is a robust framework for the analysis of polyunsaturated 3-ketoacyl-CoAs, adapted from established methods for other long-chain acyl-CoAs.

Objective: To extract, detect, and quantify this compound from cultured cells or tissue homogenates.

Materials:

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not endogenously present.

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Methodology:

  • Sample Preparation and Extraction: a. Harvest and wash approximately 1x10^6 cultured cells with ice-cold PBS. For tissues, homogenize ~50 mg in ice-cold PBS. b. Add 1 mL of ice-cold 80% methanol containing the internal standard. c. Vortex vigorously for 1 minute to ensure thorough mixing and denaturation of proteins. d. Incubate on ice for 20 minutes to facilitate protein precipitation. e. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins. f. Carefully transfer the supernatant to a new tube and dry under a stream of nitrogen gas. g. Reconstitute the dried extract in 100 µL of 50% methanol for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis: a. Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution profile using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to ensure separation from isomeric and isobaric interferences. b. Mass Spectrometry Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions would be specific for the precursor ion (the molecular weight of the intact this compound) and a characteristic product ion.

Data Analysis and Validation:

  • A calibration curve should be constructed using a certified standard of this compound to establish linearity and the limit of quantification (LOQ).

  • The peak area ratio of the analyte to the internal standard is used for quantification to correct for matrix effects and variations in extraction efficiency.

  • Method validation should include assessments of accuracy, precision, selectivity, and stability according to established bioanalytical guidelines.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Harvest Harvest Cells/Tissue Extract Extract with Methanol & IS Harvest->Extract Precipitate Precipitate Proteins Extract->Precipitate Dry Dry Supernatant Precipitate->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification vs. Standard Curve Detect->Quantify Validate Method Validation Quantify->Validate

Workflow for the analysis of this compound.
Quantitative Data Summary (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compoundTBDTBDTBD
Internal Standard (e.g., ¹³C-labeled analog)TBDTBDTBD
TBD: To Be Determined experimentally during method development.

Biological Significance and Future Directions

The primary role of this compound is as a metabolic intermediate in the peroxisomal beta-oxidation of adrenic acid. The flux through this pathway has several important implications:

  • Energy Production: By feeding into the beta-oxidation spiral, it contributes to the cellular energy pool, particularly during periods of fasting or high energy demand.

  • Regulation of Adrenic Acid Levels: Its formation is a key step in the catabolism of adrenic acid, thereby helping to maintain homeostatic levels of this bioactive fatty acid.

  • Arachidonic Acid Pool: The product of the subsequent thiolysis step is arachidonoyl-CoA, which can be converted to arachidonic acid. This retroconversion pathway makes adrenic acid a potential reservoir for the synthesis of arachidonic acid-derived pro-inflammatory and anti-inflammatory mediators.[2]

Future research should focus on the development of sensitive analytical methods to accurately measure the cellular levels of this compound under various metabolic conditions. Investigating the kinetics of the enzymes involved in its formation and degradation will provide insights into the regulation of adrenic acid metabolism. Furthermore, exploring how the flux through this beta-oxidation pathway is altered in disease states, such as metabolic syndrome or neuroinflammatory conditions where adrenic acid levels are known to be perturbed, could reveal novel therapeutic targets.

References

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Zellweger spectrum disorders (ZSDs) are a group of severe, autosomal recessive peroxisomal biogenesis disorders (PBDs) characterized by profound neurological deficits, liver dysfunction, and craniofacial dysmorphism.[1][2] At the heart of their pathophysiology lies the failure to form functional peroxisomes, leading to the accumulation of specific metabolic intermediates.[1][3] This guide provides a detailed examination of one such metabolite, 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA , a critical biomarker and pathogenic molecule. We will explore its biochemical origins in the abbreviated beta-oxidation pathway of docosahexaenoic acid (DHA), the enzymatic defect that causes its accumulation, state-of-the-art analytical methodologies for its quantification, and its implications for diagnostics and drug development. This document is intended for researchers, clinicians, and industry professionals dedicated to advancing the understanding and treatment of peroxisomal disorders.

The Biochemical Nexus: Peroxisomal β-Oxidation of Docosahexaenoic Acid (DHA)

Peroxisomes are indispensable organelles that orchestrate a variety of metabolic pathways, most notably the beta-oxidation of very-long-chain fatty acids (VLCFAs, ≥C22), branched-chain fatty acids, and bile acid precursors.[4][5][6] Unlike mitochondrial beta-oxidation, the peroxisomal system is uniquely equipped to handle these complex lipids, which are often toxic if allowed to accumulate.[4][7]

The metabolism of docosahexaenoic acid (DHA; C22:6n-3), a crucial polyunsaturated fatty acid for brain and retinal development, involves a unique, peroxisome-dependent pathway. DHA undergoes a partial beta-oxidation, which includes chain shortening. The intermediate, this compound, is a product of this pathway. This metabolic sequence is critical for maintaining lipid homeostasis.

The pathway is catalyzed by a series of enzymes. The key enzyme relevant to the accumulation of our target metabolite is the D-bifunctional protein (DBP) , encoded by the HSD17B4 gene.[8][9] DBP possesses two essential enzymatic activities: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase.[9][10]

Peroxisomal_DHA_Beta_Oxidation Diagram 1: Abbreviated DHA β-oxidation pathway in the peroxisome. cluster_peroxisome Peroxisome Matrix cluster_block Block in Zellweger Syndrome DHA_CoA Docosahexaenoyl-CoA (C22:6-CoA) Enoyl_CoA Trans-2-Enoyl-CoA Intermediate DHA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Intermediate Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase activity) Oxoacyl_CoA 3-Oxo-docosa... -tetraenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA DBP (Dehydrogenase activity) Thiolysis Thiolytic Cleavage Oxoacyl_CoA->Thiolysis Thiolase (SCPx)   (Blocked Path) Products C20:5-CoA + Acetyl-CoA Experimental_Workflow Diagram 2: LC-MS/MS workflow for acyl-CoA quantification. Sample Patient Fibroblasts (or Plasma) Spike Spike with C17-CoA Internal Std Sample->Spike Extract Extraction with Organic Solvent Spike->Extract SPE Solid-Phase Extraction (SPE Cleanup) Extract->SPE LC UPLC Separation (C18 Column) SPE->LC MS Tandem Mass Spec (MRM Detection) LC->MS Data Data Analysis (Quantification vs. Std) MS->Data Result Concentration Report (pmol/mg protein) Data->Result

References

Regulation of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA Levels in Vivo: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its cellular concentration is a direct reflection of the metabolic flux leading to the synthesis of docosahexaenoic acid (DHA), a fatty acid critical for neuronal function and cellular signaling.[1][2] The regulation of this 3-oxoacyl-CoA derivative is tightly controlled by a multi-layered system encompassing transcriptional activation, substrate transport, and enzymatic kinetics. The principal regulatory node is the Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that governs the expression of the core peroxisomal β-oxidation enzymes.[3][4] Consequently, the in vivo levels of this compound are dictated by the concerted action of acyl-CoA oxidases, multifunctional proteins, and 3-ketoacyl-CoA thiolases.[5][6] Understanding and accurately quantifying this molecule is essential for research into metabolic disorders, neurodegenerative diseases, and the development of therapeutics targeting fatty acid metabolism. This guide provides a comprehensive overview of the metabolic pathway, its intricate regulatory networks, and a detailed, field-proven protocol for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Significance of this compound in Cellular Metabolism

The metabolism of fatty acids is compartmentalized within the cell, with mitochondria and peroxisomes sharing the responsibility for their breakdown.[7][8] While mitochondria are the primary site for the oxidation of short, medium, and long-chain fatty acids, peroxisomes are exclusively responsible for the initial chain-shortening of very-long-chain fatty acids (VLCFAs; >C20).[4][9] This division of labor is crucial, as the accumulation of VLCFAs is cytotoxic.[8]

Among the most important VLC-PUFAs is docosahexaenoic acid (DHA, C22:6n-3), which is indispensable for the structural integrity and function of the central nervous system.[1] The final step in the biosynthesis of DHA does not occur through elongation but rather through a process of "retroconversion". This involves the elongation of shorter dietary fatty acids to a 24-carbon precursor (tetracosahexaenoic acid, C24:6n-3) in the endoplasmic reticulum, followed by a single cycle of β-oxidation within the peroxisome to yield the final C22:6n-3 product.[6][10] this compound is the 3-ketoacyl-CoA intermediate generated during this vital chain-shortening cycle. Its concentration, therefore, serves as a critical metabolic indicator of DHA biosynthesis.

Part I: The Metabolic Pathway - Synthesis and Degradation

The concentration of this compound is dynamically controlled by the sequential action of three core enzymes of the peroxisomal β-oxidation pathway. This process begins after its precursor, C24:6n-3-CoA, is transported into the peroxisome.

  • Step 1: Dehydrogenation by Acyl-CoA Oxidase (ACOX1) The cycle initiates with the FAD-dependent enzyme Acyl-CoA Oxidase 1 (ACOX1), which introduces a double bond between the α and β carbons of the fatty acyl-CoA.[3] This is often the rate-limiting step in peroxisomal β-oxidation.

  • Step 2: Hydration and Dehydrogenation by D-Bifunctional Protein (DBP) The resulting enoyl-CoA is processed by D-Bifunctional Protein (DBP), a multifunctional enzyme possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[5][6] The dehydrogenase function of DBP catalyzes the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA intermediate to produce this compound.

  • Step 3: Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase The final step involves the enzyme 3-ketoacyl-CoA thiolase, which catalyzes the cleavage of this compound.[11][12] This reaction consumes a molecule of free Coenzyme A (CoA-SH) and releases a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA), which is two carbons shorter than the starting substrate.[5][10]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix C24_6_CoA Tetracosahexaenoyl-CoA (C24:6n-3-CoA) Enoyl_CoA 2-trans-Enoyl-C24:6-CoA C24_6_CoA->Enoyl_CoA ACOX1 (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxy-C24:6-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) (+H2O) Ketoacyl_CoA 3-Oxo-docosa-7,10,13,16- all-cis-tetraenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP (Dehydrogenase) (NAD+ -> NADH) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA, C22:6n-3) Ketoacyl_CoA->DHA_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA DHA_CoA->Acetyl_CoA

Peroxisomal β-oxidation pathway for DHA synthesis.

Part II: In Vivo Regulation of Pathway Flux

The flow of substrates through the peroxisomal β-oxidation pathway is not constant but is instead meticulously regulated to meet cellular demands and prevent the buildup of toxic intermediates.

Transcriptional Control: The Central Role of PPARα

The most significant level of regulation is transcriptional, orchestrated primarily by the Peroxisome Proliferator-Activated Receptor α (PPARα).[4][13]

  • Activation: PPARα is a nuclear receptor activated by a variety of ligands, including endogenous fatty acids and hypolipidemic drugs like fibrates.[7]

  • Mechanism: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][13]

  • Target Genes: Crucially, the genes encoding the core enzymes of β-oxidation—ACOX1, D-Bifunctional Protein, and 3-ketoacyl-CoA thiolase—all contain PPREs and are upregulated by PPARα activation.[3][13] This ensures a coordinated increase in the entire pathway's capacity in response to high lipid loads.

Substrate Availability and Transport

The rate of β-oxidation is also dependent on the delivery of substrates to the peroxisomal enzymes.

  • ER-Peroxisome Crosstalk: The C24:6n-3 precursor is synthesized in the endoplasmic reticulum and must be transported to the peroxisome. The efficiency of this transport influences the substrate pool available for β-oxidation.[14]

  • Peroxisomal Transporters: The entry of VLCFA-CoAs into the peroxisome is mediated by ATP-binding cassette (ABC) transporters, such as the Adrenoleukodystrophy Protein (ALDP/ABCD1).[3] The expression and activity of these transporters can act as a gatekeeper for the pathway.[15]

Metabolic Regulation

Enzyme activity can be modulated by the local concentrations of substrates, products, and cofactors.

  • Substrate Competition: The enzymes of β-oxidation are often "promiscuous," meaning they can act on a variety of fatty acyl-CoA species.[16] High levels of other fatty acids can compete for the same enzymes, thereby reducing the flux for a specific substrate.

  • Cofactor Availability: The pathway relies on the availability of FAD, NAD+, and free CoA. Sequestration of the free CoA pool due to the accumulation of various acyl-CoA esters can create a bottleneck, particularly at the thiolase step, leading to a feedback inhibition of the entire pathway.[16][17]

PPARa_Regulation cluster_signal Signal Transduction cluster_nucleus Nucleus cluster_genes Target Gene Expression cluster_peroxisome Peroxisome Ligands Fatty Acids, Fibrates PPARa PPARα Ligands->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to ACOX_Gene ACOX1 Gene PPRE->ACOX_Gene upregulates DBP_Gene DBP Gene PPRE->DBP_Gene Thiolase_Gene Thiolase Gene PPRE->Thiolase_Gene Pathway β-Oxidation Pathway ACOX_Gene->Pathway increases enzyme levels DBP_Gene->Pathway Thiolase_Gene->Pathway

Transcriptional regulation of peroxisomal β-oxidation by PPARα.

Part III: A Practical Guide to Quantification

The accurate measurement of this compound in biological samples is challenging due to its low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique, offering unparalleled sensitivity and specificity.[18][19][20]

Rationale for Methodology Selection

The choice of LC-MS/MS is dictated by the need to distinguish the target analyte from a complex matrix containing numerous other structurally similar lipids and acyl-CoA esters. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of the specific precursor-to-product ion transition for the analyte, effectively filtering out chemical noise.[19][21]

Detailed Experimental Workflow

This protocol outlines a robust workflow for the quantification of 3-oxoacyl-CoAs from tissue or cell samples.

1. Sample Collection and Quenching (Self-Validating Step)

  • Causality: Acyl-CoA metabolism is rapid. To obtain a snapshot of the in vivo state, enzymatic activity must be halted instantly upon collection. Failure to do so will lead to artifactual changes in analyte levels.

  • Protocol:

    • For tissues, freeze-clamp the tissue in situ using tongs pre-chilled in liquid nitrogen.

    • For cultured cells, rapidly aspirate the medium and immediately add ice-cold extraction solvent (see Step 2) directly to the plate to quench metabolism and lyse the cells.

    • Store all quenched samples at -80°C until extraction.

2. Homogenization and Extraction

  • Causality: Efficient extraction is required to liberate the analyte from the cellular matrix into a solvent compatible with downstream analysis. An internal standard is added at this stage to control for variability in extraction efficiency and matrix effects.

  • Protocol:

    • Weigh the frozen tissue (~20-50 mg) or use the cell lysate. Keep samples on ice at all times.

    • Add 1 mL of ice-cold extraction solution (e.g., 2:1:0.8 isopropanol:acetonitrile:100 mM KH₂PO₄, pH 4.9).[18][22]

    • Spike the sample with a known amount of a suitable internal standard (IS). The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, an odd-chain 3-oxoacyl-CoA (e.g., 3-oxo-heptadecanoyl-CoA) is a suitable alternative.

    • Homogenize the tissue using a bead beater or probe sonicator until fully disrupted. For cell lysates, scrape the plate and collect the solvent.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis or cleanup.

3. Sample Cleanup (Optional but Recommended)

  • Causality: Biological extracts contain high concentrations of salts and phospholipids that can interfere with LC separation and suppress ionization in the mass spectrometer (matrix effects). Solid-Phase Extraction (SPE) removes these interferences.[18][23]

  • Protocol:

    • Use a reverse-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge with methanol, followed by equilibration with water.

    • Load the supernatant from the extraction step.

    • Wash the cartridge with a weak aqueous solvent (e.g., 5% methanol in water) to remove salts.

    • Elute the acyl-CoAs with a solvent containing a higher percentage of organic and a weak base (e.g., 80:20 acetonitrile:water with 15 mM ammonium hydroxide).[18]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Causality: Chromatographic separation resolves the target analyte from isomers and other interfering compounds before it enters the mass spectrometer. The MS/MS then provides highly specific detection and quantification.

  • Protocol:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 10 mM ammonium acetate or similar ion-pairing agent.

      • Mobile Phase B: Acetonitrile/Methanol (90:10) with 10 mM ammonium acetate.

      • Gradient: A typical gradient would start at ~5-10% B, ramping up to 95-100% B over 10-15 minutes to elute the long-chain acyl-CoAs.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: The key to specificity is monitoring the transition from the precursor ion [M+H]⁺ to a specific product ion. For acyl-CoAs, a characteristic fragmentation is the neutral loss of the 507 Da phosphopantetheine-ADP moiety.[24] Additional confirmatory transitions can also be monitored.[19]

LCMS_Workflow Sample 1. Tissue/Cell Sample (Freeze Clamp / Quench) Extract 2. Homogenize & Extract (Add Internal Standard) Sample->Extract Instant Quenching Cleanup 3. Solid-Phase Extraction (SPE) (Remove Interferences) Extract->Cleanup Crude Extract Analyze 4. LC-MS/MS Analysis (Separate & Detect) Cleanup->Analyze Cleaned Extract Data 5. Data Processing (Quantify vs. IS) Analyze->Data Raw Data

Experimental workflow for acyl-CoA quantification.
Data Analysis and Interpretation

The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with authentic standards.

Table 1: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Notes
3-Oxo-docosa-7,10,13,16-tetraenoyl-CoACalculatedPrecursor - 507.1To be optimizedPrimary quantitative transition
3-Oxo-docosa-7,10,13,16-tetraenoyl-CoACalculated428.1To be optimizedQualitative confirmation transition
Internal Standard (e.g., 3-Oxo-heptadecanoyl-CoA)CalculatedPrecursor - 507.1To be optimizedUsed for normalization

Note: Exact m/z values must be calculated based on the precise molecular formula and may vary slightly based on isotopic distribution. Collision energies are instrument-dependent and require empirical optimization.

Conclusion and Future Directions

The in vivo regulation of this compound is a sophisticated process central to the biosynthesis of DHA. Its levels are a direct readout of the flux through the peroxisomal β-oxidation pathway, which is primarily governed by the transcriptional activity of PPARα. The intricate balance between substrate supply, enzymatic capacity, and cofactor availability ensures that DHA synthesis is matched to cellular needs.

For researchers and drug development professionals, the ability to accurately measure this key intermediate provides a powerful tool to investigate metabolic diseases, including those linked to peroxisomal dysfunction like X-linked adrenoleukodystrophy, and to assess the pharmacodynamic effects of drugs targeting fatty acid metabolism. Future research will likely focus on the interplay between peroxisomal and mitochondrial metabolism, the potential for allosteric regulation of the β-oxidation enzymes, and the development of novel therapeutics that can modulate this pathway for the treatment of metabolic and neurological disorders.

References

Methodological & Application

Quantitative Analysis of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the sensitive and specific quantification of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA). The method employs a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, encompassing sample preparation from cultured cells, chromatographic separation using a reversed-phase C18 column, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Detailed protocols for standard preparation, sample extraction, and full method validation in accordance with international guidelines are presented. This application note is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related metabolic disorders.

Introduction: The Biological Significance of this compound

Docosahexaenoic acid (DHA, C22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) essential for cognitive function and physiological health. The metabolic processing of DHA involves a chain-shortening process known as β-oxidation, which primarily occurs in peroxisomes.[1][2][3] This pathway is distinct from mitochondrial β-oxidation, which cannot handle very-long-chain fatty acids.[4] The conversion of tetracosahexaenoic acid (C24:6n-3) to DHA (C22:6n-3) is a crucial step in maintaining DHA homeostasis.[1][3]

This compound is a specific, transient intermediate generated during the third step of this peroxisomal β-oxidation cycle, catalyzed by D-bifunctional protein (DBP).[1][2] The accurate quantification of this acyl-CoA species provides a direct window into the flux and potential dysregulation of the DHA metabolic pathway. Given the analytical challenges posed by the low abundance, inherent instability, and complex biological matrix of acyl-CoA thioesters, a highly sensitive and specific analytical method is required.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior selectivity and sensitivity.

Principle of the LC-MS/MS Method

This method is based on the principles of reversed-phase liquid chromatography for the separation of the target analyte from other cellular components, followed by electrospray ionization (ESI) and tandem mass spectrometry for detection and quantification.

  • Sample Preparation: Acyl-CoAs are extracted from a biological matrix (e.g., cultured cells) using a protein precipitation and liquid extraction method designed to maximize recovery while minimizing enzymatic degradation.[6][7]

  • Chromatographic Separation: The extracted analytes are separated on a C18 reversed-phase column. A gradient elution with an aqueous mobile phase and an organic mobile phase, both typically containing a pH modifier like ammonium acetate, allows for the resolution of acyl-CoAs based on the hydrophobicity of their acyl chains.[7]

  • Mass Spectrometric Detection: The analyte is ionized using positive mode electrospray ionization (ESI+). Quantification is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent molecule ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole.[8][9] This process ensures high specificity and minimizes matrix interference. A stable isotope-labeled internal standard (ISTD) is used to correct for matrix effects and variations in sample processing and instrument response.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Prepare Calibration Standards & QC Samples D3 Generate Calibration Curve S1->D3 For Calibration Curve S2 Harvest & Lyse Cultured Cells S3 Add Internal Standard (ISTD) S2->S3 S4 Protein Precipitation & Extraction S3->S4 S5 Evaporate & Reconstitute S4->S5 A1 Inject Sample onto C18 RP Column S5->A1 A2 Gradient Elution A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (Precursor -> Product Ion) A3->A4 D1 Integrate Peak Areas (Analyte & ISTD) A4->D1 D2 Calculate Peak Area Ratios D1->D2 D2->D3 D4 Quantify Analyte Concentration D3->D4

Caption: Overall workflow for the quantification of this compound.

Materials and Methods

Reagents and Materials
  • Analytical Standard: this compound (synthesis may be required or sourced from a specialty chemical supplier).

  • Internal Standard (ISTD): C17:0-CoA or other suitable non-endogenous acyl-CoA.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: Ammonium acetate, Formic acid, Phosphate-buffered saline (PBS).

  • Equipment: Triple quadrupole mass spectrometer with ESI source, HPLC or UPLC system, analytical balance, centrifuges, evaporator.

Standard Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analytical standard and the ISTD in methanol. Store at -80°C.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards. The concentration range should bracket the expected sample concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess accuracy and precision.

Sample Preparation from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction.[6][7]

  • Cell Harvesting: Grow cells to ~90% confluency. Place the culture plate on ice and aspirate the medium.

  • Washing: Wash the cell monolayer twice with ice-cold PBS.

  • Metabolic Quenching & Lysis: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing the ISTD (at a fixed concentration, e.g., 100 nM) directly to the plate. Place at -80°C for 15 minutes to quench metabolic activity and lyse the cells.

  • Collection: Scrape the cell lysate from the plate and transfer to a microcentrifuge tube.

  • Protein Precipitation: Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube. Add 1 mL of acetonitrile, vortex, and then evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.[7]

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex, centrifuge to pellet any debris, and transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System UPLC or HPLC System
Column Reversed-phase C18, e.g., 2.1 x 100 mm, <2 µm particle size
Column Temp. 35 - 45°C
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Gradient Example: 20% B initial, ramp to 95% B over 15 min, hold, re-equilibrate[7]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage ~3.0 kV
Source Temp. ~120°C
Desolvation Temp. ~500°C[7]
Collision Gas Argon
MRM Transitions

The specific mass-to-charge ratios (m/z) for the precursor and product ions must be determined by direct infusion of the analytical standard. For most acyl-CoAs, a characteristic neutral loss of the 507 Da phospho-ADP moiety is observed.[7][8][9]

  • Analyte (Example Calculation):

    • Molecular Formula of 3-Oxo-docosa-7,10,13,16-tetraenoyl moiety: C22H31O3

    • Molecular Weight of Coenzyme A: ~767.5 g/mol

    • Predicted Precursor Ion [M+H]⁺: This needs to be calculated based on the exact mass of the full molecule.

    • Predicted Product Ion [M+H-507]⁺: The fragment corresponding to the acyl chain.[9]

  • ISTD (e.g., C17:0-CoA):

    • Precursor Ion [M+H]⁺: Determined empirically.

    • Product Ion [M+H-507]⁺: Determined empirically.

Collision energy and other MS parameters must be optimized for each transition to maximize signal intensity.

Method Validation

The analytical method must be validated to ensure its suitability for its intended purpose, following guidelines from regulatory bodies like the EMA or FDA.[10][11][12]

Validation Parameter Description & Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing blank matrix samples. No significant interfering peaks at the analyte's retention time.[11]
Calibration Curve A minimum of six non-zero standards are used to construct the curve. A linear regression model with a weighting factor (e.g., 1/x²) is typically used. Correlation coefficient (r²) should be >0.99.
Accuracy & Precision Assessed by analyzing QC samples at LLOQ, L, M, and H concentrations on multiple days. Accuracy (% bias) should be within ±15% (±20% at LLOQ). Precision (%CV) should be ≤15% (≤20% at LLOQ).[12]
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.
Recovery The efficiency of the extraction procedure. Assessed by comparing the analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.
Stability Analyte stability is evaluated under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage at -80°C.[12]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the ISTD using the instrument's data processing software.

  • Response Ratio: Calculate the peak area ratio of the analyte to the ISTD for all standards, QCs, and unknown samples.

  • Calibration Curve Generation: Plot the peak area ratio (y-axis) versus the nominal concentration (x-axis) for the calibration standards. Apply a linear regression analysis to determine the best-fit line, slope, intercept, and correlation coefficient.

  • Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples based on their measured peak area ratios.

  • Normalization: The final concentration can be normalized to the amount of protein in the initial cell pellet, determined by a standard protein assay (e.g., BCA).

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of this compound in biological samples. Proper method development, optimization of MS parameters, and a thorough validation are critical to ensure the generation of reliable and accurate data. This analytical tool is invaluable for researchers investigating the intricacies of DHA metabolism and its role in human health and disease.

References

Synthesis of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA: An Application Note and Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA in Metabolic Research

This compound is a critical intermediate in the peroxisomal β-oxidation pathway of docosahexaenoic acid (DHA) and related very-long-chain polyunsaturated fatty acids (PUFAs). The study of this molecule is paramount for researchers investigating lipid metabolism, neurodegenerative diseases, and certain metabolic disorders where peroxisomal function is compromised. Peroxisomal β-oxidation is distinct from its mitochondrial counterpart and is essential for the chain shortening of very-long-chain fatty acids, a process vital for maintaining lipid homeostasis.[1][2] The availability of pure this compound is essential for the in vitro characterization of enzymes involved in this pathway, for use as an analytical standard in metabolomics studies, and for investigating its potential role in cellular signaling.

This comprehensive guide provides a detailed, research-grade protocol for the chemo-enzymatic synthesis of this compound. The proposed methodology is grounded in established principles of organic chemistry and enzymology, offering a robust pathway for its production in a laboratory setting.

Strategic Overview of the Chemo-Enzymatic Synthesis

The synthesis of this compound is a multi-step process that begins with the chemical synthesis of the precursor fatty acid, followed by its enzymatic conversion to the final product. This chemo-enzymatic approach leverages the specificity and efficiency of enzymes for the critical final steps, minimizing the potential for side reactions and simplifying purification.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_chemical Part 1: Chemical Synthesis cluster_enzymatic Part 2: Enzymatic Conversion A Commercially Available Precursors B Synthesis of Poly-yne Intermediate A->B C Partial Hydrogenation (Lindlar Catalyst) B->C D Hydrolysis & Purification C->D E Docosa-7,10,13,16-all-cis- tetraenoic Acid D->E F Acyl-CoA Synthetase E->F Activation G Docosa-7,10,13,16-all-cis- tetraenoyl-CoA F->G ATP, CoA Mg2+ H Acyl-CoA Oxidase G->H FAD I trans-2,7,10,13,16-Docosapentaenoyl-CoA H->I J Enoyl-CoA Hydratase I->J H2O K 3-Hydroxy-docosa-7,10,13,16-all-cis- tetraenoyl-CoA J->K L 3-Hydroxyacyl-CoA Dehydrogenase K->L NAD+ M 3-Oxo-docosa-7,10,13,16-all-cis- tetraenoyl-CoA L->M

Figure 1: Chemo-enzymatic synthesis workflow for this compound.

Part 1: Chemical Synthesis of Docosa-7,10,13,16-all-cis-tetraenoic Acid

The synthesis of the all-cis polyunsaturated fatty acid precursor is a critical first step. The following protocol is a proposed route based on established methods for the synthesis of similar PUFAs.[1]

Protocol 1: Synthesis of the Precursor Fatty Acid

Materials:

  • Appropriate acetylenic precursors (to be determined by retrosynthetic analysis)

  • Lindlar catalyst (palladium on calcium carbonate, lead-poisoned)

  • Quinoline

  • Hydrogen gas

  • Anhydrous solvents (e.g., hexane, ethyl acetate)

  • Reagents for hydrolysis (e.g., potassium hydroxide in ethanol)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Poly-yne Backbone: Construct the C22 carbon backbone with triple bonds at the positions corresponding to the future double bonds (positions 7, 10, 13, and 16) through a series of coupling reactions (e.g., Cadiot-Chodkiewicz or other suitable cross-coupling methodologies) using appropriate shorter-chain alkyne and haloalkyne building blocks. This is a multi-step process requiring expertise in organic synthesis.

  • Partial Hydrogenation: a. Dissolve the poly-yne intermediate in a suitable solvent (e.g., hexane or ethyl acetate). b. Add the Lindlar catalyst (typically 5-10% by weight of the substrate) and a small amount of quinoline (as a catalyst poison to prevent over-reduction). c. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure). d. Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the formation of the all-cis alkene without over-reduction to the fully saturated alkane. e. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Hydrolysis and Purification: a. If the synthetic route results in an ester, hydrolyze it to the free fatty acid using a base such as potassium hydroxide in ethanol. b. Acidify the reaction mixture and extract the fatty acid into an organic solvent. c. Purify the crude docosa-7,10,13,16-all-cis-tetraenoic acid by silica gel column chromatography.

Validation: The structure and purity of the synthesized fatty acid should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 2: Chemo-Enzymatic Conversion to this compound

This part of the synthesis utilizes a cascade of three enzymes from the β-oxidation pathway to convert the synthesized fatty acid into the final 3-oxo product.

Protocol 2: Activation of the Fatty Acid to its CoA Ester

The first enzymatic step is the activation of the free fatty acid to its coenzyme A thioester. This can be achieved chemically or enzymatically. The enzymatic method using acyl-CoA synthetase is preferred for its high specificity.

Materials:

  • Docosa-7,10,13,16-all-cis-tetraenoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human)

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and Coenzyme A.

  • Add a small amount of Triton X-100 to aid in the solubilization of the fatty acid.

  • Add the docosa-7,10,13,16-all-cis-tetraenoic acid (dissolved in a minimal amount of ethanol or DMSO).

  • Initiate the reaction by adding long-chain acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of the acyl-CoA by High-Performance Liquid Chromatography (HPLC).[3]

  • Purify the resulting docosa-7,10,13,16-all-cis-tetraenoyl-CoA using reversed-phase HPLC.[4]

Protocol 3: Three-Step Enzymatic Oxidation

This protocol describes the sequential conversion of the acyl-CoA to the 3-oxoacyl-CoA using commercially available recombinant enzymes.

Materials:

  • Purified docosa-7,10,13,16-all-cis-tetraenoyl-CoA

  • Acyl-CoA oxidase (e.g., from Arthrobacter sp.)

  • Enoyl-CoA hydratase (e.g., from bovine liver)

  • 3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)

  • Flavin adenine dinucleotide (FAD)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Potassium phosphate buffer (pH 7.4)

  • Catalase (to remove H₂O₂ produced by acyl-CoA oxidase)

Procedure:

  • Step 1: Dehydrogenation (Acyl-CoA Oxidase) a. In a reaction vessel, combine potassium phosphate buffer, FAD, and catalase. b. Add the purified docosa-7,10,13,16-all-cis-tetraenoyl-CoA. c. Initiate the reaction by adding acyl-CoA oxidase.[5] d. Incubate at 30°C and monitor the formation of the trans-2-enoyl-CoA intermediate by HPLC. This reaction introduces a double bond at the C2-C3 position.[6]

  • Step 2: Hydration (Enoyl-CoA Hydratase) a. Once the first reaction is complete, add enoyl-CoA hydratase directly to the reaction mixture.[7][8] b. This enzyme will catalyze the hydration of the newly formed double bond to yield 3-hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA.[9] c. Monitor the conversion of the trans-2-enoyl-CoA intermediate to the 3-hydroxyacyl-CoA product by HPLC.

  • Step 3: Oxidation (3-Hydroxyacyl-CoA Dehydrogenase) a. To the reaction mixture from the previous step, add NAD⁺. b. Initiate the final oxidation step by adding 3-hydroxyacyl-CoA dehydrogenase.[10] c. This enzyme will oxidize the 3-hydroxy group to a ketone, yielding the final product, this compound. The reaction can be monitored spectrophotometrically by the increase in absorbance at 340 nm due to the formation of NADH, or by HPLC.[11][12]

Quantitative Data Summary:

ParameterRecommended Starting Concentration
Docosa-7,10,13,16-all-cis-tetraenoyl-CoA50-100 µM
FAD10-20 µM
NAD⁺1-2 mM
Acyl-CoA Oxidase0.1-0.5 U/mL
Enoyl-CoA Hydratase0.5-2 U/mL
3-Hydroxyacyl-CoA Dehydrogenase0.5-2 U/mL
Catalase~1000 U/mL
Reaction Temperature30-37°C
Reaction pH7.4-8.0

Purification and Validation of the Final Product

Protocol 4: Purification and Characterization

Purification:

  • Protein Removal: At the end of the enzymatic cascade, terminate the reaction and precipitate the enzymes by adding an equal volume of cold acetonitrile or by using another suitable protein precipitation method. Centrifuge to pellet the precipitated proteins.

  • HPLC Purification: a. Filter the supernatant through a 0.22 µm filter. b. Purify the this compound by reversed-phase HPLC using a C18 column.[4][13] c. Use a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium acetate) to elute the product. d. Monitor the elution profile at 260 nm (for the adenine moiety of CoA). e. Collect the fractions containing the purified product and lyophilize them.

Validation:

  • Purity Assessment: Re-inject a small amount of the purified product into the HPLC to assess its purity.

  • Mass Spectrometry: a. Confirm the identity of the product by high-resolution mass spectrometry (e.g., LC-MS/MS). b. The expected mass and fragmentation pattern should be observed. A characteristic fragmentation for acyl-CoA species is the neutral loss of 507 amu (the 3'-phospho-AMP-pantetheine portion).[14][15]

Validation_Workflow A Final Reaction Mixture B Protein Precipitation (e.g., Acetonitrile) A->B C Centrifugation & Filtration B->C D Reversed-Phase HPLC (C18 Column) C->D E Fraction Collection & Lyophilization D->E F Purity Check (HPLC) E->F G Identity Confirmation (LC-MS/MS) E->G H Pure 3-Oxo-docosa-7,10,13,16- all-cis-tetraenoyl-CoA F->H G->H

Figure 2: Purification and validation workflow for the final product.

Conclusion and Future Perspectives

The chemo-enzymatic synthesis protocol outlined in this application note provides a robust and reliable method for the production of high-purity this compound for research purposes. The use of specific enzymes for the final oxidative steps ensures high selectivity and yield. The availability of this important metabolic intermediate will undoubtedly facilitate further research into the intricacies of peroxisomal β-oxidation and its role in health and disease. Future work may focus on the development of a one-pot enzymatic cascade reaction to further streamline the synthesis process and improve overall efficiency.

References

In vitro assay for 3-ketoacyl-CoA thiolase with 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

In Vitro Assay for 3-Ketoacyl-CoA Thiolase with 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA: A Guide for Researchers and Drug Discovery

Abstract

3-Ketoacyl-CoA thiolases (thiolases) are critical enzymes in the terminal step of fatty acid β-oxidation, catalyzing the CoA-dependent cleavage of a 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[1][2] The specific substrate, this compound, is a key intermediate in the peroxisomal β-oxidation pathway that shortens very-long-chain fatty acids, notably in the synthesis of docosahexaenoic acid (DHA, 22:6n-3).[3][4][5] This process is vital for lipid homeostasis, and its dysregulation is implicated in various metabolic diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust and reliable in vitro spectrophotometric assay for monitoring the activity of 3-ketoacyl-CoA thiolase using this specific polyunsaturated substrate. The protocol details a coupled-enzyme assay format, principles of data analysis, and key considerations for inhibitor screening.

Scientific Principle and Assay Rationale

The Thiolase Reaction

3-Ketoacyl-CoA thiolase (EC 2.3.1.16) catalyzes the final step of the β-oxidation spiral. The reaction is a thiolytic cleavage, where the enzyme utilizes a free Coenzyme A (CoA-SH) molecule to attack the β-keto carbon of the 3-ketoacyl-CoA substrate. This results in the release of an acetyl-CoA molecule and an acyl-CoA that is two carbons shorter than the original substrate.[1]

The specific reaction for the substrate of interest is:

This compound + CoA-SH ⇌ Docosa-7,10,13,16-all-cis-tetraenoyl-CoA + Acetyl-CoA

The Role of the Substrate in DHA Metabolism

The substrate, this compound[6][7], is a derivative of docosahexaenoic acid (DHA) metabolism. DHA synthesis involves the elongation of shorter fatty acids to tetracosahexaenoic acid (C24:6n-3), which is then transported to peroxisomes for one cycle of β-oxidation to yield DHA (C22:6n-3).[3][4][5] 3-Ketoacyl-CoA thiolase is one of the key peroxisomal enzymes, along with straight-chain acyl-CoA oxidase (SCOX) and D-bifunctional protein (DBP), responsible for this crucial chain-shortening step.[3][4][5] Studying the kinetics of this enzyme with its specific substrate is therefore essential for understanding lipid metabolic pathways and developing therapeutics for related disorders.

Spectrophotometric Detection Principle

Directly measuring the substrate or products in real-time can be challenging. A more convenient and widely adopted method is a coupled assay that measures the consumption of the co-substrate, CoA-SH. This protocol utilizes 5,5’-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent.[8]

DTNB reacts stoichiometrically with the free sulfhydryl group (-SH) of Coenzyme A (CoA-SH) as it is consumed by the thiolase. This reaction cleaves the disulfide bond in DTNB, releasing one molecule of 2-nitro-5-thiobenzoate (TNB²⁻) per mole of thiol.[8][9] The TNB²⁻ dianion is a distinct yellow-colored product with a strong absorbance maximum at 412 nm.[8][9][10] By monitoring the decrease in absorbance at 412 nm, we can quantify the rate of CoA-SH consumption and thus determine the thiolase activity.

Assay_Principle sub 3-Oxo-docosa-tetraenoyl-CoA thiolase 3-Ketoacyl-CoA Thiolase sub->thiolase coa CoA-SH coa->thiolase Consumed tnb TNB²⁻ (Yellow, A₄₁₂) coa->tnb prod1 Docosatetraenoyl-CoA thiolase->prod1 prod2 Acetyl-CoA thiolase->prod2 dtnb DTNB (Colorless) dtnb->tnb Reacts with free CoA-SH

Figure 1. Reaction and detection scheme for the thiolase assay.

Materials and Reagents

Proper preparation and storage of all materials are paramount for assay reproducibility.

Equipment/Material Specifications
SpectrophotometerCapable of kinetic reads at 412 nm (UV/Vis), temperature-controlled (e.g., 37°C)
Microplates or Cuvettes96-well, UV-transparent, clear flat-bottom plates or quartz/disposable cuvettes
PipettesCalibrated single and multichannel pipettes (P10, P200, P1000)
Reagent ReservoirsSterile, for multichannel pipetting
Reagent Supplier/Purity Stock Concentration Storage
3-Ketoacyl-CoA ThiolasePurified recombinant or from tissue prepTitrate for optimal activity-80°C in aliquots with glycerol
This compoundSpecialty chemical supplier (e.g., TargetMol)10 mM in DMSO-20°C, protect from light
Coenzyme A, Lithium Salt≥95% Purity (e.g., Sigma-Aldrich)10 mM in Assay Buffer-20°C in small aliquots
DTNB (Ellman's Reagent)≥98% Purity (e.g., Sigma-Aldrich)10 mM in Assay Buffer4°C, protect from light
Tris-HClMolecular Biology Grade1 M, pH 8.0Room Temperature
EDTAMolecular Biology Grade0.5 M, pH 8.0Room Temperature
DMSOAnhydrous, ≥99.9%N/ARoom Temperature
Bovine Serum Albumin (BSA)Fatty acid-free10 mg/mL in water-20°C

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes proportionally for cuvette-based assays.

Reagent Preparation
  • Assay Buffer (1X):

    • 50 mM Tris-HCl, pH 8.0

    • 1 mM EDTA

    • Rationale: The pH of 8.0 is optimal for many thiolase enzymes and ensures the TNB²⁻ product is in its colored dianionic form.[9] EDTA is included to chelate divalent metal ions that could oxidize free thiols.

  • DTNB Working Solution (2 mM):

    • Dilute the 10 mM stock solution 1:5 in Assay Buffer. Prepare this fresh daily as DTNB can degrade.

  • Substrate/CoA Mix:

    • Prepare a 2X working solution immediately before use. For a final concentration of 50 µM Substrate and 100 µM CoA, mix:

      • 10 µL of 10 mM Substrate stock

      • 20 µL of 10 mM CoA stock

      • 970 µL of Assay Buffer

    • Rationale: Preparing a combined substrate/co-substrate mix simplifies pipetting and ensures a consistent ratio in all wells. The concentration of CoA should be sufficient to not be rate-limiting initially.

  • Enzyme Working Solution:

    • Dilute the purified thiolase enzyme in cold Assay Buffer containing 0.1 mg/mL BSA.

    • Rationale: BSA is a carrier protein that helps to prevent the enzyme from adsorbing to plastic surfaces and denaturing at low concentrations. The optimal concentration must be determined empirically by titration to achieve a linear reaction rate for at least 5-10 minutes.

Assay Workflow

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Tris, EDTA) prep_reagents Prepare Working Solutions (DTNB, Enzyme, Substrate/CoA) prep_buffer->prep_reagents add_buffer 1. Add 80 µL Assay Buffer add_dtnb 2. Add 10 µL of 2 mM DTNB add_buffer->add_dtnb add_enzyme 3. Add 10 µL of Enzyme Solution (or buffer for 'No Enzyme' control) add_dtnb->add_enzyme incubate 4. Pre-incubate at 37°C for 5 min add_enzyme->incubate add_substrate 5. Initiate with 100 µL Substrate/CoA Mix incubate->add_substrate read 6. Read Absorbance at 412 nm (Kinetic, every 30s for 15 min) add_substrate->read plot Plot A₄₁₂ vs. Time read->plot slope Determine linear slope (ΔAbs/min) plot->slope calc Calculate Activity using Beer-Lambert Law slope->calc

Figure 2. Step-by-step experimental workflow for the thiolase assay.

Step-by-Step Plate Setup
  • Set Spectrophotometer: Pre-heat the instrument to 37°C and set up a kinetic read protocol to measure absorbance at 412 nm every 30 seconds for 15 minutes.

  • Add Reagents to Wells: In a 96-well plate, add the components in the following order.

ComponentVolume per WellFinal ConcentrationPurpose
Assay Buffer80 µL-Brings reaction to volume
2 mM DTNB10 µL100 µMChromogenic reagent
Enzyme Solution10 µLEmpirically determinedCatalyst
Pre-incubate --Equilibrate temperature (5 min at 37°C)
2X Substrate/CoA Mix100 µL50 µM Substrate, 100 µM CoAInitiate reaction
Total Volume 200 µL
  • Initiate and Read: After pre-incubation, add the Substrate/CoA Mix to all wells (using a multichannel pipette for precision) and immediately start the kinetic read on the spectrophotometer.

Essential Controls

For each experiment, it is crucial to include the following controls:

  • No Enzyme Control: Replace the 10 µL of Enzyme Solution with 10 µL of Assay Buffer. This measures the rate of non-enzymatic substrate degradation or reaction with DTNB. The rate should be negligible.

  • No Substrate Control: Replace the 100 µL of Substrate/CoA Mix with 100 µL of Assay Buffer containing only 100 µM CoA. This control accounts for any potential reaction between the enzyme preparation and DTNB.

Data Analysis and Interpretation

  • Plot Data: For each well, plot the absorbance at 412 nm (A₄₁₂) against time (in minutes).

  • Determine the Rate: Identify the linear portion of the curve (typically the first 5-10 minutes). Calculate the slope of this line, which represents the rate of absorbance change (ΔAbs/min). The slope will be negative as CoA-SH is consumed.

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of substrate conversion.

    Activity (µmol/min/mg) = (ΔAbs/min) / (ε × l × [Enzyme])

    Where:

    • ΔAbs/min: The absolute value of the slope from the linear range of your plot.

    • ε (Molar Extinction Coefficient): 14,150 M⁻¹cm⁻¹ for TNB²⁻ at 412 nm in standard buffers.[8][9][10]

    • l (Path Length): The path length of the light through the sample in cm. For a 200 µL volume in a standard 96-well plate, this must be measured or calculated (typically ~0.5-0.7 cm). For a standard 1 cm cuvette, l = 1.

    • [Enzyme]: The concentration of the enzyme in the final reaction volume in mg/mL.

Application for Inhibitor Screening

This assay is highly amenable to high-throughput screening for thiolase inhibitors.

  • Procedure: Add a small volume (e.g., 1-2 µL) of the inhibitor (dissolved in DMSO) to the wells before adding the enzyme. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO only).

    • % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] × 100

  • IC₅₀ Determination: Perform a dose-response experiment with a serial dilution of the inhibitor. Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Trimetazidine is a known inhibitor of long-chain 3-ketoacyl-CoA thiolase and can be used as a positive control.[11][12]

Assay Validation and Troubleshooting

Problem Potential Cause Solution
High background rate in "No Enzyme" control 1. Spontaneous hydrolysis of the thioester substrate. 2. Contamination of reagents with thiols.1. This is unlikely to be fast but check substrate stability. 2. Use fresh, high-purity reagents. Ensure buffers are not made with DTT or other reducing agents.
Non-linear reaction rate (curve flattens quickly) 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or higher substrate concentration. 2. Ensure BSA is in the enzyme dilution buffer. Check optimal pH/temperature. 3. Acyl-CoA products can inhibit thiolase.[13] Analyze only the initial linear rate.
No activity observed 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temp). 3. Potent inhibitor present in buffer.1. Verify enzyme activity with a known standard substrate (e.g., acetoacetyl-CoA). 2. Double-check buffer pH and spectrophotometer temperature. 3. Test for inhibitors by dialysis of the enzyme preparation.
High well-to-well variability 1. Inaccurate pipetting. 2. Temperature gradients across the plate. 3. Reagents not mixed properly.1. Use calibrated pipettes; pre-wet tips. 2. Ensure adequate pre-incubation time for the plate to reach thermal equilibrium. 3. Gently mix the plate after adding the final reagent before starting the read.

References

Application Note & Protocol: High-Fidelity Isolation of Peroxisomes for Functional Studies of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Peroxisomes in Very-Long-Chain Fatty Acid Metabolism

Peroxisomes are indispensable, single-membrane-bound organelles that function as central hubs for cellular lipid and redox metabolism.[1][2] While often recognized for their role in detoxifying reactive oxygen species, their primary metabolic function in mammalian cells is the β-oxidation of specific lipid substrates that cannot be processed by mitochondria.[1][3][4] These include very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and the precursors for bile acids.[1][4] The peroxisomal β-oxidation pathway is not merely a redundant system but a specialized one, essential for lipid homeostasis and the synthesis of critical molecules like docosahexaenoic acid (DHA).[5][6][7]

The study of intermediates within this pathway, such as 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA , is paramount for understanding the enzymatic kinetics and potential dysregulations that lead to severe metabolic disorders, including X-linked adrenoleukodystrophy and Zellweger spectrum disorders.[8][9] This intermediate is a product of the dehydrogenation and hydration steps in the β-oxidation of DHA precursors.[5][10] Its subsequent catabolism is catalyzed by peroxisomal 3-oxoacyl-CoA thiolase.[5][11] Therefore, to accurately study its metabolism, it is imperative to isolate peroxisomes that are not only highly purified but also structurally intact and enzymatically active.

This guide provides a comprehensive, field-proven protocol for the isolation of high-purity, metabolically competent peroxisomes from rat liver. We detail a methodology based on differential centrifugation followed by an iso-osmotic density gradient centrifugation, which is the gold standard for preserving organelle integrity.[12][13][14] Furthermore, we provide a detailed protocol for a functional assay to characterize the enzymatic processing of this compound, offering a complete workflow for researchers in metabolic science and drug development.

Principle of Peroxisome Isolation: A Multi-Step Purification Strategy

The isolation of peroxisomes leverages their distinct physical properties—specifically their size and high density relative to other organelles. The strategy is a two-stage process:

  • Differential Centrifugation: This initial step fractionates the cell homogenate based on mass and size. Low-speed spins pellet large components like nuclei, while a subsequent medium-speed spin pellets a "light mitochondrial" fraction (L-fraction), which is enriched in mitochondria, lysosomes, and peroxisomes.[12]

  • Density Gradient Centrifugation: The enriched L-fraction is then resolved on a density gradient. Peroxisomes are denser than mitochondria and lysosomes and will migrate to a lower position in the gradient during ultracentrifugation.[15] Using an iodixanol-based medium (e.g., OptiPrep™) is critical. Unlike sucrose gradients, iodixanol gradients can be made iso-osmotic, preventing osmotic stress and the subsequent rupture or damage of the peroxisomal membrane, thus preserving enzymatic function.[14][16]

Experimental Workflow for High-Fidelity Peroxisome Isolation

Peroxisome_Isolation_Workflow start_node Start: Perfuse Rat Liver with Cold PBS homogenization_node Homogenize Tissue in Isolation Buffer (Dounce Homogenizer) start_node->homogenization_node diff_cent_1 Low-Speed Centrifugation (e.g., 1,000 x g, 10 min) homogenization_node->diff_cent_1 supernatant_1 Collect Supernatant (S1) diff_cent_1->supernatant_1 Keep pellet_1 Discard Pellet (P1) (Nuclei, Debris) diff_cent_1->pellet_1 Discard diff_cent_2 Medium-Speed Centrifugation (e.g., 20,000 x g, 20 min) supernatant_1->diff_cent_2 pellet_2 Collect Pellet (P2) (Light Mitochondrial Fraction) diff_cent_2->pellet_2 Keep supernatant_2 Discard Supernatant (S2) (Microsomes, Cytosol) diff_cent_2->supernatant_2 Discard gradient_load Resuspend P2 and Load onto OptiPrep™ Density Gradient pellet_2->gradient_load ultracentrifugation Ultracentrifugation (e.g., 100,000 x g, 90 min) gradient_load->ultracentrifugation fractionation Collect Fractions by Density ultracentrifugation->fractionation validation Validate Purity & Integrity (Western Blot & Enzyme Assays) fractionation->validation end_node Purified, Functionally Intact Peroxisomes validation->end_node

Caption: High-level overview of the peroxisome isolation protocol.

Detailed Protocol 1: Isolation of Peroxisomes via Iodixanol (OptiPrep™) Gradient

This protocol is optimized for yielding highly pure, intact peroxisomes from rat liver.[12][17][18][19]

A. Materials and Reagents

  • Perfusion Buffer: Ice-cold, sterile Phosphate Buffered Saline (PBS).

  • Isolation Buffer (IB): 0.25 M Sucrose, 1 mM EDTA, 0.1% (v/v) Ethanol, 10 mM MOPS-NaOH, pH 7.2. Prepare fresh and add a protease inhibitor cocktail just before use.

  • OptiPrep™ Density Gradient Medium: 60% (w/v) iodixanol solution.

  • Gradient Solutions: Prepare 20%, 27.5%, and 35% (w/v) iodixanol solutions by diluting the 60% stock with IB.

  • Equipment: Dounce homogenizer (loose and tight pestles), refrigerated centrifuge, ultracentrifuge with a swinging-bucket rotor (e.g., SW 41 Ti or equivalent).

B. Step-by-Step Methodology

  • Tissue Preparation:

    • Humanely euthanize one adult rat (fasted overnight to reduce glycogen in the liver).

    • Immediately perfuse the liver via the portal vein with ice-cold PBS until it is thoroughly blanched. Causality: This step is crucial to remove contaminating red blood cells, which contain high levels of catalase and can interfere with validation assays.

    • Excise the liver, place it in a beaker of ice-cold IB, weigh it, and finely mince it with scissors.

  • Homogenization:

    • Transfer the minced tissue to a pre-chilled Dounce homogenizer with 3 volumes (w/v) of IB.

    • Perform 5-7 slow strokes with the loose-fitting 'A' pestle, followed by 5-7 strokes with the tight-fitting 'B' pestle. Causality: Gentle mechanical disruption is essential to break open the plasma membrane while leaving organelle membranes intact. Avoid frothing.

  • Differential Centrifugation:

    • Transfer the homogenate to centrifuge tubes. Centrifuge at 1,000 x g for 10 min at 4°C.

    • Carefully decant the supernatant (S1) into fresh tubes. Discard the pellet (P1), which contains nuclei and cellular debris.

    • Centrifuge the S1 fraction at 20,000 x g for 20 min at 4°C.

    • Discard the supernatant (S2). The resulting pellet (P2) is the light mitochondrial fraction, enriched with peroxisomes.

  • Iodixanol Gradient Ultracentrifugation:

    • Gently resuspend the P2 pellet in a minimal volume (~2-4 mL) of IB.

    • In an ultracentrifuge tube (e.g., 14 x 89 mm), carefully create a discontinuous gradient by layering the solutions from bottom to top:

      • 3.0 mL of 35% Iodixanol

      • 4.0 mL of 27.5% Iodixanol

      • 3.0 mL of 20% Iodixanol

    • Carefully layer the resuspended P2 fraction on top of the 20% layer.

    • Centrifuge at 100,000 x g for 1.5 hours at 4°C in a swinging-bucket rotor. Ensure the centrifuge brake is turned off during deceleration to avoid disturbing the gradient.

  • Fraction Collection:

    • After centrifugation, distinct opaque bands will be visible. Peroxisomes are highly enriched at the 27.5%/35% interface. Mitochondria will be at the 20%/27.5% interface.

    • Carefully collect the peroxisome band using a Pasteur pipette or by fractionating the gradient from the bottom using a peristaltic pump.

    • Dilute the collected fraction 3-fold with IB and pellet the peroxisomes by centrifuging at 20,000 x g for 20 min to remove the iodixanol. Resuspend in a suitable buffer for storage at -80°C.

Self-Validating System: Assessing Peroxisome Purity and Integrity

No isolation is perfect; therefore, rigorous quality control is mandatory. This is achieved by probing the collected fractions for specific organelle marker proteins and enzymes.

A. Purity Assessment via Western Blotting

Analyze the initial homogenate, the L-fraction, and the purified peroxisomal fraction by Western blot. A high-purity fraction will show strong enrichment of peroxisomal markers and depletion of markers for other organelles.

Marker Protein Organelle Expected Result in Purified Fraction
PEX14 or PMP70 (ABCD3) Peroxisome MembraneStrong enrichment[20][21][22]
Catalase Peroxisome MatrixStrong enrichment[21][23]
Cytochrome C Oxidase Subunit IV (COXIV) MitochondriaSignificant depletion
Calnexin Endoplasmic ReticulumSignificant depletion
LAMP1 LysosomesSignificant depletion

B. Integrity & Enrichment via Enzyme Activity Assays

Enzyme assays provide a quantitative measure of enrichment and confirm that the isolated organelles are functional.

Enzyme Assay Organelle Assay Principle Expected Result
Catalase Activity PeroxisomeMonitors the decomposition of H₂O₂ by the decrease in absorbance at 240 nm.[24][25]High specific activity (U/mg protein)
Succinate Dehydrogenase MitochondriaMeasures the reduction of an electron acceptor (e.g., DCPIP).Low specific activity
Acid Phosphatase LysosomesMeasures hydrolysis of p-nitrophenyl phosphate at acidic pH.Low specific activity

Protocol 2: Functional Assay for 3-Oxoacyl-CoA Thiolase Activity

This protocol measures the activity of the peroxisomal thiolase enzyme that catalyzes the final step of β-oxidation on the substrate of interest.

Biochemical Reaction

Thiolase_Reaction substrate 3-Oxo-docosa-7,10,13,16- all-cis-tetraenoyl-CoA sub_plus_coa substrate->sub_plus_coa coenzyme Coenzyme A coenzyme->sub_plus_coa enzyme Peroxisomal 3-oxoacyl-CoA Thiolase prod_plus_prod enzyme->prod_plus_prod product1 Acetyl-CoA product2 Chain-shortened Acyl-CoA (C20) sub_plus_coa->enzyme prod_plus_prod->product1 Products prod_plus_prod->product2

Caption: Thiolytic cleavage of the 3-oxoacyl-CoA intermediate.

A. Materials and Reagents

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 25 µM Coenzyme A (CoASH) and 50 mM KCl.

  • Substrate: this compound. Prepare a 1 mM stock in a suitable buffer.

  • Purified Peroxisome Fraction: Diluted in IB to a protein concentration of 0.1-0.5 mg/mL.

  • Equipment: UV-Vis spectrophotometer capable of reading at 303 nm, temperature-controlled cuvette holder.

B. Step-by-Step Methodology

  • Reaction Setup:

    • In a 1 mL quartz cuvette, combine 950 µL of Assay Buffer and 20-50 µL of the purified peroxisome fraction.

    • Incubate the cuvette at 37°C for 5 minutes to equilibrate the temperature.

    • Blank the spectrophotometer using this mixture.

  • Initiation and Measurement:

    • To initiate the reaction, add 10-30 µL of the 1 mM substrate stock solution and mix quickly by gentle inversion.

    • Immediately begin monitoring the decrease in absorbance at 303 nm over 5-10 minutes. Causality: The 3-oxoacyl-CoA substrate forms an enolate ion complex that absorbs light at 303 nm. The thiolase-catalyzed cleavage of the substrate leads to a decrease in this absorbance, which is directly proportional to the enzyme's activity.[26]

  • Controls and Calculations:

    • Run a control reaction without the enzyme (peroxisome fraction) to account for any non-enzymatic substrate degradation.

    • Calculate the rate of reaction (ΔA₃₀₃/min) from the linear portion of the curve.

    • Use the Beer-Lambert law to convert this rate into specific activity (nmol/min/mg protein), using the molar extinction coefficient (ε) for the substrate.

Conclusion

The successful isolation of pure, functional peroxisomes is the bedrock upon which reliable studies of their metabolic pathways are built. The combination of differential and iso-osmotic density gradient centrifugation described herein provides a robust method for achieving this goal. By adhering to the principles of gentle homogenization, iso-osmotic conditions, and rigorous post-isolation validation, researchers can generate high-quality biological material. This enables the accurate characterization of enzymatic activities, such as the thiolase-mediated processing of this compound, providing critical insights into the intricacies of lipid metabolism and its role in human disease.

References

Stable isotope labeling of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA for metabolic tracing

Author: BenchChem Technical Support Team. Date: January 2026

Title: Stable Isotope Labeling of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA for High-Resolution Metabolic Tracing of Peroxisomal β-Oxidation

Abstract

The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), such as docosahexaenoic acid (DHA), is critical for neural and retinal function. The peroxisomal β-oxidation pathway plays an indispensable role in the synthesis and retroconversion of these vital lipids.[1][2] this compound is a key, yet transient, intermediate in this pathway, making its direct study challenging.[3] This application note provides a comprehensive guide for the synthesis and application of stable isotope-labeled this compound to enable precise metabolic tracing. By introducing a heavy isotope-labeled version of this intermediate into biological systems, researchers can directly track its metabolic fate, quantify pathway flux, and investigate enzymatic dysfunctions associated with metabolic disorders. We present detailed protocols for the enzymatic synthesis of uniformly ¹³C-labeled this compound from [U-¹³C]-Docosahexaenoic Acid (DHA), its subsequent application in cell culture-based tracing experiments, and the analytical workflow for its detection via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Part I: Introduction & Experimental Design Rationale

The Significance of Peroxisomal β-Oxidation in DHA Homeostasis

Docosahexaenoic acid (DHA, C22:6n-3) is the most abundant polyunsaturated fatty acid in the brain and retina, where it is essential for cognitive and visual development.[4][5] While DHA can be obtained from the diet, its endogenous synthesis from precursors like α-linolenic acid (C18:3n-3) involves a series of elongation and desaturation steps, culminating in the formation of tetracosahexaenoic acid (C24:6n-3). This C24 intermediate is then transported to peroxisomes for a single cycle of β-oxidation to yield the final C22:6n-3 DHA.[1][6] This process, known as retroconversion, is exclusively peroxisomal.[2] Therefore, investigating the intermediates of this pathway is crucial for understanding numerous pathophysiological conditions, including Zellweger syndrome and other peroxisomal biogenesis disorders.[1][2]

Why Use a Stable Isotope-Labeled Intermediate?

Metabolic pathways are dynamic systems. Static measurements of metabolite concentrations provide only a snapshot, whereas stable isotope tracing allows for the visualization of metabolic flux in real-time.[7][8] By introducing a substrate enriched with a non-radioactive heavy isotope (e.g., ¹³C), researchers can track the incorporation of that label into downstream products, providing unparalleled insight into metabolic wiring.[7][9]

The direct use of labeled this compound offers distinct advantages over labeling a distant precursor like glucose or a primary fatty acid:

  • Direct Pathway Interrogation: It allows for the focused investigation of the steps immediately downstream of its formation, bypassing confounding upstream variables.

  • Kinetic Flux Analysis: It enables the precise measurement of the enzymatic activities responsible for its conversion, primarily the peroxisomal 3-ketoacyl-CoA thiolase.[1]

  • Substrate Specificity Studies: It provides a direct substrate to test enzyme function in cell lysates or with purified proteins, which is invaluable for drug discovery and diagnosing enzymatic defects.

Choosing the Isotope and Labeling Strategy

For this application, we recommend using a uniformly ¹³C-labeled precursor, specifically [U-¹³C]-DHA.

  • ¹³C vs. ²H: Carbon-13 (¹³C) is preferred over Deuterium (²H) for tracing carbon backbone transformations. ¹³C labels are metabolically stable and do not typically exhibit significant kinetic isotope effects that can alter enzymatic reaction rates.

  • Uniform Labeling: Starting with uniformly labeled [U-¹³C]-DHA ensures that the entire carbon skeleton of the resulting 3-Oxo-docosa...-CoA is labeled. This provides a distinct and unambiguous mass shift in mass spectrometry, simplifying detection and preventing signal dilution from unlabeled carbon sources.[10][11] Biosynthetic production of [U-¹³C]-DHA using microorganisms cultured on ¹³C-glucose is a well-established and sustainable method.[4][10][11]

Part II: Synthesis, Purification, and Validation Protocols

The generation of labeled this compound is a multi-step chemo-enzymatic process. It begins with the activation of the labeled fatty acid to its CoA ester, followed by enzymatic oxidation.

Protocol 1: Synthesis of [U-¹³C]-Docosahexaenoyl-CoA

This protocol describes the activation of the free fatty acid to its thioester derivative using an acyl-CoA synthetase.

Materials:

  • [U-¹³C]-Docosahexaenoic Acid ([U-¹³C]-DHA) (isotopic purity >98%)

  • Coenzyme A, trilithium salt (CoA)

  • Long-chain acyl-CoA synthetase (LACS) from Pseudomonas sp. or similar

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.4)

  • Triton X-100

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM CoA

    • 0.1% Triton X-100 (to solubilize the fatty acid)

    • 0.2 mM [U-¹³C]-DHA (pre-dissolved in a small amount of ethanol)

    • 5 units of Long-chain acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle shaking. The enzyme catalyzes the ATP-dependent ligation of [U-¹³C]-DHA to CoA.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% acetic acid in methanol.

  • Purification:

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with 30% methanol in water to remove salts and unreacted hydrophilic components (ATP, CoA).

    • Elute the [U-¹³C]-Docosahexaenoyl-CoA with 80-100% methanol.

  • Solvent Evaporation: Dry the eluted product under a stream of nitrogen gas.

  • Validation: Resuspend the dried product in a small volume of 50% methanol. Confirm identity and purity using LC-MS/MS, looking for the correct molecular weight corresponding to the fully ¹³C-labeled acyl-CoA.

Protocol 2: Enzymatic Synthesis of [U-¹³C]-3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

This step mimics the first two reactions of peroxisomal β-oxidation using purified enzymes.

Materials:

  • Purified [U-¹³C]-Docosahexaenoyl-CoA (from Protocol 1)

  • Recombinant Acyl-CoA Oxidase 1 (ACOX1)

  • Recombinant D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities[1][2]

  • Flavin adenine dinucleotide (FAD)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • HEPES buffer (pH 8.0)

  • Catalase (to remove H₂O₂ byproduct from the ACOX1 reaction)

Procedure:

  • Reaction Setup: In a new microcentrifuge tube on ice, combine:

    • 50 mM HEPES buffer (pH 8.0)

    • 10 µM FAD (cofactor for ACOX1)

    • 1 mM NAD⁺ (cofactor for DBP dehydrogenase activity)

    • 50 µM [U-¹³C]-Docosahexaenoyl-CoA

    • 100 units of Catalase

    • 1 unit of ACOX1

  • First Incubation (Oxidation): Incubate at 37°C for 30 minutes. ACOX1 will convert the substrate to [U-¹³C]-2-trans-enoyl-docosahexaenoyl-CoA.

  • Second Incubation (Hydration & Dehydrogenation): Add 1 unit of D-bifunctional protein to the mixture.

  • Incubation: Continue incubation at 37°C for an additional 1-2 hours. The DBP will first hydrate the double bond and then oxidize the resulting hydroxyl group to form the target molecule: [U-¹³C]-3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA.

  • Purification & Validation: Purify the final product using the same SPE C18 method as described in Protocol 1. Validate the final product by LC-MS/MS, confirming the expected mass shift.

Part III: Application Protocol for Metabolic Tracing in Cell Culture

This protocol outlines the use of the synthesized tracer to probe metabolism in a relevant cell line (e.g., HepG2 liver cells, which have active peroxisomal oxidation, or human fibroblasts).[12]

Materials:

  • Cultured cells (e.g., HepG2) in appropriate growth medium

  • [U-¹³C]-3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA tracer

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol / 20% water for metabolite extraction

Procedure:

  • Tracer Preparation: Complex the labeled acyl-CoA to fatty acid-free BSA to facilitate cellular uptake. Gently mix the tracer with a 5% BSA solution in serum-free medium at a 1:3 molar ratio (tracer:BSA) and incubate for 30 minutes at 37°C.

  • Cell Seeding: Plate cells to achieve ~70-80% confluency at the time of the experiment.

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the serum-free medium containing the tracer-BSA complex. A final tracer concentration of 10-50 µM is a good starting point.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15 min, 1 hr, 4 hr, 8 hr) to monitor the dynamic incorporation and conversion of the tracer.

  • Metabolite Extraction (Quenching):

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cell monolayer with ice-cold PBS to remove extracellular tracer.

    • Instantly add ice-cold 80% methanol to the plate to quench all enzymatic activity and lyse the cells.[13]

    • Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the cell lysate vigorously.

    • Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the intracellular metabolites, to a new tube.

    • Dry the supernatant under vacuum or nitrogen stream.

    • Store the dried metabolite extract at -80°C until LC-MS/MS analysis.

Part IV: Analytical Methodology & Data Interpretation

LC-MS/MS Analysis of Acyl-CoAs

Acyl-CoAs require specific chromatographic conditions for robust analysis.[14][15]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system is recommended.

  • Chromatography: A C18 reversed-phase column is typically used. A gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid or tributylamine) and an organic solvent like acetonitrile or methanol is effective for separating acyl-CoAs.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Acyl-CoAs generate characteristic fragment ions upon collision-induced dissociation (CID). A common strategy is to use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to monitor the transition from the precursor ion to a specific product ion, which enhances selectivity and sensitivity.[16][17]

Expected Mass Shifts and Data Interpretation

The primary advantage of using a [U-¹³C]-labeled tracer is the clear mass shift. For a molecule with 22 carbons in the fatty acid chain, the fully labeled version will have a mass increase of 22 Da compared to its unlabeled counterpart.

Table 1: Expected Mass-to-Charge Ratios (m/z) for Key Analytes

CompoundLabeling StatusMolecular Formula (Acyl Portion)Mass Shift (Da)Expected [M+H]⁺ (m/z)
3-Oxo-docosa...-tetraenoyl-CoAUnlabeledC₂₂H₃₂O₃0~1112.5
3-Oxo-docosa...-tetraenoyl-CoA [U-¹³C₂₂]-labeled ¹³C₂₂H₃₂O₃ +22 ~1134.5
Acetyl-CoA (product of thiolase)Labeled¹³C₂H₃O+2~812.1
C20-tetraenoyl-CoA (product)Labeled¹³C₂₀H₂₉O+20~1072.5

Note: Exact m/z values will depend on the full molecular formula of the Coenzyme A moiety and adduct formation. The table illustrates the expected mass difference.

By analyzing the mass isotopologue distribution (MID), one can determine the isotopic enrichment and trace the ¹³C atoms as they flow into downstream metabolites like chain-shortened acyl-CoAs and acetyl-CoA.[18][19]

Part V: Visualizations

Diagram 1: Peroxisomal β-Oxidation Pathway

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome C22_CoA [U-13C]-Docosahexaenoyl-CoA Enoyl_CoA [U-13C]-2-trans-Enoyl-CoA C22_CoA->Enoyl_CoA ACOX1 (FAD -> FADH2) Hydroxy_CoA [U-13C]-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxy_CoA D-Bifunctional Protein (Hydratase) Oxo_CoA [U-13C]-3-Oxo-docosa-7,10,13,16- all-cis-tetraenoyl-CoA Hydroxy_CoA->Oxo_CoA D-Bifunctional Protein (Dehydrogenase, NAD+ -> NADH) C20_CoA [U-13C]-Chain-Shortened Acyl-CoA (to Mitochondria/ER) Oxo_CoA->C20_CoA Thiolase (+ CoA-SH) Acetyl_CoA [13C2]-Acetyl-CoA Oxo_CoA->Acetyl_CoA Thiolase

Caption: Metabolic fate of labeled 3-Oxo-docosa...-CoA in peroxisomes.

Diagram 2: Experimental Workflow

Workflow start Start: [U-13C]-DHA synthesis1 Protocol 1: Activation to [U-13C]-Acyl-CoA start->synthesis1 synthesis2 Protocol 2: Enzymatic Oxidation to [U-13C]-3-Oxo-Acyl-CoA synthesis1->synthesis2 purification SPE Purification & QC synthesis2->purification labeling Protocol 3: Cell Culture Labeling purification->labeling extraction Metabolite Quenching & Extraction labeling->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Interpretation: Mass Isotopologue Distribution Analysis analysis->data end Metabolic Flux Insights data->end

Caption: Overall workflow for stable isotope tracing experiment.

References

Application Notes and Protocols for High-Throughput Screening Utilizing 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Peroxisomal β-Oxidation in Drug Discovery

The landscape of metabolic research and drug discovery is increasingly focused on the intricate pathways that govern lipid homeostasis. Among these, the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs) is of paramount importance, particularly in the biosynthesis of essential lipids like docosahexaenoic acid (DHA). DHA is a critical component of cell membranes, especially in the retina and brain, and its dysregulation is implicated in various pathologies.[1] A key, yet often overlooked, intermediate in the terminal stages of DHA synthesis is 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA . This molecule represents a crucial metabolic node, making the enzymes that process it attractive targets for therapeutic intervention.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in high-throughput screening (HTS) campaigns. We will delve into the scientific rationale, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting. The methodologies described herein are designed to be robust, scalable, and adaptable to various screening platforms.

Scientific Rationale: The Significance of this compound in Cellular Metabolism

This compound is a transient but vital intermediate in the peroxisomal β-oxidation pathway that shortens tetracosahexaenoic acid (C24:6n-3) to the biologically indispensable docosahexaenoic acid (DHA; C22:6n-3).[2][3][4] This conversion is not a simple reversal of fatty acid synthesis but a distinct catabolic process occurring within the peroxisome. The pathway involves a series of enzymatic reactions, and the final thiolytic cleavage of the 3-oxoacyl-CoA intermediate is a critical step.

The enzymes responsible for processing this compound, primarily the peroxisomal 3-ketoacyl-CoA thiolases, are central to the regulation of DHA levels.[2][3] Given the association of aberrant DHA metabolism with neurological and inflammatory disorders, the development of modulators for these enzymes holds significant therapeutic promise. High-throughput screening provides a powerful avenue to identify small molecules that can either inhibit or enhance the activity of these thiolases, thereby offering a means to pharmacologically control DHA biosynthesis.

Relevant Biochemical Pathway

The conversion of tetracosahexaenoic acid to DHA within the peroxisome is a multi-step process. The following diagram illustrates the key enzymatic reactions, highlighting the position of this compound.

Peroxisomal_Beta_Oxidation cluster_0 Peroxisome C24:6n-3-CoA Tetracosahexaenoyl-CoA Enoyl-CoA Δ2-trans-Enoyl-CoA C24:6n-3-CoA->Enoyl-CoA Acyl-CoA Oxidase (ACOX1) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA D-Bifunctional Protein (DBP) 3-Oxoacyl-CoA This compound 3-Hydroxyacyl-CoA->3-Oxoacyl-CoA DBP DHA-CoA Docosahexaenoyl-CoA (DHA-CoA) 3-Oxoacyl-CoA->DHA-CoA 3-Ketoacyl-CoA Thiolase / SCPx Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase / SCPx

Caption: Peroxisomal β-oxidation of C24:6n-3 to DHA.

High-Throughput Screening Assay Design

The successful implementation of an HTS campaign hinges on a well-designed assay. For screening modulators of enzymes acting on this compound, two primary approaches are recommended: a fluorescence-based assay for initial high-throughput screening and a mass spectrometry-based assay for hit confirmation and characterization.

Principle of the Fluorescence-Based Assay

This assay indirectly measures the activity of the peroxisomal 3-ketoacyl-CoA thiolase by monitoring the consumption of the co-substrate, Coenzyme A (CoA). The free thiol group of CoA can be detected using a fluorogenic probe, such as ThioGlo™, which exhibits a significant increase in fluorescence upon reaction with thiols. In the enzymatic reaction, as this compound is cleaved, free CoA is consumed, leading to a decrease in the fluorescent signal. Inhibitors of the thiolase will prevent the consumption of CoA, resulting in a higher fluorescent signal.

HTS_Workflow Start Start HTS Campaign Compound_Dispensing Dispense Compound Library into Assay Plates Start->Compound_Dispensing Enzyme_Addition Add Recombinant 3-Ketoacyl-CoA Thiolase Compound_Dispensing->Enzyme_Addition Substrate_Addition Add this compound and CoA Enzyme_Addition->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Detection Add ThioGlo™ Reagent Incubation->Detection Readout Measure Fluorescence Detection->Readout Data_Analysis Data Analysis and Hit Identification Readout->Data_Analysis End End Data_Analysis->End

Caption: High-level workflow for the fluorescence-based HTS assay.

Detailed Protocols

Protocol 1: Fluorescence-Based High-Throughput Screening Assay

Objective: To identify inhibitors of peroxisomal 3-ketoacyl-CoA thiolase.

Materials:

  • 384-well, black, flat-bottom assay plates

  • Recombinant human peroxisomal 3-ketoacyl-CoA thiolase (e.g., SCPx)

  • This compound

  • Coenzyme A (CoA)

  • ThioGlo™ fluorescent reagent

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT

  • Compound library dissolved in DMSO

  • Plate reader capable of fluorescence detection (Excitation: ~380 nm, Emission: ~500 nm)

Procedure:

  • Compound Plating:

    • Dispense 100 nL of test compounds from the library into the wells of the 384-well assay plate.

    • For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme Preparation and Addition:

    • Prepare a working solution of the recombinant 3-ketoacyl-CoA thiolase in assay buffer to a final concentration of 2X the optimal concentration (determined through enzyme titration).

    • Add 10 µL of the enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Preparation and Addition:

    • Prepare a 2X substrate mix containing this compound and CoA in assay buffer. The final concentrations should be at their respective Km values, determined from prior enzyme kinetic studies.

    • Initiate the reaction by adding 10 µL of the substrate mix to each well.

  • Enzymatic Reaction:

    • Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the ThioGlo™ detection reagent according to the manufacturer's instructions.

    • Add 5 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Parameter Typical Value Notes
Final Assay Volume25 µL
Compound Concentration10 µM
Enzyme Concentration5-10 nMTo be optimized
Substrate ConcentrationAt KmTo be determined
Incubation Time30 minTo be optimized
Z'-factor> 0.5A measure of assay quality
Protocol 2: Mass Spectrometry-Based Hit Confirmation Assay

Objective: To confirm the activity of hits from the primary screen and determine their potency (IC50).

Materials:

  • Agilent RapidFire/MS System or similar high-throughput mass spectrometry platform.[5]

  • Reagents and consumables for the mass spectrometer.

  • The same enzymatic reaction components as in Protocol 1.

  • Quench Solution: Acetonitrile with 0.1% formic acid.

Procedure:

  • Reaction Setup:

    • Set up the enzymatic reaction in a 96-well plate with a serial dilution of the hit compounds.

    • The reaction volume and component concentrations should be consistent with the primary screen.

  • Reaction Quenching:

    • After the desired incubation time, quench the reaction by adding an equal volume of the quench solution.

  • Sample Analysis:

    • Analyze the samples using the RapidFire/MS system. The system will aspirate a small volume from each well, perform a rapid solid-phase extraction to remove salts and proteins, and inject the sample into the mass spectrometer.

    • Monitor the mass transitions for the substrate (this compound) and the product (DHA-CoA).

Data Analysis:

  • Calculate the ratio of product to substrate peak areas.

  • Plot the product/substrate ratio against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
Substrate m/zMass-to-charge ratio of this compound
Product m/zMass-to-charge ratio of DHA-CoA
Analysis Time per Sample~5-10 seconds

Trustworthiness and Self-Validation

The robustness of these protocols is ensured by several key factors:

  • Orthogonal Assays: The use of a fluorescence-based primary screen and a mass spectrometry-based secondary screen provides orthogonal validation of hits, reducing the likelihood of false positives.

  • Appropriate Controls: The inclusion of positive and negative controls in every assay plate is critical for monitoring assay performance and for data normalization.

  • Statistical Rigor: The calculation of the Z'-factor for each plate in the HTS campaign provides a statistical measure of the assay's quality and suitability for high-throughput screening.

Conclusion

The protocols and application notes presented here provide a robust framework for the use of this compound in high-throughput screening campaigns. By targeting the enzymes that metabolize this key intermediate, researchers can identify novel modulators of DHA biosynthesis, paving the way for new therapeutic strategies for a range of metabolic and neurological disorders. The combination of a high-throughput fluorescence-based primary assay with a label-free mass spectrometry-based secondary assay ensures both efficiency and high-quality data, accelerating the drug discovery process.

References

Application and Protocols for the Lipidomic Analysis of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA in Peroxisomal Lipid Metabolism

Within the intricate landscape of cellular lipid metabolism, acyl-coenzyme A (acyl-CoA) thioesters stand as pivotal intermediates, directing fatty acids towards either energy production or the synthesis of complex lipids.[1] Among these, this compound is a specific and crucial intermediate in the peroxisomal β-oxidation pathway. This molecule's significance lies in its transient role during the final stages of docosahexaenoic acid (DHA, C22:6n-3) biosynthesis.[2][3] DHA is a vital omega-3 polyunsaturated fatty acid (PUFA) that is highly enriched in the brain and retina, where it plays a critical role in neuronal function and visual acuity.[4]

The formation of DHA involves a series of elongation and desaturation reactions of dietary α-linolenic acid in the endoplasmic reticulum to produce tetracosahexaenoic acid (C24:6n-3).[5] This very-long-chain fatty acid is then transported to the peroxisome for a single cycle of β-oxidation to yield DHA.[2] this compound emerges during this peroxisomal shortening process, immediately preceding the final thiolytic cleavage step catalyzed by 3-ketoacyl-CoA thiolase.[5][6]

Given its position in this critical pathway, the accurate quantification of this compound can provide invaluable insights into the flux and regulation of DHA biosynthesis. Dysregulation of this pathway, potentially at the level of 3-ketoacyl-CoA thiolase, can have profound implications for cellular health and has been linked to rare metabolic disorders.[6][7] Therefore, robust analytical methods for the study of this specific acyl-CoA are essential for researchers in the fields of lipidomics, neuroscience, and drug development who are investigating metabolic diseases, and the roles of omega-3 fatty acids in health and disease.

This technical guide provides a comprehensive overview of the application of this compound in lipidomics studies, complete with detailed protocols for its extraction, purification, and quantification from biological matrices.

Metabolic Pathway: The Peroxisomal β-Oxidation of Tetracosahexaenoic Acid (C24:6n-3)

The conversion of C24:6n-3 to DHA (C22:6n-3) in the peroxisome is a four-step process. This compound is the product of the third step, catalyzed by D-bifunctional protein (DBP). The final step, the thiolytic cleavage of this intermediate by 3-ketoacyl-CoA thiolase, yields acetyl-CoA and docosahexaenoyl-CoA (DHA-CoA).

DHA_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid (C18:3n-3) Elongation_Desaturation Elongation & Desaturation Steps alpha_Linolenic_Acid->Elongation_Desaturation C24_6_CoA Tetracosahexaenoyl-CoA (C24:6n-3-CoA) Elongation_Desaturation->C24_6_CoA C24_6_CoA_perox Tetracosahexaenoyl-CoA (C24:6n-3-CoA) C24_6_CoA->C24_6_CoA_perox Transport Step1 Acyl-CoA Oxidase (SCOX) C24_6_CoA_perox->Step1 Intermediate1 2-trans-enoyl-CoA Step1->Intermediate1 FADH₂ Step2 D-Bifunctional Protein (DBP) (Hydratase activity) Intermediate1->Step2 Intermediate2 3-hydroxyacyl-CoA Step2->Intermediate2 Step3 D-Bifunctional Protein (DBP) (Dehydrogenase activity) Intermediate2->Step3 Target_Molecule 3-Oxo-docosa-7,10,13,16-all-cis- tetraenoyl-CoA Step3->Target_Molecule NADH+H⁺ Step4 3-Ketoacyl-CoA Thiolase Target_Molecule->Step4 DHA_CoA Docosahexaenoyl-CoA (DHA-CoA, C22:6n-3-CoA) Step4->DHA_CoA Acetyl_CoA Acetyl-CoA Step4->Acetyl_CoA Further_Metabolism Further Metabolism DHA_CoA->Further_Metabolism Export & Incorporation into Lipids

Caption: Peroxisomal β-oxidation of C24:6n-3 to DHA-CoA.

Experimental Protocols

The analysis of long-chain polyunsaturated acyl-CoAs such as this compound is challenging due to their low abundance and susceptibility to degradation. The following protocols are designed to ensure high recovery and analytical precision.

Overall Experimental Workflow

The analytical workflow comprises four main stages: sample homogenization and extraction, solid-phase extraction for purification and enrichment, and finally, quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (Acidic Buffer) Sample->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction SPE Solid-Phase Extraction (Enrichment & Cleanup) Extraction->SPE LC_MS LC-MS/MS Analysis (Quantification) SPE->LC_MS

Caption: General workflow for acyl-CoA analysis.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[8] The use of an acidic buffer helps to inhibit enzymatic activity, while the organic solvent mixture efficiently extracts the amphipathic acyl-CoA molecules.

Materials:

  • Frozen tissue sample (10-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • Internal Standard (IS): A suitable odd-chain or stable-isotope labeled long-chain acyl-CoA (e.g., C17:0-CoA)

  • Glass homogenizer

  • Centrifuge capable of 12,000 x g and 4°C

Procedure:

  • Sample Preparation: Weigh 10-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Homogenization: Add 1 mL of ice-cold Homogenization Buffer containing the internal standard. Homogenize on ice until a uniform suspension is achieved.

  • Solvent Addition: Add 1 mL of 2-Propanol and briefly homogenize again.

  • Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

  • Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, for the subsequent solid-phase extraction step.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

SPE is a critical step to remove interfering substances and concentrate the acyl-CoAs prior to LC-MS/MS analysis.[9][10] Various sorbents can be used, with C18 or specialized pyridyl-based materials showing good recovery for a range of acyl-CoAs.

Materials:

  • SPE Columns (e.g., C18 or 2-(2-pyridyl)ethyl)

  • Wash Solution: Deionized water

  • Elution Solvent: Acetonitrile or a mixture of acetonitrile and ammonium hydroxide

  • Vacuum manifold for SPE

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Column Conditioning: Condition the SPE column by passing 2 mL of the Elution Solvent followed by 2 mL of the Wash Solution through it.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1-2 mL of the Elution Solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of a water/methanol mixture).

Protocol 3: LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and specific quantification of acyl-CoAs.[11][12] A reverse-phase separation followed by positive electrospray ionization and multiple reaction monitoring (MRM) is typically employed.

Liquid Chromatography Parameters:

  • Column: A C8 or C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is suitable for separating long-chain acyl-CoAs.[13]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water[13]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[13]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.3-0.4 mL/min

  • Column Temperature: 40-50°C

Tandem Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[14][15] A second, confirmatory transition to m/z 428 is also often monitored.[11] The specific precursor ion for this compound would need to be calculated based on its chemical formula and monitored accordingly.

Data Presentation: Representative LC-MS/MS Parameters

ParameterRecommended SettingRationale for Choice
LC Column C8 or C18, <2 µm particle sizeProvides good retention and separation of hydrophobic long-chain acyl-CoAs.
Mobile Phase Water/Acetonitrile with Ammonium Hydroxide or FormateEnsures good peak shape and ionization efficiency in positive mode.
Ionization Positive ESIAcyl-CoAs readily form protonated molecules [M+H]⁺.
Detection Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity for quantification in complex matrices.
Quantifier Ion [M+H]⁺ → [M+H-507]⁺This neutral loss is a highly specific fragmentation for acyl-CoAs.[14][15]
Qualifier Ion [M+H]⁺ → 428 m/zA common fragment used for confirmation of the CoA moiety.[11]

Trustworthiness and Self-Validation

To ensure the reliability of the data generated using these protocols, a rigorous quality control system should be implemented. This includes:

  • Use of Internal Standards: An appropriate internal standard should be added at the very beginning of the sample preparation process to account for variability in extraction efficiency and matrix effects.

  • Calibration Curves: A calibration curve should be prepared using a certified standard of this compound (if available) or a closely related analogue, spanning the expected concentration range in the samples.

  • Quality Control Samples: Pooled samples or samples with known concentrations of the analyte should be run periodically throughout the analytical batch to monitor instrument performance and assay precision.

  • Blank Samples: Procedural blanks (samples without the biological matrix but subjected to the entire extraction and analysis process) should be included to check for contamination.

By incorporating these self-validating measures, researchers can have high confidence in the accuracy and reproducibility of their findings.

Conclusion

The study of this compound offers a unique window into the regulation of DHA biosynthesis, a pathway of immense physiological importance. The protocols outlined in this guide provide a robust framework for the reliable extraction and quantification of this and other long-chain acyl-CoAs from biological samples. By applying these methods, researchers can advance our understanding of lipid metabolism in health and disease, potentially uncovering new therapeutic targets for a range of metabolic and neurological disorders.

References

Troubleshooting & Optimization

Improving stability of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. As Senior Application Scientists, we understand the challenges of working with complex and sensitive biomolecules. This guide is designed to provide you with in-depth, field-proven insights to ensure the stability and integrity of this polyunsaturated acyl-CoA thioester in your experiments. We will address common questions, troubleshoot potential issues, and provide detailed protocols grounded in established biochemical principles.

Understanding the Instability of this compound

The inherent instability of this molecule stems from two primary chemical features: its polyunsaturated acyl chain and its thioester linkage to Coenzyme A.

  • Polyunsaturated Acyl Chain : The docosa-7,10,13,16-tetraenoyl chain is a polyunsaturated fatty acid (PUFA) structure. The multiple cis-double bonds make it highly susceptible to lipid peroxidation, a free-radical-driven chain reaction that can be initiated by exposure to oxygen, transition metals, and elevated temperatures.[1][2] This oxidative damage leads to a variety of degradation products, compromising the structural and functional integrity of the molecule.[3]

  • Thioester Bond : The thioester bond linking the fatty acid to Coenzyme A is energetically "high-energy," making it an excellent acyl donor in enzymatic reactions. However, this reactivity also makes it susceptible to chemical hydrolysis, a reaction that cleaves the bond to release the free fatty acid and Coenzyme A.[4] The rate of this hydrolysis is significantly influenced by pH and temperature, with faster degradation observed under basic (alkaline) conditions.[5][6][7]

This guide will provide actionable strategies to mitigate both of these degradation pathways.

Frequently Asked Questions (FAQs)

Here we address the most common questions researchers encounter when working with this compound.

Q1: What are the primary causes of degradation for my acyl-CoA sample?

A1: The two main degradation pathways are lipid peroxidation and thioester hydrolysis . Lipid peroxidation is a self-propagating chain reaction initiated by free radicals that attack the double bonds in the polyunsaturated acyl chain.[2] Factors like oxygen exposure, heat, and the presence of transition metals accelerate this process.[1] Thioester hydrolysis is the cleavage of the bond linking the acyl chain to CoA, which is highly sensitive to pH and temperature, especially increasing with higher pH.[5][7]

Q2: How should I prepare and store my stock solutions to ensure maximum stability?

A2: Proper preparation and storage are critical. Long-chain acyl-CoAs are prone to hydrolysis and are unstable in aqueous solutions, especially alkaline and strongly acidic ones.[8] For long-term storage, we recommend snap-freezing aliquots in liquid nitrogen and then storing them at -80°C under an inert atmosphere like argon or nitrogen to minimize oxidation.[2] Aliquoting is crucial to avoid repeated freeze-thaw cycles, which accelerate degradation.

Q3: What is the optimal pH for my working solutions and experimental buffers?

A3: To minimize hydrolysis, the pH should be maintained in a slightly acidic to neutral range. Thioester hydrolysis is catalyzed by both acid and base, but the base-mediated reaction is significantly faster.[6][7] Therefore, avoiding alkaline conditions (pH > 7.5) is critical. A pH range of 5.0 to 7.0 is generally recommended for maximizing stability in aqueous solutions.[9]

Q4: Should I use antioxidants? If so, which ones are recommended?

A4: Absolutely. Given the high degree of unsaturation, using antioxidants is strongly advised to prevent lipid peroxidation.[10] Common and effective synthetic antioxidants include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[2] Natural antioxidants like α-tocopherol (Vitamin E) can also be used.[11] The choice may depend on your specific experimental system and potential downstream interferences.

Q5: What precautions should I take during experimental handling?

A5: Always handle the compound on ice to minimize thermal degradation.[2] Use high-purity solvents that have been degassed to remove dissolved oxygen. Prepare working solutions fresh for each experiment. Additionally, consider adding a chelating agent like EDTA to your buffers to sequester divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of reactive oxygen species and promote oxidation.[2][3]

Q6: How can I verify the integrity and concentration of my acyl-CoA solution?

A6: The gold standard for analyzing acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12] This technique offers the high sensitivity and specificity required to separate, identify, and quantify the intact molecule from its degradation products.[8][13] HPLC with UV detection at 260 nm (for the adenine group of CoA) can also be used, but it is less specific as it cannot distinguish the intact acyl-CoA from free CoA.[14]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

IssuePotential CauseTroubleshooting Steps & Scientific Rationale
Inconsistent or non-reproducible results in enzymatic assays. Degradation of this compound. The active concentration of your substrate may be lower than expected or variable between experiments due to degradation.1. Verify Substrate Integrity: Before use, analyze an aliquot of your stock solution via LC-MS/MS to confirm its purity and concentration.[12]2. Prepare Fresh Working Solutions: Always prepare the diluted working solution immediately before starting your assay and keep it on ice.[2]3. Optimize Assay Buffer: Add an antioxidant (e.g., 10-50 µM BHT) and a chelator (e.g., 0.5-1 mM EDTA) to your assay buffer. This minimizes in-assay oxidation and metal-catalyzed hydrolysis.[2]4. Run a Time-Course Control: Incubate the acyl-CoA in your assay buffer without the enzyme for the duration of the experiment and measure its concentration at the end to quantify non-enzymatic degradation.
Difficulty dissolving the compound or observing precipitation in aqueous buffer. Low Solubility & Micelle Formation. As a long-chain fatty acyl-CoA, the molecule is amphipathic. At concentrations above its critical micelle concentration (CMC), it can form micelles, reducing its bioavailability and potentially leading to precipitation.[15][16]1. Use a Carrier Protein: Complex the acyl-CoA with fatty acid-free Bovine Serum Albumin (BSA) at a typical molar ratio of 1:1 to 4:1 (Acyl-CoA:BSA). BSA binds the acyl chain, increasing solubility and preventing micelle formation.[17]2. Employ Sonication: Briefly sonicate the solution on ice. This provides the energy to break up aggregates and facilitate the formation of a uniform solution.[16]3. Start with an Organic Co-solvent: Dissolve the compound in a small amount of a biocompatible organic solvent like ethanol or DMSO before diluting it into the final aqueous buffer. Note that high concentrations of organic solvents can be toxic to cells or inhibit enzymes.[16][18]

Visualization of Degradation Pathways & Experimental Workflow

To better understand the challenges and solutions, the following diagrams illustrate the key processes.

A 3-Oxo-docosa-7,10,13,16- all-cis-tetraenoyl-CoA (Intact Molecule) B Lipid Peroxidation (Oxidative Damage) A->B Free Radical Attack C Thioester Hydrolysis (Cleavage) A->C Nucleophilic Attack D Degradation Products (Hydroperoxides, Aldehydes, etc.) B->D E 3-Oxo-docosatetraenoic Acid + Coenzyme A C->E F O₂, Metal Ions (Fe²⁺), Light, Heat F->B G High pH (OH⁻), Heat G->C

Caption: Primary degradation pathways for this compound.

cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control A Weigh Solid Compound B Dissolve in Degassed Buffer (pH 6.0-6.5) with Antioxidant A->B C Aliquot into Vials B->C D Overlay with Inert Gas (Argon/Nitrogen) C->D E Snap-Freeze & Store at -80°C D->E F Thaw One Aliquot on Ice G Prepare Final Dilution in Assay Buffer (on ice) (Buffer contains EDTA & Antioxidant) F->G I Analyze Aliquot via LC-MS/MS to Confirm Integrity F->I Optional, for troubleshooting H Immediate Use in Experiment G->H

Caption: Recommended workflow for handling and preparation to ensure stability.

Protocols and Best Practices

Protocol 1: Preparation and Storage of Stock Solutions

This protocol is designed to minimize initial degradation and preserve the compound for long-term use.

Materials:

  • This compound (solid)

  • High-purity, degassed water

  • Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

  • Antioxidant (e.g., BHT stock in ethanol)

  • Cryogenic vials suitable for -80°C storage

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Pre-chill: Place all buffers, solutions, and equipment on ice.

  • Prepare Buffer: Prepare the buffer and degas it by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Add Antioxidant: Add BHT to the buffer to a final concentration of 50 µM.

  • Dissolve Compound: Weigh the solid acyl-CoA and dissolve it in the prepared, ice-cold buffer to the desired stock concentration (e.g., 1-10 mM). If solubility is an issue, follow the troubleshooting guide above.

  • Aliquot: Immediately dispense small, single-use volumes into pre-chilled cryogenic vials.[2]

  • Inert Atmosphere: Gently flush the headspace of each vial with argon or nitrogen before sealing tightly.[2]

  • Storage: Snap-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Protocol 2: General Method for Integrity Verification by LC-MS/MS

This protocol provides a framework for assessing the purity of your acyl-CoA solution. Specific parameters must be optimized for your instrument.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH ~6.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient starting with high aqueous phase to retain the polar CoA headgroup, ramping up the organic phase to elute the molecule based on its long acyl chain.

MS Conditions (Example):

  • Ionization Mode: ESI Positive.

  • Analysis: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Parent Ion (Q1): The calculated m/z of the intact [M+H]⁺ ion.

    • Fragment Ion (Q3): A characteristic fragment ion, often resulting from the cleavage of the phosphopantetheine arm. A common neutral loss for acyl-CoAs is 507 Da.[8]

  • Data Analysis: Integrate the peak area for the intact molecule. The presence of significant peaks corresponding to the free fatty acid or other masses may indicate degradation.

Summary of Recommended Conditions
ParameterRecommendationRationale
Storage Temperature -80°C (Long-term) On Ice (Short-term)Reduces rates of all chemical reactions, including hydrolysis and oxidation.[2][19]
Storage Atmosphere Inert (Argon or Nitrogen)Minimizes exposure to oxygen, the primary driver of lipid peroxidation.[2]
Solution pH 5.0 - 7.0Minimizes the rate of base-catalyzed thioester hydrolysis, which is a major degradation pathway.[7][9]
Additives Antioxidants: 10-50 µM BHT or α-tocopherol Chelating Agents: 0.5-1 mM EDTAScavenges free radicals to prevent the initiation and propagation of lipid peroxidation.[10][11] Sequesters transition metal ions that catalyze oxidation.[2]
Handling Use degassed solvents, prepare fresh, avoid freeze-thaw cycles.Prevents introduction of oxygen and ensures consistent concentration by minimizing degradation over time.[2]

By implementing these rigorous handling, storage, and analysis procedures, you can significantly improve the stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Enzymatic Synthesis of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enzymatic synthesis of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to low reaction yield. The synthesis of this molecule, a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), is a multi-step enzymatic cascade that requires careful optimization.

Understanding the Pathway

The synthesis of this compound from its precursor, Docosahexaenoyl-CoA (DHA-CoA), involves the first three steps of the peroxisomal β-oxidation pathway. This pathway is essential for shortening very-long-chain fatty acids (VLCFAs) like DHA.[1][2][3][4] Unlike mitochondrial β-oxidation, the peroxisomal system is handled by a distinct set of enzymes.

The core reaction sequence is as follows:

  • Oxidation: Catalyzed by a straight-chain Acyl-CoA Oxidase (ACOX1), which introduces a double bond at the C2-C3 position. This is often the rate-limiting step and produces hydrogen peroxide (H₂O₂) as a byproduct.[5][6]

  • Hydration & Dehydrogenation: These subsequent steps are typically catalyzed by a single D-bifunctional protein (DBP), also known as Multifunctional Enzyme Type 2 (MFE-2).[1][7][8]

    • The enoyl-CoA hydratase 2 domain of MFE-2 hydrates the double bond to form 3-hydroxyacyl-CoA.

    • The (3R)-hydroxyacyl-CoA dehydrogenase domain of MFE-2 oxidizes the 3-hydroxy intermediate to the final product, 3-oxoacyl-CoA, using NAD⁺ as a cofactor.[9][10][11]

Below is a diagram illustrating this enzymatic cascade.

Enzymatic_Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2 & 3: Hydration & Dehydrogenation DHA_CoA Docosahexaenoyl-CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) DHA_CoA->ACOX1 Enoyl_CoA 2-trans-Enoyl-DHA-CoA MFE2 Multifunctional Enzyme 2 (MFE-2) Enoyl_CoA->MFE2 ACOX1->Enoyl_CoA H2O2 H₂O₂ ACOX1->H2O2 Hydroxyacyl_CoA 3R-Hydroxyacyl-DHA-CoA Hydroxyacyl_CoA->MFE2 Oxoacyl_CoA 3-Oxo-docosa...-tetraenoyl-CoA (Target Product) MFE2->Hydroxyacyl_CoA Hydratase Domain MFE2->Oxoacyl_CoA Dehydrogenase Domain NADH NADH + H⁺ MFE2->NADH NAD NAD⁺ NAD->MFE2

Caption: Enzymatic cascade for the synthesis of 3-Oxo-docosa...-tetraenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which specific enzymes should I use for this synthesis? For optimal results, peroxisomal enzymes are required as mitochondrial enzymes are inefficient with very-long-chain fatty acids.[2] You will need:

  • Straight-chain Acyl-CoA Oxidase (ACOX1): This enzyme is specific for straight-chain fatty acyl-CoAs and is the rate-limiting enzyme in the pathway.[6]

  • D-bifunctional protein / Multifunctional Enzyme 2 (MFE-2): This enzyme contains both the required hydratase 2 and (3R)-hydroxyacyl-CoA dehydrogenase activities.[7][8]

Q2: What are the essential cofactors for this reaction? The reaction cascade requires specific cofactors for two of the enzymatic steps:

  • Acyl-CoA Oxidase (ACOX1): Requires FAD (Flavin adenine dinucleotide) as a prosthetic group. Ensure your enzyme preparation has bound FAD or that it is included in the reaction buffer if using an apoenzyme.

  • 3-Hydroxyacyl-CoA Dehydrogenase (MFE-2 domain): This step is strictly dependent on NAD⁺ (Nicotinamide adenine dinucleotide).[9][10] The availability and concentration of NAD⁺ are critical for driving the final reaction step.

Q3: My target product, 3-Oxo-docosa...-tetraenoyl-CoA, seems to be unstable. Why? The thioester bond in all acyl-CoA molecules is inherently reactive and susceptible to hydrolysis, especially under alkaline or strongly acidic conditions.[12][13][14] The 3-oxo (or β-keto) functionality further increases the lability of this bond. For maximum stability during extraction and analysis, maintain a slightly acidic pH (4.0 - 6.8) and keep samples cold (4°C or on ice) at all times.[12] For long-term storage, storing as a dry pellet at -80°C is recommended.[12]

Q4: How can I monitor the reaction and quantify the product? The most reliable method for quantification is reverse-phase high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detection.[15][16][17]

  • HPLC-UV: Acyl-CoA esters have a characteristic absorbance maximum around 260 nm due to the adenine moiety of Coenzyme A.[15][18] This allows for straightforward quantification.

  • LC-MS/MS: This is the gold standard, offering superior sensitivity and specificity, allowing for the quantification of individual acyl-CoA species even in complex mixtures.[17]

Troubleshooting Guide for Low Yield

Low yield is a common problem in multi-enzyme synthetic systems. Use the following guide to diagnose and resolve potential issues. The accompanying workflow diagram provides a logical decision tree for troubleshooting.

Troubleshooting_Workflow start Low or No Product Yield check_enzyme Is Enzyme Activity Confirmed? start->check_enzyme check_substrate Is Substrate Quality Verified? check_enzyme->check_substrate Yes enzyme_inactive Enzyme(s) Inactive/ Suboptimal check_enzyme->enzyme_inactive No substrate_bad Substrate (DHA-CoA) Degraded or Impure check_substrate->substrate_bad No reaction_stalls Reaction Starts but Stalls check_substrate->reaction_stalls Yes solve_enzyme SOLUTION: 1. Run control assay with standard substrate. 2. Verify enzyme integrity via SDS-PAGE. 3. Check storage conditions. enzyme_inactive->solve_enzyme solve_substrate SOLUTION: 1. Verify DHA-CoA purity and concentration by HPLC. 2. Synthesize fresh DHA-CoA. 3. Store aliquots at -80°C. substrate_bad->solve_substrate check_h2o2 Is Catalase Present? reaction_stalls->check_h2o2 check_equilibrium Is NAD+/NADH Ratio High? check_h2o2->check_equilibrium Yes h2o2_issue H₂O₂ Toxicity from ACOX1 check_h2o2->h2o2_issue No check_stability Is Product Degrading? check_equilibrium->check_stability Yes equilibrium_issue Unfavorable Equilibrium/ Product Inhibition check_equilibrium->equilibrium_issue No stability_issue Product Instability check_stability->stability_issue No solve_h2o2 SOLUTION: Add Catalase (100-500 U/mL) to the reaction mix to decompose H₂O₂. h2o2_issue->solve_h2o2 solve_equilibrium SOLUTION: 1. Increase NAD⁺ concentration (e.g., 2-5 mM). 2. Implement a NAD⁺ regeneration system. equilibrium_issue->solve_equilibrium solve_stability SOLUTION: 1. Optimize reaction pH (6.5-7.5). 2. Lower reaction temperature. 3. Perform time-course to find optimal endpoint before degradation. stability_issue->solve_stability

Caption: A logical workflow for troubleshooting low product yield.

Problem 1: Very Low or No Product Detected

If you observe minimal to no formation of the target 3-oxoacyl-CoA, the issue likely lies with one of the fundamental components of the reaction.

  • Potential Cause A: Inactive or Suboptimal Enzymes

    • Explanation: One or both enzymes (ACOX1, MFE-2) may have lost activity due to improper storage, handling, or degradation.

    • Recommended Solution:

      • Verify Enzyme Activity: Perform a separate, simple activity assay for each enzyme using a known, reliable substrate. For example, test ACOX1 with palmitoyl-CoA.

      • Check Protein Integrity: Run an SDS-PAGE gel to ensure the enzymes have not degraded.

      • Confirm Storage: Ensure enzymes are stored at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol.

  • Potential Cause B: Poor Substrate Quality or Concentration

    • Explanation: The starting material, DHA-CoA, may be degraded, impure, or at an incorrect concentration. Long-chain acyl-CoAs are prone to hydrolysis.[12]

    • Recommended Solution:

      • Analyze Substrate: Use HPLC to verify the purity and concentration of your DHA-CoA stock solution.

      • Use Fresh Substrate: If degradation is suspected, synthesize a fresh batch of DHA-CoA from high-purity DHA.

      • Proper Storage: Store DHA-CoA solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Problem 2: Reaction Starts but Stalls at Low Conversion

If the reaction begins but plateaus prematurely at a low yield, the cause is likely related to reaction dynamics or inhibitory byproducts.

  • **Potential Cause A: Inhibition by Hydrogen Peroxide (H₂O₂) **

    • Explanation: The ACOX1 enzyme produces H₂O₂ as a stoichiometric byproduct.[5][19] Accumulation of H₂O₂ can lead to oxidative damage and inactivation of the enzymes.

    • Recommended Solution:

      • Add Catalase: Supplement the reaction mixture with catalase (e.g., 100-500 units/mL). Catalase will efficiently break down H₂O₂ into harmless water and oxygen, protecting your enzymes.

  • Potential Cause B: Unfavorable Reaction Equilibrium

    • Explanation: The final dehydrogenation step catalyzed by the MFE-2 is reversible.[20] The accumulation of product (3-oxoacyl-CoA) and NADH can push the equilibrium back towards the reactants, stalling the reaction.

    • Recommended Solution:

      • Increase NAD⁺ Concentration: Use a molar excess of NAD⁺ (e.g., 2-5 mM) to drive the forward reaction according to Le Châtelier's principle.

      • Implement NAD⁺ Regeneration: For larger-scale synthesis, consider adding a NAD⁺ regeneration system (e.g., lactate dehydrogenase and pyruvate) to continuously remove NADH and replenish NAD⁺.

  • Potential Cause C: Substrate Aggregation

    • Explanation: Docosahexaenoyl-CoA is a very-long-chain fatty acyl-CoA and has a tendency to form micelles in aqueous solutions. This can reduce the effective concentration of the substrate available to the enzymes.

    • Recommended Solution:

      • Include a Detergent: Add a low concentration of a mild, non-denaturing detergent such as CHAPS (0.01-0.05%) to the reaction buffer to prevent micelle formation and improve substrate availability.

Key Protocols and Parameters

Protocol 1: Standard Reaction Setup

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific enzyme preparations.

ComponentStock ConcentrationFinal ConcentrationPurpose
Potassium Phosphate Buffer1 M, pH 7.050 mMMaintain optimal pH
Docosahexaenoyl-CoA10 mM50 - 200 µMSubstrate
ACOX1 Enzyme1 mg/mL1 - 5 µg/mLCatalyzes Step 1
MFE-2 Enzyme1 mg/mL1 - 5 µg/mLCatalyzes Steps 2 & 3
NAD⁺100 mM2 mMCofactor for MFE-2
FAD1 mM10 µMCofactor for ACOX1 (optional)
Catalase20,000 U/mL200 U/mLDecompose H₂O₂
Dithiothreitol (DTT)1 M1 mMReducing agent to protect enzymes
Nuclease-free Water-To final volume-

Method:

  • Prepare a master mix of buffer, NAD⁺, FAD (if needed), Catalase, and DTT on ice.

  • Add the required volume of DHA-CoA substrate to the reaction tube.

  • Add the master mix to the reaction tube.

  • Initiate the reaction by adding the enzymes (ACOX1 and MFE-2).

  • Incubate at the optimal temperature (typically 30-37°C) for a predetermined time (e.g., 1-4 hours).

  • Stop the reaction by adding an acid (e.g., formic acid to 1% final concentration) or a cold organic solvent for extraction.

  • Analyze the products by HPLC or LC-MS.

Protocol 2: HPLC Analysis of Acyl-CoA Esters

This is a general method for separating and quantifying the reaction components.

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 2.1 x 150 mm, 1.7-5 µm particle size)[15][17]
Mobile Phase A 25-75 mM Potassium Phosphate or Ammonium Hydroxide, pH 5.0-5.5[15][17]
Mobile Phase B Acetonitrile[15][17]
Flow Rate 0.2 - 0.5 mL/min
Detection UV Absorbance at 260 nm or Mass Spectrometry
Gradient A linear gradient from low to high acetonitrile concentration.

Note: The exact gradient will need to be optimized to achieve baseline separation of DHA-CoA, the intermediates, and the final 3-oxoacyl-CoA product.

References

Artifacts in the extraction of long-chain acyl-CoAs like 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of long-chain acyl-CoAs, with a special focus on challenging polyunsaturated species like 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acyl-CoA extraction and analysis, providing in-depth troubleshooting and frequently asked questions.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are critical intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, lipid synthesis, and protein acylation.[1][2][3] Their accurate quantification is paramount for understanding cellular metabolism in both physiological and pathological states. However, their amphipathic nature, susceptibility to degradation, and the presence of polyunsaturated fatty acyl chains, as seen in this compound, present significant analytical challenges.[1][4] This guide provides practical solutions to common artifacts and pitfalls encountered during their extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: My long-chain acyl-CoA recoveries are consistently low. What are the most likely causes?

A1: Low recovery is a frequent issue and can stem from several factors:

  • Incomplete Cell Lysis and Extraction: LCs are often sequestered within cellular compartments. Inefficient homogenization or extraction solvent mixtures can fail to liberate them fully. Using a combination of organic solvents like acetonitrile and isopropanol with an aqueous buffer is a robust approach.[5]

  • Hydrolysis: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline or strongly acidic pH.[1][4] Maintaining a slightly acidic pH (around 4.9-6.7) during extraction is crucial.[5][6]

  • Adsorption to Surfaces: The hydrophobic acyl chain can lead to non-specific binding to plasticware and glassware. Using low-adhesion tubes and minimizing sample transfers can mitigate this.

  • Solid-Phase Extraction (SPE) Issues: The choice of SPE sorbent and elution conditions is critical. While C18 is common, specialized phases like 2-(2-pyridyl)ethyl functionalized silica gel can offer better recovery for a wider range of acyl-CoAs.[5][7]

Q2: I am observing unexpected peaks in my LC-MS/MS chromatogram. Could these be extraction artifacts?

A2: Yes, several artifacts can be introduced during sample preparation:

  • Oxidation: Polyunsaturated acyl-CoAs, like the one in the topic, are highly prone to oxidation. This can occur during sample handling and storage. It is advisable to work quickly on ice, under an inert atmosphere (like nitrogen or argon) if possible, and to add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents.

  • Hydrolysis Products: The presence of free coenzyme A (CoA-SH) and the corresponding free fatty acid are indicators of thioester bond cleavage.

  • Non-enzymatic Acylation: Some acyl-CoAs can non-enzymatically acylate proteins or other small molecules in the sample matrix, leading to their loss and the appearance of new, unexpected species.[8][9]

Q3: What is the best way to store tissue samples and extracts to maintain the integrity of long-chain acyl-CoAs?

A3: Proper storage is critical to prevent degradation.

  • Tissues: Flash-freeze fresh tissue in liquid nitrogen immediately after collection and store at -80°C.[4]

  • Extracts: Acyl-CoAs are unstable in aqueous solutions.[1][4] For short-term storage, keep extracts on ice. For long-term storage, it is best to evaporate the solvent under a stream of nitrogen and store the dry pellet at -80°C.[4] Reconstitute in a suitable solvent, such as a methanol/water mixture, immediately before analysis.[1]

Troubleshooting Guides

This section provides structured approaches to resolving specific experimental issues.

Issue 1: Poor Recovery of Polyunsaturated Acyl-CoAs

Polyunsaturated species like this compound are particularly susceptible to degradation.

Symptoms:
  • Low signal intensity for polyunsaturated acyl-CoAs compared to saturated and monounsaturated counterparts.

  • Presence of multiple, unidentifiable peaks around the expected retention time.

Potential Causes & Solutions:
Potential Cause Explanation Recommended Solution
Oxidation The all-cis double bonds are highly reactive with oxygen.Work in an anaerobic or low-oxygen environment. Add antioxidants (e.g., 0.01% BHT) to all extraction and chromatography solvents.
Enzymatic Degradation Endogenous acyl-CoA thioesterases can hydrolyze the thioester bond.[10][11]Rapidly quench metabolic activity by flash-freezing the tissue.[4] Perform extraction at low temperatures (on ice).
Inefficient SPE Standard C18 SPE cartridges may not be optimal for very long-chain polyunsaturated species.Consider alternative SPE sorbents like those with anion-exchange properties or specialized polymeric phases.[5] Optimize wash and elution steps to ensure the analyte is not lost.
Issue 2: Inconsistent Quantification and Poor Reproducibility

Variability between replicate samples can obscure true biological differences.

Symptoms:
  • High coefficient of variation (%CV) for quality control samples.

  • Inconsistent peak areas for the same sample injected multiple times.

Potential Causes & Solutions:
Potential Cause Explanation Recommended Solution
Sample Heterogeneity In solid tissues, the distribution of lipids can be non-uniform.Ensure thorough homogenization of the tissue sample. For larger samples, consider pooling and homogenizing before taking aliquots.
Inaccurate Pipetting The viscosity of organic solvents can lead to pipetting errors.Use positive displacement pipettes or reverse pipetting techniques for viscous organic solvents.
Matrix Effects in LC-MS/MS Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte.Improve chromatographic separation to resolve the analyte from interfering species.[12] Implement a stable isotope-labeled internal standard that co-elutes with the analyte to normalize for matrix effects.

Experimental Protocols

Protocol 1: Optimized Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is designed for high recovery of a broad range of acyl-CoAs.[2][5][6]

Materials:

  • Frozen tissue (~50 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN), 2-Propanol

  • Internal Standard: A suitable odd-chain or stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA)

Procedure:

  • Homogenization:

    • Place the frozen tissue in a pre-chilled glass homogenizer on ice.

    • Add 0.5 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize thoroughly.

    • Add 0.5 mL of a 3:1 (v/v) mixture of ACN:2-Propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a microcentrifuge tube.

    • Vortex vigorously for 2 minutes.

    • Sonicate for 3 minutes in a cold water bath.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant.

    • Re-extract the pellet with another 0.5 mL of the ACN:2-Propanol mixture, vortex, sonicate, and centrifuge as before.

    • Combine the supernatants.

  • Sample Concentration:

    • Dry the combined supernatants under a gentle stream of nitrogen.

    • The dried extract is now ready for SPE cleanup or direct reconstitution for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol utilizes a 2-(2-pyridyl)ethyl functionalized silica gel for broad-specificity acyl-CoA capture.[5]

Materials:

  • Dried acyl-CoA extract from Protocol 1

  • SPE Column: 2-(2-pyridyl)ethyl functionalized silica gel, 100 mg

  • Conditioning/Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v), pH ~7

Procedure:

  • Reconstitution: Reconstitute the dried extract in 1 mL of the Conditioning/Wash Solution.

  • Column Conditioning: Condition the SPE column with 1 mL of the Conditioning/Wash Solution.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE column. Collect the flow-through.

  • Washing: Wash the column with 1 mL of the Conditioning/Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of the Elution Solution.

  • Final Preparation: Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

Workflow for Long-Chain Acyl-CoA Extraction and Analysis

Acyl_CoA_Workflow cluster_extraction Sample Extraction cluster_purification Purification (SPE) cluster_analysis Analysis tissue 1. Tissue Homogenization (pH 4.9 Buffer) extraction 2. Organic Solvent Extraction (ACN/Isopropanol) tissue->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant spe_load 5. Load on SPE Column supernatant->spe_load spe_wash 6. Wash spe_load->spe_wash spe_elute 7. Elute spe_wash->spe_elute dry_reconstitute 8. Dry & Reconstitute spe_elute->dry_reconstitute lcms 9. LC-MS/MS Analysis dry_reconstitute->lcms

Caption: A streamlined workflow for the extraction, purification, and analysis of long-chain acyl-CoAs.

Troubleshooting Logic for Low Acyl-CoA Recovery

Troubleshooting_Recovery start Low Acyl-CoA Recovery Detected check_hydrolysis Check for Hydrolysis? (Presence of Free CoA) start->check_hydrolysis check_oxidation Check for Oxidation? (PUFA-specific issue) check_hydrolysis->check_oxidation No solution_ph Solution: - Maintain acidic pH (4.9-6.7) - Work on ice check_hydrolysis->solution_ph Yes check_spe Review SPE Protocol? check_oxidation->check_spe No solution_antioxidant Solution: - Add BHT to solvents - Use inert atmosphere check_oxidation->solution_antioxidant Yes solution_spe Solution: - Optimize SPE sorbent/solvents - Test alternative cleanup check_spe->solution_spe Yes solution_extraction Solution: - Ensure complete homogenization - Use robust solvent mix check_spe->solution_extraction No

Caption: A decision tree for troubleshooting low recovery of long-chain acyl-CoAs during extraction.

References

Technical Support Center: Optimizing LC Gradient for the Separation of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced liquid chromatography (LC) applications. As Senior Application Scientists, we understand that the structural complexity of lipid isomers presents a significant analytical challenge. This guide provides in-depth, field-proven insights into developing and optimizing a robust LC method for the separation of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA and its related isomers. Our focus is on the causality behind experimental choices to empower you to troubleshoot and refine your methods effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong understanding of the principles governing the separation of these complex analytes.

Q1: What are the primary challenges in separating isomers of this compound?

Separating isomers of this long-chain polyunsaturated acyl-CoA presents a multi-faceted challenge rooted in their structural similarity.[1][2] Key difficulties include:

  • High Hydrophobicity: The long C22 acyl chain results in very strong retention on standard reversed-phase columns, requiring highly organic mobile phases for elution.

  • Subtle Structural Differences: Isomers may differ only in the position of a single double bond (positional isomers) or the orientation of a double bond (cis vs. trans geometric isomers). These subtle changes in molecular shape and hydrophobicity require highly selective stationary phases and finely tuned gradients for resolution.[2][3]

  • Ionic Character: The Coenzyme A (CoA) moiety contains a phosphate group, which is negatively charged at typical analytical pH ranges. This can lead to poor peak shape (tailing) due to secondary interactions with the stationary phase or LC system components.[4]

  • Analyte Stability: Polyunsaturated fatty acids are susceptible to oxidation, and the thioester linkage of acyl-CoAs can be labile.[1] Sample preparation and analysis must be performed under conditions that minimize degradation.

Q2: Which type of LC column is best suited for this separation, and why?

The choice of stationary phase is the most critical parameter for achieving isomer separation. While a standard C18 column is a good starting point, more specialized phases often yield superior results.

  • C18 (Octadecyl): This is the workhorse of reversed-phase chromatography. It separates primarily based on hydrophobicity.[5] For long-chain acyl-CoAs, baseline separation of species with different chain lengths and degrees of unsaturation is readily achieved.[6][7] However, resolving positional or geometric isomers on a C18 phase can be challenging and requires very shallow gradients.

  • C30 (Triacontyl): A C30 phase is often superior for separating lipid isomers. Its longer alkyl chains and higher phase density provide enhanced shape selectivity . This allows it to better discriminate between the subtle conformational differences of cis and trans isomers or positional isomers, which affect the overall planarity and rigidity of the acyl chain.[8]

  • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl groups and the double bonds of the analyte. This can be particularly useful for resolving isomers where the position of unsaturation is the only difference.

A summary of column characteristics is provided in Table 1 below.

Q3: How do I choose the optimal mobile phase composition (solvents and additives)?

Mobile phase selection is crucial for modulating retention, improving peak shape, and ensuring compatibility with mass spectrometry.

  • Organic Solvents: Acetonitrile is the most common choice due to its low viscosity and UV transparency.[7] A mixture of acetonitrile and methanol (e.g., 80:15) is also frequently used, as methanol can alter selectivity for certain lipids.[5] Isopropanol may be required for eluting extremely hydrophobic species, but its higher viscosity leads to increased backpressure.

  • Aqueous Phase & pH Control: The pH of the aqueous mobile phase is critical for controlling the ionization state of the CoA phosphate groups.

    • Acidic pH (e.g., 0.1% Formic Acid or Acetic Acid): At low pH, the phosphate groups are protonated, reducing their ionic character and minimizing peak tailing from silanol interactions. This is a common starting point for LC-MS.[9]

    • Basic pH (e.g., 10-15 mM Ammonium Hydroxide): A high pH ensures the phosphate is fully deprotonated and can provide excellent peak shapes for acyl-CoAs.[6] This approach also deprotonates residual silanols on the silica surface, reducing secondary interactions. This is highly effective but requires a pH-stable column.

  • Ion-Pairing Reagents: For particularly difficult separations, ion-pairing reagents like triethylamine (TEA) or perfluorinated carboxylic acids can be used.[10][11] These reagents form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.[12] Caution: Many ion-pairing reagents are not volatile and can cause significant ion suppression in the MS source, so they should be used with care and are often avoided in modern LC-MS methods.[13]

Q4: Why is mass spectrometry (MS) the preferred detector for this analysis?

Mass spectrometry, particularly tandem MS (MS/MS), is essential for several reasons:

  • Sensitivity: Acyl-CoAs are often present at very low concentrations in biological matrices. MS provides the high sensitivity needed for detection and quantification at these levels.[14]

  • Specificity: Isomers often have identical mass-to-charge ratios (m/z). While chromatography separates them, MS/MS provides structural confirmation. Fragmentation patterns can help identify the acyl chain and confirm the presence of the CoA moiety. For acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate fragment) is a highly specific marker used in targeted analyses like Multiple Reaction Monitoring (MRM).[15]

  • Co-elution Handling: Even with an optimized gradient, some isomers may partially co-elute. The specificity of MRM allows for the quantification of one isomer in the presence of another, provided they have unique fragmentation patterns.[16]

Q5: What are the most common types of isomers I should expect to see for this molecule?

For a molecule like this compound, you should anticipate separating it from:

  • Geometric Isomers: Analogs where one or more of the four double bonds are in the trans configuration instead of cis. Trans isomers are generally more linear and hydrophobic, leading to longer retention times on reversed-phase columns compared to their cis counterparts.[8]

  • Positional Isomers: Analogs where the double bonds are located at different positions along the acyl chain (e.g., a docosa-8,11,14,17-tetraenoyl-CoA). The elution order of positional isomers depends on the proximity of the double bonds to the polar carboxyl end of the chain; double bonds closer to the omega end tend to increase retention.[17]

  • Chain Length and Saturation Variants: Your biological extract will contain a complex mixture of other acyl-CoAs. A well-designed gradient must be able to separate your target analyte from shorter/longer chain species (e.g., C20 or C24) and those with fewer or more double bonds.[18][19]

Part 2: Troubleshooting Guide

This section provides actionable solutions to common problems encountered during method development.

Problem 1: Poor Resolution / Co-elution of Isomers

Q: My isomers are not separating. What are the first things I should adjust in my gradient?

When initial scouting runs show poor resolution, the first step is to systematically adjust the gradient to increase the separation potential.

  • Decrease the Gradient Slope: This is the most effective initial step. A shallower gradient increases the residence time of the analytes on the column, allowing more time for subtle differences to manifest as separation. If your initial gradient runs from 30% to 90% organic in 10 minutes (6%/min), try reducing the slope to 2-3%/min across the elution window of your analytes.

  • Increase the Run Time: Extending the overall analysis time allows for a shallower gradient, which is often necessary for resolving structurally similar compounds.[1]

  • Incorporate an Isocratic Hold: Once you identify the approximate organic concentration where your isomers elute, try programming a short isocratic hold (e.g., 2-5 minutes) at or slightly below that concentration. This can significantly enhance the resolution of closely eluting peaks.

Q: How does column temperature affect the separation of these isomers?

Temperature is a powerful but often overlooked parameter for optimizing selectivity.[20]

  • Mechanism: Increasing the column temperature decreases the mobile phase viscosity, which can lead to sharper peaks and higher efficiency.[20] More importantly, it can alter the selectivity of the stationary phase. For complex molecules like lipids, changes in temperature can affect how the analytes' 3D structures interact with the stationary phase, sometimes reversing the elution order of isomers.

  • Practical Approach: Systematically evaluate temperatures between 30°C and 60°C. Higher temperatures generally reduce retention times, so you may need to adjust your gradient start conditions accordingly. Always ensure your column is rated for the tested temperatures.

Q: I'm still not getting separation. Should I try a different column?

Yes. If extensive gradient and temperature optimization on a C18 column fails, the issue is likely a lack of stationary phase selectivity.

  • Switch to a C30 Column: As detailed in the FAQ, a C30 phase is the logical next step due to its superior shape selectivity for unsaturated lipid isomers.[8]

  • Consider Orthogonal Chemistry: If a C30 column is also unsuccessful, a phenyl-based column could provide the necessary alternative selectivity through its unique π-π interactions.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Q: My peaks are tailing significantly. What is the likely cause and solution?

Peak tailing for acyl-CoAs is almost always caused by secondary interactions between the negatively charged phosphate group and the analytical column or system.

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica stationary phase are acidic and can interact ionically with the basic sites on an analyte. For acyl-CoAs, the interaction is with the phosphate.

    • Solution: Add a small amount of acid (0.1% formic or acetic acid) to the mobile phase to protonate the silanol groups and reduce these interactions. Alternatively, using a mobile phase with a basic pH (e.g., ammonium hydroxide) will deprotonate the silanols, making them repulsive to the analyte.[6]

  • Cause 2: Metal Chelation: The phosphate group can chelate with active metal sites (e.g., stainless steel) in the column frit, tubing, or injector, causing severe tailing.

    • Solution: Use a bio-inert or PEEK-based LC system and column hardware if possible. Adding a weak chelating agent like phosphoric acid to the sample diluent can sometimes passivate these active sites.[4]

Q: What causes peak fronting for acyl-CoA compounds?

Peak fronting is less common than tailing but typically indicates either column overload or a thermal mismatch.

  • Cause: Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, causing molecules to travel through the column faster than expected.

    • Solution: Dilute your sample or inject a smaller volume.

  • Cause: Thermal Mismatch: If the sample solvent is significantly stronger (i.e., higher organic content) than the initial mobile phase, it can cause the peak to distort and front.

    • Solution: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.

Q: My peaks are very broad, reducing sensitivity. How can I improve this?

Broad peaks are a sign of poor chromatographic efficiency, often due to slow kinetics or high dispersion.

  • Cause 1: High Molecular Weight: Large molecules like acyl-CoAs have slower diffusion rates, which can lead to band broadening.

    • Solution: Using a column with smaller particles (e.g., sub-2 µm particles in a UPLC system) can significantly improve efficiency and sharpen peaks.[16][21] Increasing the column temperature also improves diffusion kinetics.[20]

  • Cause 2: Extra-Column Dispersion: Dead volume in the LC system (e.g., from using tubing with a large internal diameter) can cause peaks to broaden before they reach the detector.

    • Solution: Ensure your system is optimized for high-efficiency separations by using low-volume tubing and flow cells.

Problem 3: Low Signal Intensity / Poor Sensitivity

Q: I can't detect my analyte or the signal is too low. How can I improve sensitivity from a chromatography perspective?

While MS parameters are key for sensitivity, chromatography plays a direct role.

  • Improve Peak Shape: As discussed above, broad or tailing peaks have a lower height for the same area. Sharpening your peaks will directly increase the signal-to-noise ratio.

  • Reduce Column Diameter: Moving from a 4.6 mm ID column to a 2.1 mm ID column will increase sensitivity by concentrating the analyte in a smaller volume of mobile phase, leading to a more concentrated plume entering the MS source.

  • Optimize Sample Preparation: Ensure your solid-phase extraction (SPE) or liquid-liquid extraction protocol is providing good recovery and effectively removing interfering matrix components that can cause ion suppression.[14][17]

Q: How do mobile phase additives impact MS signal intensity?

Additives are a double-edged sword; they can improve chromatography but harm ionization.

  • Acids (Formic/Acetic): These are volatile and generally MS-friendly. They promote the formation of protonated molecules [M+H]+ in positive ion mode. For acyl-CoAs, positive mode is often preferred.[6]

  • Bases (Ammonium Hydroxide/Acetate): These are also volatile and promote deprotonation for negative ion mode analysis [M-H]-. Ammonium adducts [M+NH4]+ are also common in positive mode.

  • Non-Volatile Buffers/Salts/Ion-Pair Reagents (Phosphate, TEA): These should be avoided. They will contaminate the MS source, suppress the analyte signal, and require extensive cleaning.[13]

  • Solvent Purity: Always use high-purity, LC-MS grade solvents. Contaminants in lower-grade solvents can form adducts with your analyte or suppress its ionization.[22]

Problem 4: Poor Reproducibility (Shifting Retention Times)

Q: My retention times are shifting between injections. What should I check?

Retention time stability is critical for reliable identification and quantification.

  • Column Equilibration: This is the most common cause. Reversed-phase columns, especially when using complex mobile phases or ion-pairing reagents, require sufficient time to equilibrate before each injection.[13] Ensure your method includes a post-run equilibration step of at least 5-10 column volumes.

  • Mobile Phase Composition: Inaccurately prepared mobile phases or solvent evaporation over a long sequence can change the composition and affect retention times. Prepare fresh mobile phases regularly.

  • Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature. Even small fluctuations can cause retention times to drift.[20]

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions. If you observe a steady decrease in retention time and peak shape, it may be time to replace the column.

Part 3: Protocols and Workflows

Protocol 1: Systematic Gradient Optimization Workflow

This protocol outlines a structured approach to developing a separation method from scratch.

  • Step 1: Initial Scouting Runs

    • Select a robust column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Prepare mobile phases: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

    • Run two fast "scouting" gradients:

      • Run 1: 5% to 95% B in 5 minutes.

      • Run 2: 30% to 95% B in 10 minutes.

    • Goal: Determine the approximate %B at which your isomers elute and confirm they are retained on the column.

  • Step 2: Define the Elution Window

    • Based on the scouting runs, design a new gradient that focuses on the region of interest. For example, if the isomers eluted around 70% B, design a gradient from 60% to 80% B over 15-20 minutes.

    • Goal: Obtain a chromatogram where all isomers are on scale and show initial signs of separation.

  • Step 3: Fine-Tune the Gradient Slope

    • Systematically decrease the gradient slope within the elution window defined in Step 2.

    • Example Iterations:

      • Gradient 1: 60-80% B in 15 min (1.33%/min)

      • Gradient 2: 65-75% B in 20 min (0.5%/min)

      • Gradient 3: 68-73% B in 25 min (0.2%/min)

    • Goal: Achieve baseline or near-baseline resolution of the critical isomer pair.

  • Step 4: Optimize Temperature and Flow Rate

    • With the best gradient from Step 3, evaluate the effect of column temperature (e.g., 30°C, 40°C, 50°C).

    • Adjust the flow rate if necessary to maintain optimal linear velocity for the column geometry.

    • Goal: Maximize resolution and improve peak shape.

  • Step 5: Method Validation

    • Once the final method is established, assess its robustness by checking for retention time stability, peak area precision, and sensitivity over multiple injections.

This diagram illustrates the systematic process of optimizing an LC gradient for isomer separation.

MethodDevWorkflow cluster_prep Phase 1: Initial Setup cluster_scout Phase 2: Scouting & Tuning cluster_eval Phase 3: Evaluation cluster_refine Phase 4: Refinement & Validation Start Define Analytical Goal: Separate 3-Oxo-Acyl-CoA Isomers SelectColumn Select Column (e.g., C18 or C30) Start->SelectColumn SelectMP Select Mobile Phase (e.g., ACN/H2O + 0.1% FA) SelectColumn->SelectMP Scout Perform Fast Scouting Gradients SelectMP->Scout IdentifyWindow Identify Elution Window (%B) Scout->IdentifyWindow ShallowGradient Apply Shallow Gradient (Decrease %B/min) IdentifyWindow->ShallowGradient OptimizeTemp Optimize Temperature (30-60°C) ShallowGradient->OptimizeTemp CheckResolution Evaluate Resolution (Rs) OptimizeTemp->CheckResolution CheckPeakShape Evaluate Peak Shape CheckResolution->CheckPeakShape Rs > 1.5 ChangeColumn Not Resolved: Change Column Chemistry (e.g., C18 -> C30) CheckResolution->ChangeColumn Rs < 1.5 ChangeMP Poor Shape: Adjust Mobile Phase Additive (e.g., pH) CheckPeakShape->ChangeMP Poor Shape Validate Method Validation: Reproducibility & Robustness CheckPeakShape->Validate Good Shape ChangeColumn->Scout ChangeMP->Scout End Final Optimized Method Validate->End

Caption: A systematic workflow for LC method development.

Part 4: Data and Visualization

Table 1: Comparison of Stationary Phases for Long-Chain Acyl-CoA Isomer Separation
Stationary PhasePrimary Separation MechanismBest ForAdvantagesDisadvantages
C18 (ODS) HydrophobicityGeneral purpose, separating by chain length and unsaturation.Robust, widely available, well-understood.Limited shape selectivity for geometric/positional isomers.
C30 (Triacontyl) Hydrophobicity & Shape SelectivityResolving cis/trans and positional isomers of long-chain lipids.[8]Enhanced resolution of structurally similar isomers.Longer equilibration times, may exhibit high backpressure.
Phenyl-Hexyl Hydrophobicity & π-π InteractionsAnalytes with aromatic rings or conjugated double bond systems.Offers orthogonal selectivity to alkyl phases.Can have lower hydrophobic retention than C18.
Table 2: Effect of Mobile Phase Additives on Peak Shape and MS Signal
Additive (Concentration)Effect on ChromatographyEffect on MS Signal (Positive ESI)Recommended Use
Formic Acid (0.1%) Good peak shape (reduces tailing).[9]Promotes [M+H]+ formation; generally good signal.Standard starting point for LC-MS.
Acetic Acid (0.1%) Similar to formic acid, slightly less acidic.Promotes [M+H]+ formation; may be slightly weaker signal than FA.Alternative to formic acid.
Ammonium Hydroxide (10-15 mM) Excellent peak shape at high pH.[6]Promotes [M+NH4]+ adducts; can provide very strong signal.Use with pH-stable columns for difficult separations.
Triethylamine (TEA) (0.1%) Excellent peak shape, acts as ion-pairing agent.Severe ion suppression; not recommended for MS.For UV-based methods only.
Diagram: Mechanism of Isomer Separation

This diagram illustrates how a reversed-phase column separates lipid isomers based on differences in their shape and hydrophobicity.

IsomerSeparation cluster_column Reversed-Phase Column (e.g., C18) p1 p2 p3 p5 p2->p5 p4 p7 p4->p7 p6 p5->end_cis p8 p7->end_trans Cis cis-Isomer (Kinked Shape) Cis->p2 Less surface contact with stationary phase (weaker interaction) Trans trans-Isomer (Linear Shape) Trans->p4 More surface contact with stationary phase (stronger interaction) start_cis->Cis start_trans->Trans

Caption: Separation of cis/trans isomers on a C18 column.

References

Technical Support Center: Troubleshooting Low MS Signal for 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

<-48>

Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry (MS) analysis of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. This molecule, a key intermediate in polyunsaturated fatty acid (PUFA) metabolism, presents unique analytical challenges due to its complex structure: a long polyunsaturated acyl chain, a reactive 3-oxo group, and a large, polar Coenzyme A (CoA) moiety. This document provides a structured, in-depth troubleshooting framework in a question-and-answer format to systematically diagnose and resolve signal intensity issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Is my analyte degrading before or during analysis?

Low signal is often a result of analyte instability. The structure of this compound has two primary points of vulnerability: the polyunsaturated tail and the thioester bond.

Scientific Rationale:

  • Oxidation: The four cis double bonds in the docosatetraenoyl chain are highly susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions.[1][2][3] This process can fragment the acyl chain or add oxygen atoms, leading to a decrease in the target analyte's concentration and the appearance of unexpected masses.

  • Hydrolysis: The thioester linkage to Coenzyme A is more stable than an oxygen ester but can still be hydrolyzed, especially under non-neutral pH conditions or in the presence of certain enzymes in unpurified samples.

Troubleshooting Actions:

  • Sample Preparation:

    • Always prepare samples on ice to minimize enzymatic activity and spontaneous degradation.[4]

    • Use freshly prepared, high-purity solvents. Purge solvents with nitrogen or argon to remove dissolved oxygen.

    • Add an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent at a low concentration (e.g., 0.005%) to prevent lipid peroxidation.[1]

  • Storage:

    • For short-term storage (hours), keep extracts at 4°C in an autosampler.

    • For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C under an inert atmosphere (e.g., argon).[4][5] Avoid repeated freeze-thaw cycles.

  • Workflow Check:

    • Analyze samples as quickly as possible after preparation. If a long sequence is running, consider placing the most critical samples at the beginning.

Question 2: Am I maximizing the ionization of my analyte in the MS source?

The large, amphipathic nature of acyl-CoAs makes them challenging to ionize efficiently.[6] The choice of ionization mode and source parameters is critical.

Scientific Rationale:

  • Positive vs. Negative Mode: Acyl-CoAs can be detected in both positive and negative ion modes.

    • Positive ESI Mode: Protonation typically occurs on the adenine moiety of the CoA. This mode is often preferred for quantitative analysis using Multiple Reaction Monitoring (MRM) because it yields a highly consistent and specific fragmentation pattern—the neutral loss of the 3'-phosphoadenosine diphosphate group (507 Da).[6][7][8][9][10][11][12]

    • Negative ESI Mode: Deprotonation occurs at the phosphate groups, often resulting in a stronger precursor ion signal ([M-H]⁻ or [M-2H]²⁻).[8][13] However, fragmentation can be less specific for routine quantification compared to the characteristic neutral loss in positive mode.

  • In-Source Fragmentation: Excessive energy in the ionization source (e.g., high cone voltage or source temperature) can cause the analyte to fragment before it reaches the mass analyzer, reducing the intensity of the desired precursor ion.

Troubleshooting Actions:

  • Primary Recommendation: Start with Positive Electrospray Ionization (ESI) mode . It is generally the most robust method for acyl-CoA quantification.[9][12]

  • Optimize Source Parameters:

    • Infuse a standard solution of a similar long-chain acyl-CoA (e.g., Oleoyl-CoA or Arachidonoyl-CoA) to empirically optimize source parameters.

    • Capillary Voltage: Typically 2.5–3.5 kV.

    • Cone/Nozzle Voltage: Adjust to maximize the precursor ion signal while minimizing in-source fragmentation. Start low and gradually increase.

    • Desolvation Gas Temperature & Flow: Increase temperature (e.g., 350–450°C) and flow to ensure efficient desolvation of the large molecule, but avoid thermal degradation.

  • Mobile Phase Additives: Ensure your mobile phase contains a proton source for efficient positive ionization. Formic acid (0.1%) is common, but for acyl-CoAs, a buffered system with ammonium formate or ammonium hydroxide at a controlled pH can yield better results.[7][9]

Question 3: Is my LC method separating the analyte from interfering matrix components?

Co-eluting substances from the sample matrix (e.g., phospholipids, salts) can compete with the analyte for ionization, a phenomenon known as ion suppression or matrix effect.[14][15][16][17]

Scientific Rationale: Phospholipids are abundant in biological extracts and have a high affinity for the ESI process.[14][15] If they co-elute with this compound, they can drastically reduce its signal intensity. Proper chromatographic separation is essential to ensure the analyte elutes in a "clean" region of the chromatogram.[18]

Troubleshooting Actions:

  • Column Chemistry: Use a C18 reversed-phase column with a particle size ≤1.8 µm for high-resolution separation.[19] A C8 column can also be effective.[7]

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 5-10 mM Ammonium formate or ammonium hydroxide in water. A slightly acidic to neutral pH (e.g., pH 5.0-6.8) often works well.[7]

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes.

  • Gradient Elution: Employ a shallow, extended gradient to maximize the separation of the long-chain acyl-CoA from more polar and non-polar lipids. A typical gradient might run from 5% B to 95% B over 15-20 minutes.

  • Diagnose Matrix Effects: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte while injecting a blank matrix extract. A dip in the signal at the retention time of your analyte indicates ion suppression.

Systematic Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing the root cause of low signal intensity.

TroubleshootingWorkflow cluster_Start Initial Observation cluster_Sample Step 1: Analyte Integrity cluster_LC Step 2: LC Separation & Matrix Effects cluster_MS Step 3: MS Ionization & Detection cluster_End Resolution Start Low MS Signal for 3-Oxo-docosa-tetraenoyl-CoA Check_Stability Is the analyte stable? (Oxidation, Hydrolysis) Start->Check_Stability Fix_Sample ACTION: - Use fresh solvents/antioxidants - Keep samples cold (4°C) - Store at -80°C long-term - Minimize prep time Check_Stability->Fix_Sample No Check_LC Is separation adequate? (Co-elution, Ion Suppression) Check_Stability->Check_LC Yes Fix_Sample->Check_Stability Fix_LC ACTION: - Use high-resolution C18 column - Optimize gradient (make it shallower) - Check mobile phase pH - Perform post-column infusion test Check_LC->Fix_LC No Check_MS Are MS parameters optimal? (Ionization, Fragmentation) Check_LC->Check_MS Yes Fix_LC->Check_LC Fix_MS ACTION: - Confirm Positive ESI Mode - Infuse standard to tune source - Verify correct precursor m/z - Set MRM to Neutral Loss of 507 Da Check_MS->Fix_MS No End Signal Restored Check_MS->End Yes Fix_MS->Check_MS

Caption: A step-by-step workflow for troubleshooting low MS signal.

Key Protocols & Data Tables
Protocol 1: Acyl-CoA Solid-Phase Extraction (SPE)

This protocol is designed to extract and concentrate acyl-CoAs from biological homogenates while removing interfering salts and phospholipids.

  • Homogenization: Homogenize tissue or cell pellets in a cold solution of 2:1 (v/v) isopropanol/acetonitrile with 50 mM potassium phosphate buffer (pH 6.8).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and debris.

  • SPE Column Conditioning: Condition an Oasis MAX or similar mixed-mode anion exchange SPE cartridge with 1 mL methanol followed by 1 mL water, and finally 1 mL of the homogenization buffer.

  • Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 5% ammonium hydroxide in water to remove basic impurities.

    • Wash 2: 1 mL of methanol to remove lipids and phospholipids.

  • Elution: Elute the acyl-CoAs with 1 mL of 2% formic acid in methanol.

  • Drying & Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute in 100 µL of the initial mobile phase (e.g., 98:2 Water/Acetonitrile with 10 mM ammonium formate).

Table 1: Recommended Starting LC-MS/MS Parameters

This table provides a robust starting point for method development. Parameters should be optimized for your specific instrument.

ParameterRecommended SettingRationale
LC System
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for long-chain lipids.[19]
Mobile Phase A10 mM Ammonium Formate in Water, pH 5.0Buffered aqueous phase aids in consistent retention and ionization.[7]
Mobile Phase BAcetonitrileStrong organic solvent for eluting hydrophobic acyl-CoAs.
Flow Rate0.3 - 0.4 mL/minStandard flow rate for analytical LC-MS.
Column Temperature40 °CImproves peak shape and reduces viscosity.
MS/MS System
Ionization ModePositive ESIProvides the most specific and reliable fragmentation for quantification.[12]
Capillary Voltage3.0 kVStandard voltage for stable spray.
Desolvation Temperature400 °CEnsures complete solvent evaporation for the large analyte.
Precursor Ion (Q1)[M+H]⁺ (Calculate exact mass)The protonated molecular ion of the target analyte.
Product Ion (Q3)[M+H - 507.0]⁺Corresponds to the characteristic neutral loss of the 3'-phospho-ADP moiety, offering high specificity.[7][8][10][20]
Collision Energy (CE)Instrument Dependent (typically 20-40 eV)Must be optimized by infusing a standard to maximize the product ion signal.

References

Technical Support Center: Analysis of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive troubleshooting framework in a direct question-and-answer format. It is designed to help researchers, scientists, and drug development professionals identify, troubleshoot, and mitigate contamination issues, ensuring the integrity and reliability of their analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the analyte and the nature of the contamination challenges.

Q1: What is 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA and why is its analysis important?

A1: this compound is a metabolic intermediate formed during the peroxisomal β-oxidation of polyunsaturated fatty acids, specifically in the pathway that shortens tetracosahexaenoic acid (C24:6n-3) to the vital omega-3 fatty acid, docosahexaenoic acid (DHA, C22:6n-3).[1][2] Peroxisomes, not mitochondria, are responsible for this crucial conversion.[1][3] Studying this and other related acyl-CoA intermediates is essential for understanding lipid homeostasis, the pathophysiology of metabolic disorders, and neurodegenerative diseases where DHA levels are dysregulated.

Q2: Why is the analysis of this specific long-chain acyl-CoA so susceptible to contamination?

A2: The analytical difficulty stems from a combination of factors:

  • Low Endogenous Abundance: Very-long-chain fatty acyl-CoAs are typically present in cells at much lower concentrations than shorter-chain species like Acetyl-CoA or Palmitoyl-CoA.[4] This low signal is easily overwhelmed by background noise from contaminants.

  • Physicochemical Properties: The long, lipophilic acyl chain makes the molecule "sticky," prone to adsorbing onto surfaces, which can lead to carryover issues.[5]

  • Structural Similarity to Contaminants: Common laboratory contaminants include plasticizers and slip agents (e.g., oleamide, erucamide), which are long-chain fatty amides, and free fatty acids (e.g., palmitic, stearic acid) that leach from plastics and SPE columns.[6][7] These molecules have similar properties to the analyte and can co-elute, causing significant interference.

Q3: How does contamination typically manifest in my LC-MS/MS data?

A3: Contamination can appear in several ways:

  • Ghost Peaks: These are unexpected peaks that appear in your chromatograms, particularly in blank injections (solvent-only or method blanks).[6] They indicate contamination from the solvent, labware, or the LC-MS system itself.

  • Ion Suppression: This is a reduction in the ionization efficiency of your target analyte due to the presence of co-eluting compounds that compete for charge in the ion source.[8][9] The result is a lower-than-expected or inconsistent signal for your analyte, which severely impacts quantification.[10]

  • High Background Noise: A "noisy" or elevated baseline in your chromatogram can obscure small analyte peaks, making detection and integration difficult, ultimately affecting the limit of detection (LOD) and limit of quantitation (LOQ).[4]

  • Inaccurate Quantification: Direct interference can occur if a contaminant is isobaric (has the same mass) with your analyte or an internal standard. Leaching of fatty acids like palmitic and stearic acid from labware is a known issue that can compromise quantification.[7][11]

Section 2: Troubleshooting Guides

This section provides systematic, problem-oriented solutions to common issues encountered during analysis.

Problem 1: I see unexpected peaks in my chromatograms, even in my blanks. How do I identify the source?

A1: A systematic analysis of blanks is the most effective way to pinpoint the source of contamination. This involves injecting a series of blanks in a logical order to progressively eliminate parts of your workflow.

Experimental Protocol: Systematic Blank Analysis
  • System Blank: Directly inject the LC-MS grade mobile phase solvent that is currently flowing through the system. This tests the cleanliness of the LC pump, lines, and the mass spectrometer.

  • Solvent Blank: Fill a new, certified clean autosampler vial with fresh LC-MS grade solvent from the bottle.[6] This tests the solvent itself and the vial.

  • Method Blank: Process a "sample" containing no analyte through the entire sample preparation procedure (extraction, SPE, evaporation, reconstitution).[6] This is the most comprehensive blank and will reveal any contamination introduced from pipette tips, collection tubes, SPE cartridges, and reagents.

The diagram below illustrates the logical flow for diagnosing the source of ghost peaks.

G start Ghost Peak Detected in Sample blank_analysis Perform Systematic Blank Analysis start->blank_analysis method_blank Run Method Blank (Full Prep, No Analyte) blank_analysis->method_blank q1 Peak in Method Blank? method_blank->q1 solvent_blank Run Solvent Blank (Fresh Solvent in Vial) system_blank Run System Blank (Direct Infusion/Bypass Injector) q2 Peak in Solvent Blank? q1->q2 Yes res4 Source: Sample Matrix or Carryover q1->res4 No q3 Peak in System Blank? q2->q3 Yes res1 Source: Sample Prep (Tubes, Tips, SPE, Reagents) q2->res1 No res2 Source: Solvent or Vial/Cap q3->res2 No res3 Source: LC System (Solvent Lines, Pump, MS Source) q3->res3 Yes

Caption: Troubleshooting workflow for identifying contamination sources.

Table 1: Common Contaminants in Acyl-CoA Analysis
Contaminant ClassCommon ExamplesObserved m/z ([M+H]⁺)Primary Source(s)
Plasticizers Di(2-ethylhexyl) phthalate (DEHP)391.2843Plastic tubes, pipette tips, vial caps, solvent bottle caps.[12][13]
Dibutyl phthalate (DBP)279.1591Plastic labware, parafilm.[14]
Slip Agents Oleamide282.2791Polypropylene tubes (MCTs), plasticware.[6]
Erucamide338.3421Polypropylene and polyethylene plastics.[6]
Fatty Acids Palmitic Acid (C16:0)257.2424Leaching from SPE columns, plasticware, fingerprints.[7]
Stearic Acid (C18:0)285.2737Leaching from SPE columns, plasticware.[7]
Solvent Polymers Polyethylene Glycol (PEG)Variable (repeating 44.0262 units)Solvents, detergents from glassware washing.[13]

Problem 2: My analyte signal is low, variable, or disappears in complex matrices. Is this ion suppression?

A2: Yes, this is a classic symptom of ion suppression. In electrospray ionization (ESI), all molecules that co-elute with your analyte compete for access to the droplet surface to become ionized.[9] High concentrations of interfering compounds, such as plasticizers or endogenous phospholipids from a biological extract, can monopolize the ionization process, leaving little charge for your low-abundance analyte.[11]

Diagnostic Protocol: Post-Column Infusion (PCI) Experiment

This experiment definitively proves if and where ion suppression is occurring in your chromatogram.

  • Setup: Use a T-junction to connect the outlet of your LC column to both the mass spectrometer's ion source and a syringe pump.

  • Infusion: Continuously infuse a standard solution of your analyte (or a related compound) at a low, constant flow rate using the syringe pump. This creates a stable, elevated baseline signal for your analyte.

  • Injection: Inject a blank matrix sample (e.g., an extract from a control tissue processed using your method).

  • Analysis: Monitor the signal of your infused analyte. Any region where the stable baseline signal drops indicates that compounds are eluting from the column at that retention time and suppressing the ionization of your infused standard. This creates an "ion suppression profile" of your chromatographic method.

Mitigation Strategies:
  • Improve Chromatographic Separation: Modify your LC gradient to move your analyte's retention time away from regions of severe ion suppression.

  • Enhance Sample Cleanup: Use a more rigorous Solid-Phase Extraction (SPE) protocol to remove interfering matrix components like phospholipids before injection.[15] There are specific SPE phases designed for phospholipid removal.

  • Reduce Sample Concentration: While counterintuitive, injecting a less concentrated sample can sometimes improve the signal-to-noise ratio by reducing the overall concentration of suppressive agents, moving the analysis into a more linear response range of the ESI process.[16]

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte is crucial. It will experience the same degree of ion suppression, allowing for accurate ratiometric quantification even if the absolute signal varies.[16]

Section 3: Preventative Protocols & Best Practices

Proactive measures are the most effective way to manage contamination.

Protocol 1: Labware Selection and Handling
  • Prioritize Glass: Whenever possible, use borosilicate glassware for sample preparation and storage.[11] Ensure it is cleaned meticulously, avoiding detergents. A final rinse with high-purity solvent is recommended.[14]

  • Choose High-Quality Plastics: If plastic must be used (e.g., for microcentrifuge tubes), select those made from virgin polypropylene and certified as "low-leach" or "mass spec grade."[17]

  • Pre-Rinse Everything: Before use, rinse all pipette tips, autosampler vials, and collection tubes with your extraction or mobile phase solvent. This simple step can significantly reduce surface contaminants.[12]

  • Avoid Contaminating Materials: Never use Parafilm to cover solvent reservoirs.[14] Use PTFE-lined caps for vials and bottles.

Workflow Diagram: Clean Sample Preparation

G cluster_0 Preparation Phase cluster_1 Extraction Phase cluster_2 Analysis Phase prep1 Select Glassware or Certified Low-Leach Plasticware prep2 Pre-rinse all labware (vials, tubes, tips) with high-purity solvent prep1->prep2 prep3 Qualify Solvents & Reagents by running blanks prep2->prep3 ext1 Homogenize Sample in Pre-screened Solvent prep3->ext1 ext2 Add Stable Isotope-Labeled Internal Standard ext1->ext2 ext3 Perform Liquid-Liquid or Solid-Phase Extraction (SPE) ext2->ext3 ana1 Evaporate to Dryness (if needed) under Nitrogen ext3->ana1 ana2 Reconstitute in Initial Mobile Phase Conditions ana1->ana2 ana3 Transfer to Pre-rinsed Autosampler Vial ana2->ana3 ana4 Analyze via LC-MS/MS ana3->ana4

Caption: Recommended workflow for minimizing contamination during sample prep.

References

Validation & Comparative

A Comparative Guide to the Generation of 3-Oxoacyl-CoAs in Mitochondria and Peroxisomes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic pathways, cellular bioenergetics, and drug development, a nuanced understanding of fatty acid β-oxidation is paramount. While the canonical pathway is often associated with mitochondria, peroxisomes play a crucial, distinct role in this process. This guide provides an in-depth comparison of how these two organelles generate the pivotal intermediate, 3-oxoacyl-CoA, highlighting the enzymatic machinery, substrate specificities, and regulatory mechanisms that differentiate their functions.

Introduction: The Divergent Roles of Mitochondrial and Peroxisomal β-Oxidation

Fatty acid β-oxidation is a catabolic process that breaks down fatty acid molecules to produce energy.[1] While both mitochondria and peroxisomes perform β-oxidation, their primary roles and substrate preferences differ significantly. Mitochondrial β-oxidation is a major source of cellular energy, completely degrading fatty acids to acetyl-CoA, which then enters the citric acid cycle to generate ATP.[2][3][4] In contrast, peroxisomal β-oxidation is primarily for the chain-shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and other lipid molecules that are poor substrates for mitochondrial enzymes.[2][5][6] This process is not directly coupled to ATP synthesis.[2] The shortened fatty acyl-CoAs are then transported to the mitochondria for complete oxidation.[2][3]

The generation of 3-oxoacyl-CoA is the third step in the four-reaction cycle of β-oxidation in both organelles.[7] However, the enzymatic pathways leading to this intermediate, and the subsequent fate of the molecule, are tailored to the specific functions of each organelle.

The Path to 3-Oxoacyl-CoA: A Tale of Two Organelles

The journey from a fatty acyl-CoA to a 3-oxoacyl-CoA involves a sequence of oxidation, hydration, and dehydrogenation reactions. Here, we dissect the key differences in the enzymatic machinery employed by mitochondria and peroxisomes.

Mitochondrial β-Oxidation: A Well-Oiled Machine for Energy Production

In mitochondria, the β-oxidation of straight-chain fatty acids is carried out by a series of enzymes with varying chain-length specificities.[8] For long-chain fatty acids, these reactions are catalyzed by a membrane-bound trifunctional protein (TFP). For medium- and short-chain fatty acids, soluble enzymes in the mitochondrial matrix are responsible.[9]

The Mitochondrial Pathway to 3-Oxoacyl-CoA:

  • Dehydrogenation: The first step is catalyzed by a family of acyl-CoA dehydrogenases (ACADs).[10] These flavoenzymes introduce a trans-2-enoyl-CoA double bond and transfer electrons to the electron-transferring flavoprotein (ETF), which in turn funnels electrons into the electron transport chain, contributing to ATP synthesis.[11] There are specific ACADs for very-long-chain (VLCAD), long-chain (LCAD), medium-chain (MCAD), and short-chain (SCAD) acyl-CoAs.[6]

  • Hydration: The resulting trans-2-enoyl-CoA is hydrated by enoyl-CoA hydratase to form L-3-hydroxyacyl-CoA.[2][12]

  • Dehydrogenation: Finally, L-3-hydroxyacyl-CoA dehydrogenase (LCHAD for long chains, M/SCHAD for medium and short chains) oxidizes the hydroxyl group to a ketone, yielding the 3-oxoacyl-CoA.[2][9] This reaction is NAD+-dependent, and the resulting NADH is another key contributor to ATP production via the electron transport chain.[2]

Mitochondrial_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA trans_2_Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H2O) Three_Oxoacyl_CoA 3-Oxoacyl-CoA L_3_Hydroxyacyl_CoA->Three_Oxoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Three_Oxoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (+ CoA)

Caption: Mitochondrial β-oxidation pathway to 3-oxoacyl-CoA.

Peroxisomal β-Oxidation: Specialized for Chain Shortening and Detoxification

Peroxisomes possess a distinct set of β-oxidation enzymes, some of which are multifunctional.[3][5] A key difference lies in the first step, which is not directly linked to the electron transport chain.

The Peroxisomal Pathway to 3-Oxoacyl-CoA:

  • Oxidation: The initial dehydrogenation is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX).[3][5] Unlike the mitochondrial ACADs, ACOX directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase.[3][5] This step does not contribute to ATP generation.[6]

  • Hydration and Dehydrogenation: In mammals, the subsequent hydration and dehydrogenation steps are carried out by a single bifunctional enzyme (L-bifunctional protein, L-PBE, or multifunctional enzyme 1, MFE-1 for straight-chain fatty acids; D-bifunctional protein, D-PBE, or multifunctional enzyme 2, MFE-2 for branched-chain fatty acids).[3][13] This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, converting the enoyl-CoA directly to 3-oxoacyl-CoA.[3][14]

Peroxisomal_Beta_Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA trans_2_Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->trans_2_Enoyl_CoA Acyl-CoA Oxidase (FAD -> FADH2) (O2 -> H2O2) Three_Oxoacyl_CoA 3-Oxoacyl-CoA trans_2_Enoyl_CoA->Three_Oxoacyl_CoA Bifunctional Enzyme (Hydratase & Dehydrogenase) (+ H2O, NAD+ -> NADH) Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Three_Oxoacyl_CoA->Shortened_Acyl_CoA Thiolase (+ CoA)

Caption: Peroxisomal β-oxidation pathway to 3-oxoacyl-CoA.

Comparative Analysis of 3-Oxoacyl-CoA Generation

FeatureMitochondrial β-OxidationPeroxisomal β-Oxidation
Primary Substrates Short-, medium-, and long-chain fatty acids.[6]Very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, dicarboxylic acids, prostaglandins.[2][5][6]
Fatty Acid Import Carnitine shuttle system (CPT1, CACT, CPT2).[1][6]ATP-binding cassette (ABC) transporters (e.g., ABCD1).[6][14]
First Enzyme Acyl-CoA Dehydrogenases (ACADs) - produces FADH₂.[6][10]Acyl-CoA Oxidase (ACOX) - produces H₂O₂.[3][5][6]
Subsequent Enzymes to 3-Oxoacyl-CoA Separate enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase.[2][12]Bifunctional enzyme with both hydratase and dehydrogenase activities.[3][13][14]
Energy Production FADH₂ and NADH are coupled to the electron transport chain to generate ATP.[2][6]No direct ATP synthesis; FADH₂ electrons are transferred to O₂, generating H₂O₂ and heat.[2][6]
Regulation Primarily regulated by energy demand, with malonyl-CoA inhibiting CPT1.[1][12]Primarily regulated by substrate availability and transcriptional activation by PPARα.[5][14]
Final Products Complete oxidation to acetyl-CoA.[4]Chain-shortened acyl-CoAs and acetyl-CoA.[2][4]

The Fate of 3-Oxoacyl-CoA: The Final Cleavage

The final step in both pathways is the thiolytic cleavage of 3-oxoacyl-CoA by a thiolase enzyme, which yields a shortened acyl-CoA and an acetyl-CoA molecule.[15]

  • Mitochondria: Possess at least two thiolases, including 3-ketoacyl-CoA thiolase (also known as β-ketothiolase) which is part of the TFP for long-chain fatty acids, and a soluble medium-chain 3-ketoacyl-CoA thiolase (MCKAT).[9][16]

  • Peroxisomes: Have their own set of thiolase enzymes with different substrate specificities.[2][5]

Experimental Methodologies for Studying 3-Oxoacyl-CoA Generation

To dissect the contributions of mitochondria and peroxisomes to 3-oxoacyl-CoA production, a combination of organelle isolation and specific enzyme assays is required.

Protocol 1: Isolation of Mitochondria and Peroxisomes

This protocol describes a differential centrifugation method to obtain enriched mitochondrial and peroxisomal fractions from liver tissue.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

  • Centrifuge and rotors capable of reaching >20,000 x g

  • Dounce homogenizer

Procedure:

  • Mince fresh liver tissue and homogenize in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 min) to pellet the crude mitochondrial fraction.

  • The supernatant from step 3 contains the crude peroxisomal fraction, which can be further purified using a density gradient.

  • Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

  • Assess the purity of the fractions using marker enzymes (e.g., succinate dehydrogenase for mitochondria, catalase for peroxisomes).

Protocol 2: 3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the thiolytic cleavage of a model 3-oxoacyl-CoA substrate.

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 8.0)

  • Acetoacetyl-CoA (substrate)

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Isolated organelle fractions

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetoacetyl-CoA, and DTNB.

  • Initiate the reaction by adding a known amount of protein from the isolated mitochondrial or peroxisomal fraction.

  • The thiolase cleaves acetoacetyl-CoA in the presence of CoA, releasing a free thiol group from the newly formed acetyl-CoA.

  • DTNB reacts with the free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored by the increase in absorbance at 412 nm.

  • Calculate the enzyme activity based on the rate of TNB formation.

Thiolase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Thiolase Activity Assay Isolate_Organelles Isolate Mitochondria and Peroxisomes Add_Sample Add Organelle Fraction Isolate_Organelles->Add_Sample Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, DTNB) Prepare_Mixture->Add_Sample Monitor_Absorbance Monitor Absorbance at 412 nm Add_Sample->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Caption: Experimental workflow for 3-ketoacyl-CoA thiolase activity assay.

Conclusion

The generation of 3-oxoacyl-CoA in mitochondria and peroxisomes, while following a similar four-step pattern, is carried out by distinct enzymatic machinery with different metabolic fates. The mitochondrial pathway is a high-efficiency system for ATP production from a broad range of fatty acids. In contrast, the peroxisomal pathway is a specialized system for the initial breakdown of substrates that are poorly handled by mitochondria, with a primary role in chain-shortening rather than direct energy production. A thorough understanding of these parallel pathways is essential for researchers investigating metabolic disorders, developing novel therapeutics targeting fatty acid metabolism, and exploring the intricate interplay between cellular organelles.

References

A Comparative Guide to the Enzymatic Processing of Saturated and Polyunsaturated Very-Long-Chain 3-Oxoacyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Understanding Substrate Specificity in Peroxisomal β-Oxidation

Introduction: The Critical Role of Peroxisomal β-Oxidation in Lipid Metabolism

In the intricate landscape of cellular lipid metabolism, the peroxisome plays a vital role in the degradation of a specific subset of fatty acids that are less efficiently handled by mitochondria. This includes very-long-chain fatty acids (VLCFAs, ≥ C22), branched-chain fatty acids, and the precursors of vital molecules like docosahexaenoic acid (DHA). The β-oxidation pathway in peroxisomes is a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA and a chain-shortened acyl-CoA. This guide focuses on a key intermediate in this pathway, the 3-oxoacyl-CoA, and compares the enzymatic handling of a polyunsaturated C22 substrate, 3-oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA , with its saturated counterpart, 3-oxo-docosanoyl-CoA .

Understanding the nuances of how the peroxisomal β-oxidation machinery interacts with these structurally distinct substrates is paramount for researchers in metabolic diseases, neuroscience, and drug development. The efficiency of this pathway has direct implications for conditions linked to abnormal VLCFA accumulation and deficiencies in essential fatty acids like DHA.

The Peroxisomal β-Oxidation Pathway: A Specialized System

The breakdown of VLCFAs in peroxisomes is carried out by a dedicated set of enzymes. For straight-chain acyl-CoAs, the core pathway involves three key enzymes:

  • Straight-Chain Acyl-CoA Oxidase (SCOX): This FAD-dependent enzyme catalyzes the first and rate-limiting step, the introduction of a double bond between the α and β carbons of the acyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).

  • D-Bifunctional Protein (DBP): This multifunctional enzyme possesses two distinct activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. It first hydrates the trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA, which is then oxidized to a 3-oxoacyl-CoA.

  • 3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the cycle, the thiolytic cleavage of the 3-oxoacyl-CoA by a molecule of coenzyme A (CoA), yielding acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[1][2][3]

The presence of cis-double bonds in polyunsaturated fatty acids (PUFAs), as in our tetraenoyl substrate, necessitates the action of auxiliary enzymes to reconfigure the double bonds into a conformation that can be processed by the core β-oxidation enzymes.

Peroxisomal_Beta_Oxidation cluster_unsaturated Unsaturated Pathway cluster_saturated Saturated Pathway This compound This compound Thiolase Thiolase This compound->Thiolase Step 3 Unsaturated_Acyl_CoA Docosahexaenoyl-CoA (DHA-CoA) SCOX SCOX Unsaturated_Acyl_CoA->SCOX Step 1 Unsaturated_Enoyl_CoA trans-2-Enoyl-DHA-CoA Auxiliary_Enzymes Auxiliary Enzymes (e.g., Isomerase, Reductase) Unsaturated_Enoyl_CoA->Auxiliary_Enzymes DBP_Hydratase DBP (Hydratase) Unsaturated_Enoyl_CoA->DBP_Hydratase Step 2a Unsaturated_Hydroxyacyl_CoA 3-Hydroxy-DHA-CoA DBP_Dehydrogenase DBP (Dehydrogenase) Unsaturated_Hydroxyacyl_CoA->DBP_Dehydrogenase Step 2b Auxiliary_Enzymes->DBP_Hydratase SCOX->Unsaturated_Enoyl_CoA Saturated_Enoyl_CoA trans-2-Enoyl-Docosanoyl-CoA SCOX->Saturated_Enoyl_CoA DBP_Hydratase->Unsaturated_Hydroxyacyl_CoA Saturated_Hydroxyacyl_CoA 3-Hydroxy-Docosanoyl-CoA DBP_Hydratase->Saturated_Hydroxyacyl_CoA DBP_Dehydrogenase->this compound 3-oxo-docosanoyl-CoA 3-oxo-docosanoyl-CoA DBP_Dehydrogenase->3-oxo-docosanoyl-CoA Chain_Shortened_Unsaturated_Acyl_CoA Chain_Shortened_Unsaturated_Acyl_CoA Thiolase->Chain_Shortened_Unsaturated_Acyl_CoA C20:4-CoA + Acetyl-CoA Chain_Shortened_Saturated_Acyl_CoA Chain_Shortened_Saturated_Acyl_CoA Thiolase->Chain_Shortened_Saturated_Acyl_CoA Eicosanoyl-CoA + Acetyl-CoA 3-oxo-docosanoyl-CoA->Thiolase Step 3 Saturated_Acyl_CoA Docosanoyl-CoA Saturated_Acyl_CoA->SCOX Step 1 Saturated_Enoyl_CoA->DBP_Hydratase Step 2a Saturated_Hydroxyacyl_CoA->DBP_Dehydrogenase Step 2b

Figure 1: Peroxisomal β-oxidation of saturated vs. unsaturated VLCFAs.

Comparative Performance in Enzyme Assays: A Mechanistic Perspective

The presence of multiple cis-double bonds in the acyl chain of the tetraenoyl substrate introduces significant structural differences compared to its saturated analogue. These differences are expected to influence the binding affinity (Km) and the maximum reaction velocity (Vmax) for the enzymes involved, particularly the 3-ketoacyl-CoA thiolase.

SubstrateTarget EnzymeExpected KmExpected VmaxRationale
3-oxo-docosanoyl-CoA 3-Ketoacyl-CoA ThiolaseLowerHigherThe linear, flexible saturated chain is expected to fit optimally into the active site of the thiolase, leading to a higher binding affinity (lower Km) and a more efficient catalytic turnover (higher Vmax).
This compound 3-Ketoacyl-CoA ThiolaseHigherLowerThe rigid kinks introduced by the four cis-double bonds may result in a less optimal fit within the enzyme's active site. This steric hindrance could decrease binding affinity (higher Km) and slow down the rate of the thiolytic cleavage (lower Vmax).

Note: This table presents expected trends based on biochemical principles. Actual kinetic parameters would need to be determined experimentally.

Experimental Protocols for Comparative Enzyme Assays

To empirically determine the kinetic parameters and compare the enzymatic processing of these two substrates, a series of well-defined enzyme assays are required. The following protocols provide a framework for such investigations.

Experimental Workflow

Experimental_Workflow Start Start: Purified Enzymes & Substrates SCOX_Assay Acyl-CoA Oxidase (SCOX) Assay Start->SCOX_Assay DBP_Assay D-Bifunctional Protein (DBP) Assay Start->DBP_Assay Thiolase_Assay 3-Ketoacyl-CoA Thiolase Assay Start->Thiolase_Assay Data_Analysis Kinetic Data Analysis (Michaelis-Menten) SCOX_Assay->Data_Analysis DBP_Assay->Data_Analysis Thiolase_Assay->Data_Analysis Comparison Comparative Analysis (Km, Vmax) Data_Analysis->Comparison Conclusion Conclusion: Substrate Preference Comparison->Conclusion

Figure 2: Workflow for comparative enzyme kinetic analysis.
Protocol 1: 3-Ketoacyl-CoA Thiolase Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of the 3-oxoacyl-CoA substrate by monitoring the reaction of the newly formed free CoA-SH group with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm.

Materials:

  • Purified peroxisomal 3-ketoacyl-CoA thiolase

  • 3-oxo-docosanoyl-CoA

  • This compound

  • Coenzyme A (CoA)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoA, and DTNB in a cuvette.

  • Add a known concentration of the 3-oxoacyl-CoA substrate (either the saturated or unsaturated analogue).

  • Initiate the reaction by adding a small amount of the purified 3-ketoacyl-CoA thiolase.

  • Immediately monitor the increase in absorbance at 412 nm over time.

  • The initial rate of the reaction is proportional to the enzyme activity.

  • Repeat the assay with a range of substrate concentrations to determine Km and Vmax.

Causality of Experimental Choices:

  • The use of DTNB provides a continuous and sensitive method for detecting the formation of the CoA-SH product.

  • Maintaining a constant pH of 8.0 is crucial as the thiolase activity is pH-dependent.

  • Varying the substrate concentration allows for the determination of the Michaelis-Menten kinetic parameters, providing a quantitative measure of enzyme performance with each substrate.

Protocol 2: D-Bifunctional Protein (DBP) Hydratase and Dehydrogenase Activity Assays

The two activities of DBP can be assayed separately.

A. Hydratase Activity Assay:

This assay measures the conversion of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

Materials:

  • Purified D-bifunctional protein

  • trans-2-Docosenoyl-CoA (for the saturated pathway)

  • A suitable trans-2-enoyl-CoA derivative of the unsaturated fatty acid

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer in a quartz cuvette.

  • Add the enoyl-CoA substrate.

  • Initiate the reaction by adding the purified DBP.

  • Monitor the decrease in absorbance at 263 nm over time.

B. Dehydrogenase Activity Assay:

This assay measures the oxidation of a 3-hydroxyacyl-CoA to a 3-oxoacyl-CoA by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified D-bifunctional protein

  • 3-Hydroxy-docosanoyl-CoA

  • 3-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

  • NAD⁺

  • Tris-HCl buffer (pH 9.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺ in a cuvette.

  • Add the 3-hydroxyacyl-CoA substrate.

  • Initiate the reaction by adding the purified DBP.

  • Monitor the increase in absorbance at 340 nm over time.

Causality of Experimental Choices:

  • Assaying the two activities separately allows for a more detailed understanding of how substrate structure affects each catalytic step.

  • The choice of wavelength for each assay is specific to the chromophore being monitored (the enoyl-CoA double bond at 263 nm and NADH at 340 nm).

  • The higher pH for the dehydrogenase assay favors the forward reaction (oxidation).

Trustworthiness and Self-Validating Systems

The reliability of these comparative assays hinges on a few critical factors:

  • Purity of Enzymes and Substrates: The use of highly purified enzymes and substrates is essential to ensure that the observed activity is attributable to the enzyme of interest and not to contaminants.

  • Standardized Conditions: All comparative assays must be performed under identical conditions (temperature, pH, buffer composition) to allow for valid comparisons between the two substrates.

  • Controls: Negative controls (without enzyme) should be included to account for any non-enzymatic substrate degradation. Positive controls with known substrates of the enzymes can validate the activity of the purified enzymes.

Conclusion and Future Directions

The comparative analysis of this compound and its saturated analogue, 3-oxo-docosanoyl-CoA, in enzyme assays provides valuable insights into the substrate specificity of the peroxisomal β-oxidation pathway. While it is anticipated that the saturated substrate will be processed more efficiently due to its linear structure, experimental validation through the detailed protocols outlined in this guide is crucial.

Future research should focus on obtaining precise kinetic data for these and other very-long-chain polyunsaturated fatty acyl-CoAs. This information will not only enhance our fundamental understanding of lipid metabolism but also aid in the development of diagnostic and therapeutic strategies for a range of metabolic disorders.

References

A Senior Scientist's Guide: Cross-Validation of LC-MS/MS and Enzymatic Assays for the Quantification of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The accurate quantification of metabolic intermediates is paramount in understanding complex biological pathways and developing novel therapeutics. 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA is a critical, yet transient, intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), a process vital for lipid homeostasis.[1][2][3] This guide provides an in-depth comparison of two orthogonal analytical methods for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. We will explore the fundamental principles, provide detailed experimental protocols, and discuss the strategic importance of cross-validating these techniques to ensure data integrity and generate robust, publication-quality results. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical platforms for challenging lipid metabolites.

Introduction: The Analytical Challenge of a Key DHA Metabolite

Docosahexaenoic acid (DHA, C22:6n-3) is a crucial polyunsaturated fatty acid (PUFA) whose metabolism is integral to numerous physiological processes. The conversion of its precursor, C24:6n-3, to DHA occurs via a single round of β-oxidation within the peroxisome.[1][2][3] this compound is the 3-ketoacyl-CoA intermediate in this pathway, acted upon by 3-ketoacyl-CoA thiolase to yield the final DHA-CoA product.[1][2][3]

Accurately measuring this specific intermediate presents a significant challenge due to its low endogenous abundance, chemical instability, and the presence of numerous structurally similar lipid species in biological matrices. A robust analytical strategy is therefore not just beneficial, but essential. This guide compares two powerful approaches:

  • LC-MS/MS: A highly specific and sensitive "gold standard" technique that provides absolute, structure-based quantification.

  • Enzymatic Assay: A functional method that measures the amount of substrate available to a specific enzyme, providing insights into biological activity.

The true power lies not in choosing one over the other, but in understanding how to use them synergistically. Cross-validation, the process of comparing results from two distinct analytical methods, is a critical step to confirm data reliability and uncover deeper biological insights.[4][5]

The Gold Standard: LC-MS/MS for Absolute Quantification

LC-MS/MS offers unparalleled specificity and sensitivity for quantifying low-abundance molecules like long-chain acyl-CoAs from complex biological samples.[6][7][8][9] The technique relies on physicochemical separation followed by mass-based detection.

2.1 Principle of Detection

The methodology involves three key stages. First, liquid chromatography (LC) separates the target analyte from other molecules in the sample based on its chemical properties (e.g., polarity). Second, the separated molecules are ionized, typically using electrospray ionization (ESI). Finally, the tandem mass spectrometer (MS/MS) acts as a highly specific filter. It selects the ionized molecule of interest (the precursor ion) based on its mass-to-charge ratio (m/z), fragments it, and then detects a specific fragment ion (the product ion). This precursor-to-product transition is unique to the target molecule, providing exceptional specificity. For acyl-CoAs, a common fragmentation event is the neutral loss of the 507 Da phosphopantetheine group, which can be used for targeted screening.[6][8][10]

2.2 Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Homogenize Tissue (e.g., Liver Biopsy in cold buffer) s2 2. Spike Internal Standard (e.g., C17-CoA) s1->s2 s3 3. Liquid-Liquid Extraction (e.g., Acetonitrile/Isopropanol) s2->s3 s4 4. Solid-Phase Extraction (SPE) (Enrichment & Cleanup) s3->s4 a1 5. UPLC Separation (Reversed-Phase C8/C18 Column) s4->a1 a2 6. ESI Ionization (Positive Mode) a1->a2 a3 7. Tandem MS Detection (Triple Quadrupole, MRM Mode) a2->a3 d1 8. Peak Integration a3->d1 d2 9. Calibration Curve Generation d1->d2 d3 10. Concentration Calculation (Analyte/IS Ratio) d2->d3

Fig 1. LC-MS/MS workflow for acyl-CoA quantification.

2.3 Detailed Protocol: LC-MS/MS Quantification

This protocol is a representative method adapted from established procedures for long-chain acyl-CoA analysis.[6][7][8]

  • Sample Preparation & Extraction:

    • Flash-freeze ~50-100 mg of tissue in liquid nitrogen.

    • Homogenize the frozen tissue in 1 mL of ice-cold 0.1 M KH₂PO₄.

    • Causality: Immediate freezing and cold processing are critical to quench enzymatic activity and prevent degradation of the labile acyl-CoA thioester bond.

    • Add 50 µL of a known concentration of an internal standard (IS), such as Heptadecanoyl-CoA (C17-CoA), which is not naturally abundant.

    • Causality: The IS accounts for sample loss during extraction and variations in ionization efficiency, enabling absolute quantification.

    • Add 2 mL of acetonitrile and 1 mL of 2-propanol. Vortex vigorously.

    • Centrifuge at 3000 x g for 10 minutes. Collect the supernatant.

    • Causality: This solvent mixture effectively deproteinizes the sample and extracts the amphipathic acyl-CoA molecules.[8]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash with a low-organic solvent (e.g., 20% methanol in water) to remove polar interferences.

    • Elute the acyl-CoAs with a high-organic solvent (e.g., 80% acetonitrile with 15 mM ammonium hydroxide).

    • Causality: SPE is crucial for removing salts and phospholipids that cause ion suppression in the mass spectrometer, thereby enhancing sensitivity and reproducibility.[6][8]

  • LC-MS/MS Analysis:

    • LC Column: Use a reversed-phase column (e.g., Acquity C8 BEH, 2.1 x 150 mm).[7]

    • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.

    • Mobile Phase B: 15 mM NH₄OH in acetonitrile.

    • Causality: A high pH mobile phase (around 10.5) is often used to ensure the phosphate groups are deprotonated, leading to better chromatographic peak shape for acyl-CoAs.[6]

    • Gradient: A typical gradient would run from low %B to high %B to elute acyl-CoAs based on their increasing hydrophobicity.

    • MS Detection: Use a triple quadrupole mass spectrometer in positive ESI mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for 3-Oxo-docosa-7,10,13,16-tetraenoyl-CoA and the C17-CoA internal standard.

  • Data Analysis:

    • Integrate the chromatographic peak areas for both the analyte and the IS.

    • Generate a standard curve using known concentrations of the analyte standard.

    • Calculate the concentration in the sample by comparing the analyte/IS peak area ratio to the standard curve.

The Functional Approach: Enzymatic Assay for Activity Measurement

Enzymatic assays provide a functional perspective, measuring the quantity of a substrate by observing the rate of a specific enzyme-catalyzed reaction. For 3-oxoacyl-CoAs, the assay typically utilizes the enzyme 3-ketoacyl-CoA thiolase.[11]

3.1 Principle of Detection

This is a coupled enzymatic assay. The target molecule, 3-Oxo-docosa-7,10,13,16-tetraenoyl-CoA, is cleaved by a specific thiolase enzyme in the presence of free Coenzyme A (CoASH). This reaction releases a shortened acyl-CoA and acetyl-CoA. While this reaction itself is not easily monitored, the released CoASH possesses a free sulfhydryl (-SH) group. This group can be quantified by reacting it with Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)), which produces a yellow-colored product (TNB²⁻) that absorbs light strongly at 412 nm.[12] The rate of color formation is directly proportional to the concentration of the 3-oxoacyl-CoA substrate.

3.2 Experimental Workflow: Enzymatic Assay

cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis p1 1. Prepare Reaction Buffer (Tris-HCl, KCl) p2 2. Add Reagents to Plate (CoASH, DTNB) p1->p2 p3 3. Add Sample Extract p2->p3 r1 4. Initiate with Thiolase Enzyme p3->r1 r2 5. Incubate at 37°C r1->r2 d1 6. Read Absorbance at 412 nm (Kinetic or Endpoint) r2->d1 d2 7. Generate Standard Curve d1->d2 d3 8. Calculate Substrate Concentration d2->d3

Fig 2. Enzymatic assay workflow for 3-oxoacyl-CoA.

3.3 Detailed Protocol: Spectrophotometric Enzymatic Assay

This protocol is based on the principles of thiolase activity assays.[12][13]

  • Sample Preparation:

    • Extract acyl-CoAs from tissue as described in the LC-MS/MS protocol (steps 1.1-1.4), but elute from SPE using a buffer-compatible solvent and ensure complete solvent evaporation before resuspending in assay buffer.

  • Reaction Setup (per well of a 96-well plate):

    • Prepare a reaction buffer: 50 mM Tris-HCl (pH 7.4), 40 mM KCl.

    • To each well, add:

      • 80 µL of Reaction Buffer

      • 10 µL of sample or standard

      • 5 µL of 10 mM Coenzyme A (CoASH)

      • 5 µL of 10 mM DTNB (Ellman's reagent)

    • Causality: CoASH is a required co-substrate for the thiolase reaction. DTNB is the chromogenic reporter that detects the product of the reaction (free CoASH).

  • Initiation and Detection:

    • Initiate the reaction by adding 10 µL of purified 3-ketoacyl-CoA thiolase enzyme.

    • Causality: The reaction must be started with the enzyme to ensure all other components are present and ready, allowing for accurate kinetic measurement from time zero.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 412 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

    • Generate a standard curve by plotting the reaction rate against known concentrations of a 3-oxoacyl-CoA standard.

    • Determine the concentration of the unknown samples from the standard curve.

Cross-Validation: Bridging Specificity and Function

Cross-validation is the process of comparing results from two fundamentally different methods to ensure the accuracy and reliability of your findings.[4][5] It is not merely a quality control step but a powerful scientific tool. Discrepancies between LC-MS/MS and enzymatic assay results can be highly informative.

4.1 The Rationale for Cross-Validation

  • Confirms Analyte Identity: If both methods yield comparable concentrations, it provides strong evidence that you are indeed measuring the correct, biologically active molecule.

  • Reveals Inactive Isomers: LC-MS/MS may detect the correct mass of your target, but it might not distinguish it from a biologically inactive stereoisomer. If LC-MS/MS shows a high concentration but the enzymatic assay shows low activity, it could indicate the presence of an inactive form.

  • Identifies Matrix Effects/Inhibitors: A sample matrix might contain endogenous inhibitors of the thiolase enzyme. This would lead to an underestimation of the substrate by the enzymatic assay, a discrepancy that would be revealed when compared to the more direct measurement by LC-MS/MS.

4.2 Comparative Performance Data

ParameterLC-MS/MSEnzymatic AssayRationale
Specificity Very HighModerate to HighMS/MS detects a unique mass transition. The enzyme may have some off-target activity with similar substrates.
Sensitivity (LOQ) Picomolar (pM)Nanomolar (nM)MS is an inherently more sensitive detection technology than absorbance spectrophotometry.[16]
Throughput MediumHighLC run times limit MS throughput; 96-well plate assays are rapid.
Cost per Sample HighLowMass spectrometers are expensive to acquire and maintain; plate reader assays use inexpensive reagents.
Equipment Requirement High (UPLC, MS/MS)Low (Spectrophotometer)Specialized equipment and expertise are needed for LC-MS/MS.
Information Provided Absolute QuantityFunctional ActivityMeasures the physical amount of the molecule vs. the amount available to an enzyme.

Senior Scientist's Recommendation: Choosing the Right Tool for the Job

The choice of assay, or the decision to use both, should be driven by the scientific question at hand.

  • For Discovery and Absolute Quantification: When identifying and validating a novel biomarker or requiring precise concentration measurements for pharmacokinetic studies, LC-MS/MS is the indispensable tool . Its specificity and sensitivity are unmatched.[6][17]

  • For High-Throughput Screening (HTS): When screening compound libraries for inhibitors of the DHA pathway or analyzing a large number of samples in a genetic screen, the enzymatic assay is the superior choice . Its high throughput and low cost are ideal for large-scale experiments.

By understanding the distinct advantages and limitations of each method, researchers can design more intelligent, efficient, and impactful experiments, ultimately accelerating the pace of discovery in lipid metabolism and drug development.

References

A Comparative Guide to the Metabolomic Analysis of Peroxisomal Disorders Using 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Peroxisome and Its Role in Human Disease

Peroxisomes are indispensable cellular organelles that play a critical role in lipid metabolism and redox homeostasis.[1][2] These dynamic structures house over 50 enzymes required for vital metabolic pathways, most notably the beta-oxidation of very-long-chain fatty acids (VLCFAs), the alpha-oxidation of branched-chain fatty acids like phytanic acid, and the biosynthesis of ether phospholipids known as plasmalogens.[2]

Genetic defects in the formation of peroxisomes or in a single peroxisomal enzyme lead to a class of severe, inherited metabolic diseases known as peroxisomal disorders.[3][4] These are broadly categorized into:

  • Peroxisome Biogenesis Disorders (PBDs): These result from mutations in PEX genes, which are responsible for the assembly of the peroxisome itself. This category includes the Zellweger spectrum disorders (ZSD), a continuum of severity ranging from the most severe Zellweger syndrome to milder forms.[2][5][6]

  • Single Peroxisomal Enzyme/Transporter Deficiencies: In these disorders, the peroxisome is assembled correctly, but a specific protein is non-functional. A prime example is Acyl-CoA Oxidase 1 (ACOX1) deficiency, which impairs the first step of VLCFA beta-oxidation.[3][6]

Clinically, patients with peroxisomal disorders can present with a wide array of devastating symptoms, including neurological issues, hearing and vision loss, liver and kidney disease, and developmental delays.[3][6] The diagnostic journey for these patients relies heavily on biochemical markers found in blood and urine.[3][6]

The Rationale for Advanced Metabolomics: Moving Beyond Conventional Biomarkers

The current diagnostic standard for peroxisomal disorders involves quantifying key metabolites whose pathways are dependent on peroxisomal function. These include:

  • Very-Long-Chain Fatty Acids (VLCFAs): Elevated levels of C26:0 and C26:1 fatty acids, and their ratios to C22:0, are hallmark indicators of impaired peroxisomal beta-oxidation.[7][8]

  • Phytanic and Pristanic Acids: Accumulation of these branched-chain fatty acids points to defects in alpha- and beta-oxidation pathways.[8]

  • Bile Acid Intermediates: Increased levels of di- and tri-hydroxycholestanoic acids (D/THCA) are also indicative of peroxisomal dysfunction.[2]

  • Plasmalogens: Reduced levels in red blood cells signal a defect in ether phospholipid synthesis.[9]

While invaluable, these markers often indicate a general peroxisomal defect rather than pinpointing the specific enzymatic step that is failing. For instance, elevated VLCFAs are seen across the entire Zellweger spectrum and in several single-enzyme deficiencies.[10] This lack of specificity can complicate diagnosis and prognosis.

This guide focuses on a next-generation metabolomic approach: the targeted quantification of specific pathway intermediates. By measuring the buildup of a substrate immediately upstream of a suspected enzymatic block, we can achieve a far more precise diagnosis. Here, we explore the utility of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA , an intermediate in the beta-oxidation of C22:4 polyunsaturated fatty acids, as a high-precision biomarker to differentiate between specific defects within the peroxisomal beta-oxidation pathway.

Biochemical Context: Locating this compound in the Peroxisomal Beta-Oxidation Spiral

The beta-oxidation of fatty acids is a four-step spiral process that systematically shortens the acyl-CoA chain.[11] In peroxisomes, this process is carried out by a distinct set of enzymes compared to mitochondria.[12][13] A defect in any of these enzymes will cause the accumulation of the intermediate immediately preceding the block.

The diagram below illustrates the initial steps of the beta-oxidation of Docosa-7,10,13,16-tetraenoyl-CoA (C22:4), a VLCFA.

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal Beta-Oxidation Pathway cluster_defects Potential Enzymatic Defects VLCFA Docosa-7,10,13,16-tetraenoyl-CoA (C22:4-CoA) EnoylCoA 2-trans-Enoyl-CoA Intermediate VLCFA->EnoylCoA ACOX1 (Acyl-CoA Oxidase 1) ACOX1_Defect ACOX1 Deficiency (VLCFA Accumulation) VLCFA->ACOX1_Defect HydroxyacylCoA 3-Hydroxyacyl-CoA Intermediate EnoylCoA->HydroxyacylCoA D-Bifunctional Protein (Hydratase activity) OxoacylCoA 3-Oxo-docosa-7,10,13,16- all-cis-tetraenoyl-CoA HydroxyacylCoA->OxoacylCoA D-Bifunctional Protein (Dehydrogenase activity) ShortenedCoA Shortened Acyl-CoA (C20:4-CoA) + Acetyl-CoA OxoacylCoA->ShortenedCoA Thiolase DBP_Defect DBP Deficiency (3-Oxo-acyl-CoA Accumulation) OxoacylCoA->DBP_Defect

Caption: Peroxisomal beta-oxidation of a C22:4 fatty acid.

As the diagram illustrates, a deficiency in ACOX1 , the first and rate-limiting enzyme, leads to the accumulation of the parent C22:4-CoA and other VLCFAs.[14][15] However, if ACOX1 is functional but the subsequent enzyme, D-Bifunctional Protein (DBP) , is deficient in its dehydrogenase activity, the pathway will stall, leading to a buildup of This compound . Measuring this specific intermediate, therefore, offers a powerful tool to distinguish a DBP deficiency from an ACOX1 deficiency, a distinction not possible with standard VLCFA analysis alone.

Comparative Analytical Methodologies for Acyl-CoA Quantification

The analysis of long-chain acyl-CoAs is analytically challenging due to their low physiological concentrations, inherent instability, and complex biological matrix. The selection of an appropriate analytical technique is paramount for achieving the sensitivity and specificity required for clinical research.

Methodology Principle Pros Cons Application Focus
Targeted LC-MS/MS Chromatographic separation followed by mass-based detection of specific precursor-to-product ion transitions (MRM/SRM).[16]Gold Standard: Highest sensitivity and specificity. Excellent for absolute quantification. Robust and reproducible.[17][18]Requires prior knowledge of the target analyte and its fragmentation. Measures a limited number of pre-defined compounds.Clinical Diagnostics & Validation: Precisely quantifying known biomarkers like 3-Oxo-docosa-tetraenoyl-CoA in patient samples.
Untargeted HRMS Chromatographic separation followed by high-resolution mass spectrometry to capture data on all detectable ions in a sample.Discovery Tool: Can identify thousands of metabolites simultaneously.[19][20] Excellent for discovering novel biomarkers.[21][22]Less sensitive than targeted methods for specific analytes. Data analysis is complex. Semi-quantitative without specific standards.Exploratory Research: Profiling the entire metabolome of peroxisomal disorder patients to identify new patterns and potential biomarkers.[5]
HPLC-UV Chromatographic separation followed by detection based on the UV absorbance of the adenine group in the CoA molecule.Relatively simple and inexpensive instrumentation.Low sensitivity and specificity. Prone to interference from other UV-absorbing compounds. Not suitable for complex biological samples.[17]Legacy/Method Development: Primarily of historical interest or for purifying large quantities of standards.

For the specific and sensitive quantification of this compound, Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the superior methodology.

Experimental Protocols & Data

Workflow for Targeted LC-MS/MS Analysis

The following diagram outlines the comprehensive workflow for the quantification of acyl-CoA intermediates from biological samples.

LCMS_Workflow Sample 1. Sample Collection (Patient Fibroblasts or Plasma) Homogenize 2. Homogenization (Ice-cold buffer with internal standard) Sample->Homogenize Extract 3. Liquid-Liquid or SPE Extraction (Isolates Acyl-CoAs) Homogenize->Extract Dry 4. Solvent Evaporation (Under Nitrogen Stream) Extract->Dry Reconstitute 5. Reconstitution (In initial mobile phase) Dry->Reconstitute Inject 6. LC-MS/MS Analysis (UPLC separation + MRM detection) Reconstitute->Inject Data 7. Data Processing & Quantification (Ratio to internal standard) Inject->Data

Caption: Standard workflow for acyl-CoA analysis by LC-MS/MS.

Protocol 1: Acyl-CoA Extraction from Cultured Fibroblasts

Causality: This protocol is designed to rapidly quench metabolic activity and efficiently extract semi-polar acyl-CoAs while minimizing degradation. The use of ice-cold solutions and acidic buffers is critical for preserving the integrity of these labile molecules.[23]

Materials:

  • Cultured fibroblasts (approx. 1-5 million cells)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution

  • Extraction Buffer: Ice-cold 100 mM KH₂PO₄, pH 4.9[23]

  • Organic Solvent: Acetonitrile:Isopropanol (1:1, v/v), pre-chilled to -20°C

  • Microcentrifuge tubes, homogenizer, nitrogen evaporator, refrigerated centrifuge.

Methodology:

  • Harvest Cells: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Quench & Lyse: Add 500 µL of ice-cold Extraction Buffer and a known amount of C17:0-CoA internal standard to the cell pellet. Immediately homogenize the sample on ice.

  • Protein Precipitation & Extraction: Add 1 mL of pre-chilled acetonitrile:isopropanol. Vortex vigorously for 2 minutes to precipitate protein and extract lipids/acyl-CoAs.

  • Phase Separation: Centrifuge at 16,000 x g for 10 minutes at 4°C.[23]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex, centrifuge to pellet any debris, and transfer the supernatant to an LC vial for analysis.

Protocol 2: Targeted LC-MS/MS Method

Causality: This method uses reversed-phase chromatography at a slightly basic pH to achieve good retention and peak shape for negatively charged acyl-CoA molecules. Detection is performed via Multiple Reaction Monitoring (MRM) in positive ion mode, which is highly sensitive for these compounds. The characteristic neutral loss of 507 Da, corresponding to the ADP-pantetheine moiety, is a classic identification strategy for acyl-CoAs.[17][24]

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[23]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[23]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte: 3-Oxo-docosa-7,10,13,16-tetraenoyl-CoA (Predicted [M+H]⁺: m/z 1118.5)

      • Quantitative Transition:m/z 1118.5 → 611.5 (loss of ADP-pantetheine)

      • Qualitative Transition:m/z 1118.5 → 428.1 (adenosine diphosphate fragment)[16]

    • Internal Standard: C17:0-CoA ([M+H]⁺: m/z 1020.6)

      • Quantitative Transition:m/z 1020.6 → 513.6 (loss of ADP-pantetheine)

Illustrative Performance Comparison

The following table presents hypothetical yet realistic performance data comparing a targeted LC-MS/MS method against an untargeted HRMS approach for the quantification of our target analyte in a fibroblast extract.

Parameter Targeted LC-MS/MS Untargeted HRMS Justification
Limit of Quantification (LOQ) ~0.5 fmol on column~10-20 fmol on columnThe targeted nature of MRM allows for longer dwell times and reduced noise, significantly enhancing sensitivity for a specific analyte.
Dynamic Range 4-5 orders of magnitude3-4 orders of magnitudeOptimized detector settings in MRM mode provide a wider linear range for accurate quantification from low to high concentrations.
Precision (%RSD) < 10%< 20-30%The stability and specificity of the MRM measurement lead to higher reproducibility compared to full-scan acquisitions.
Specificity Very High (Unit mass resolution of precursor and product ions provides two points of confirmation)High (High mass accuracy helps differentiate isobars, but fragmentation is needed for isomers)MRM is less susceptible to isobaric interferences that may be present in a complex biological matrix.
Throughput High (~10-15 min/sample)Moderate (~20-30 min/sample)Shorter chromatographic gradients can often be used in targeted methods due to the high specificity of the detector.

Conclusion and Future Directions

The precise diagnosis of peroxisomal disorders remains a significant challenge, particularly in differentiating between single-enzyme deficiencies that present with similar broad metabolic profiles. While the analysis of VLCFAs is a cornerstone of diagnosis, the field must evolve towards more specific biomarkers.

The targeted quantification of pathway intermediates, such as This compound , represents a logical and powerful next step. As demonstrated, its accumulation would serve as a highly specific indicator of a defect in the D-Bifunctional Protein or Thiolase enzymes of the peroxisomal beta-oxidation pathway. The methodology for this analysis, centered on targeted LC-MS/MS, is sensitive, robust, and readily deployable in a clinical research setting.

For drug development professionals, this approach offers the potential for more refined patient stratification in clinical trials and a more direct biochemical endpoint to measure therapeutic efficacy. For researchers and scientists, it opens new avenues to explore the precise metabolic consequences of specific genetic mutations, deepening our understanding of the pathophysiology of these devastating disorders. The continued development and application of such targeted metabolomic assays will be instrumental in improving the speed and accuracy of diagnosis for patients with peroxisomal disorders.

References

A Senior Scientist's Guide: Head-to-Head Comparison of Extraction Methods for 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of lipidomics and metabolic research, the precise quantification of acyl-coenzyme A (acyl-CoA) thioesters is fundamental to understanding cellular energy homeostasis, fatty acid metabolism, and signaling pathways. 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA, a very-long-chain polyunsaturated ketoacyl-CoA, represents a class of molecules that are not only pivotal metabolic intermediates but also notoriously challenging to analyze. Their amphipathic nature, low cellular abundance, and inherent instability demand an extraction method that is both highly efficient and exceptionally clean.[1]

The choice of extraction methodology can profoundly influence the accuracy, sensitivity, and reproducibility of downstream analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a head-to-head comparison of three core extraction strategies for this and structurally similar acyl-CoAs: Solid-Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Protein Precipitation (PPT) . As a senior application scientist, my objective is not merely to present protocols, but to dissect the causality behind our experimental choices, empowering you to select and optimize the method best suited for your research objectives.

Understanding the Analyte: Key Chemical Properties

This compound is a complex molecule whose structure dictates its extraction behavior.

  • Amphipathic Character: It possesses a highly polar coenzyme A headgroup (containing pyrophosphate and adenosine moieties) and a long, nonpolar C22 polyunsaturated fatty acyl tail. This dual nature means it does not partition cleanly into purely aqueous or purely organic phases without careful optimization.

  • Instability: The thioester bond is susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions.[1] Therefore, sample handling must be rapid, performed at low temperatures, and often in acidic conditions (pH 4-5) to ensure stability.[2]

  • Low Abundance: Like most acyl-CoAs, it is present at low concentrations in biological matrices, necessitating an extraction method that can effectively concentrate the analyte while removing interfering compounds.

These properties form the logical foundation for the design of the following extraction protocols.

Method 1: Solid-Phase Extraction (SPE)

SPE is widely regarded as the gold standard for acyl-CoA analysis due to its high selectivity and ability to yield exceptionally clean extracts.[3] The principle involves partitioning the analyte between a solid sorbent and a liquid mobile phase, allowing for the selective retention of the analyte while matrix components are washed away. For acyl-CoAs, weak anion exchange (WAX) or polymeric reversed-phase sorbents are most effective.[4][5]

Principle of SPE for Acyl-CoAs

The protocol described here utilizes a polymeric weak anion exchange mechanism. The negatively charged phosphate groups of the Coenzyme A moiety are retained by the positively charged sorbent under specific pH conditions. Interfering neutral and basic compounds are washed away, after which the acyl-CoA is eluted by disrupting the ionic interaction with a high pH or high salt buffer.

Detailed Experimental Protocol: SPE
  • Materials:

    • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2][6]

    • Extraction Solvents: Acetonitrile (ACN), 2-Propanol.[6]

    • SPE Columns: Polymeric Weak Anion Exchange, 200 mg/3 mL (e.g., Strata-X-A or similar).[5]

    • SPE Conditioning Solution: Methanol (MeOH).

    • SPE Equilibration Solution: HPLC-grade water.

    • Wash Solution 1: 2% Formic Acid in water.[5]

    • Wash Solution 2: Methanol.[5]

    • Elution Solution: 5% Ammonium Hydroxide in 50% Methanol.[4][5]

    • Internal Standard (IS): Stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C₁₆-Palmitoyl-CoA).

  • Procedure:

    • Sample Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold Homogenization Buffer containing the internal standard.[3] Add 1 mL of 2-Propanol and briefly homogenize again.[2]

    • Analyte Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes, and centrifuge at 12,000 x g for 10 minutes at 4°C.[3]

    • SPE Column Preparation:

      • Condition the SPE column with 3 mL of Methanol.

      • Equilibrate the column with 3 mL of water. Do not allow the sorbent to dry.[5]

    • Sample Loading: Carefully collect the supernatant from step 2 and load it onto the conditioned SPE column.

    • Washing:

      • Wash the column with 2.5 mL of 2% Formic Acid in water to remove neutral and acidic interferences.

      • Wash the column with 2.5 mL of Methanol to remove nonpolar interferences.[5]

    • Elution: Elute the acyl-CoAs with 2.5 mL of 5% Ammonium Hydroxide in 50% Methanol into a clean collection tube.[4]

    • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.[5]

Causality and Experimental Choices
  • Acidic Homogenization Buffer (pH 4.9): This is critical for inhibiting enzymatic activity and preventing the hydrolysis of the thioester bond.[2]

  • ACN/Isopropanol Extraction: This solvent mixture effectively disrupts cell membranes and precipitates proteins while solubilizing the amphipathic acyl-CoAs.

  • Weak Anion Exchange Sorbent: This choice is deliberate. It targets the unique phosphate groups of the CoA moiety, providing high selectivity over other lipids and metabolites that lack this functional group.[5]

  • Two-Step Wash: The formic acid wash removes hydrophilic contaminants, while the methanol wash removes lipids that may be nonspecifically bound to the polymeric backbone of the sorbent. This dual wash is key to achieving a clean final extract.

SPE Workflow Diagram

SPE_Workflow cluster_spe SPE Cartridge Homogenize 1. Homogenize Tissue (pH 4.9 Buffer + IS) Extract 2. Add ACN/IPA & Centrifuge Homogenize->Extract Supernatant Supernatant (Contains Acyl-CoA) Extract->Supernatant Load 4. Load Supernatant Supernatant->Load Condition 3. Condition (MeOH & H2O) Wash1 5a. Wash (2% Formic Acid) Load->Wash1 Wash2 5b. Wash (Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in 50% MeOH) Wash2->Elute Concentrate 7. Dry & Reconstitute Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis LLE_Workflow cluster_phases Separated Phases Homogenize 1. Homogenize Tissue (in 2:1 MeOH:CHCl3 + IS) PhaseSep 2. Induce Phase Separation (Add CHCl3 & H2O) Homogenize->PhaseSep Centrifuge 3. Centrifuge (Separate Phases) PhaseSep->Centrifuge UpperPhase 4. Collect Upper Phase (Aqueous/MeOH) (Contains Acyl-CoAs) Centrifuge->UpperPhase LowerPhase Lower Phase (CHCl3) (Contains Neutral Lipids) [DISCARD] Concentrate 5. Dry & Reconstitute UpperPhase->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis PPT_Workflow Homogenize 1. Homogenize Tissue (in H2O + IS) Precipitate 2. Add 4x Volume Cold ACN + Acid Homogenize->Precipitate Incubate 3. Vortex & Incubate (-20°C, 30 min) Precipitate->Incubate Centrifuge 4. Centrifuge (16,000 x g) Incubate->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Concentrate 6. Dry & Reconstitute Collect->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

References

A Comparative Guide to the Therapeutic Validation of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison for researchers, scientists, and drug development professionals on the validation of enzymes metabolizing 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA as therapeutic targets. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Peroxisomal Beta-Oxidation Pathway and Its Critical Intermediates

This compound is a key metabolic intermediate in the peroxisomal beta-oxidation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid crucial for brain health and various physiological processes.[1][2] This metabolic pathway is a multi-step process involving several key enzymes. The formation and subsequent metabolism of this compound are primarily dependent on the sequential activities of D-bifunctional protein (DBP) and peroxisomal 3-ketoacyl-CoA thiolase.

Genetic deficiencies in these enzymes lead to a group of severe and often fatal inherited metabolic disorders known as peroxisomal biogenesis disorders (PBDs) or single-enzyme deficiencies.[3][4][5] The most prominent and severe of these is D-bifunctional protein deficiency (DBPD), characterized by profound neurological dysfunction, hypotonia, seizures, and early mortality.[6][7][8] This guide, therefore, reframes the validation of the intermediate molecule as the validation of its metabolizing enzymes, DBP and 3-ketoacyl-CoA thiolase, as therapeutic targets in the context of DBPD and related Zellweger spectrum disorders (ZSDs).[3][9]

The central therapeutic challenge in these disorders is the accumulation of toxic very-long-chain fatty acids (VLCFAs) and other metabolic intermediates due to the enzymatic block.[7] This guide will explore the rationale and methodologies for validating DBP and 3-ketoacyl-CoA thiolase as therapeutic targets and compare this approach with existing and emerging alternative therapeutic strategies.

The Therapeutic Rationale: Why Target Enzymes in a Deficiency?

Targeting an enzyme in a genetic deficiency disorder may seem counterintuitive. However, the therapeutic rationale extends beyond simple enzyme replacement and can encompass several strategies:

  • Modulation of Residual Activity: In patients with milder mutations, small molecule chaperones or allosteric modulators could potentially enhance the stability or activity of the residual mutant enzyme, thereby increasing metabolic flux through the pathway.

  • Correction of Protein Misfolding: Some mutations may lead to misfolded, non-functional proteins that are rapidly degraded. Pharmacological chaperones could stabilize the protein structure, allowing for correct localization and partial restoration of function.

  • Substrate Reduction Therapy: By partially inhibiting an upstream enzyme, the production of the toxic accumulating substrate could be reduced to a level that the deficient enzyme can handle, thus alleviating cellular toxicity.

  • Pathway Modulation in Related Diseases: Beyond rare genetic disorders, dysregulation of peroxisomal beta-oxidation has been implicated in more common age-related diseases, including neurodegenerative disorders and metabolic syndrome.[2] In these contexts, modulating the activity of DBP or the thiolase could be a viable therapeutic strategy.

Comparative Analysis of Therapeutic Strategies

Currently, there is no cure for DBPD or other severe PBDs, and treatment is primarily supportive and symptomatic.[7][10][11] However, several alternative therapeutic avenues are under investigation, providing a basis for comparison with a direct enzyme-targeting approach.

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantagesSupporting Experimental Data
Dietary Therapy (Cholic Acid) Suppresses the synthesis of toxic bile acid intermediates by negative feedback.[12]FDA-approved for certain peroxisomal disorders; improves liver function and reduces toxic metabolites.[1][2][13]Does not address all metabolic abnormalities or neurological symptoms; potential for hepatotoxicity in advanced liver disease.[3][14]Clinical trials have shown significant improvements in liver chemistries and reductions in atypical urinary bile acids.[1][13]
Pharmacological Induction of Peroxisomes (Sodium 4-phenylbutyrate) Induces peroxisome proliferation, potentially increasing the number of functional organelles.[15][16]May improve overall peroxisomal function in milder phenotypes.[15]Efficacy is limited in severe mutations; may not be effective in all cell types.In vitro studies in patient fibroblasts show increased peroxisome numbers and improved VLCFA beta-oxidation rates.[15][16]
Supportive Care Manages symptoms such as seizures, feeding difficulties, and adrenal insufficiency.[7][14]Improves quality of life and manages immediate life-threatening complications.Does not alter the underlying disease progression.Standard of care for peroxisomal disorders.
Gene Therapy (e.g., Elivaldogene autotemcel for X-ALD) Introduces a functional copy of the defective gene to restore enzyme production.[10]Potential for a one-time curative treatment.Complex and invasive procedure; long-term safety and efficacy are still under investigation; currently only available for specific related disorders.Approved for early, active cerebral adrenoleukodystrophy.[10]
Targeting DBP/Thiolase (Hypothetical) Modulating enzyme activity or stability.Potentially disease-modifying by directly addressing the metabolic block.Development of specific modulators is challenging; the therapeutic window for inhibition vs. activation needs careful consideration.Preclinical research on specific inhibitors or activators is limited. Trimetazidine is a known 3-ketoacyl-CoA thiolase inhibitor but is used for ischemic heart disease and targets the mitochondrial enzyme.[17][18]

Experimental Validation Workflow for DBP and 3-Ketoacyl-CoA Thiolase as Therapeutic Targets

A rigorous and self-validating experimental workflow is essential to validate these enzymes as viable therapeutic targets. The following protocols provide a step-by-step guide for key assays.

Workflow Diagram

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation enzymatic_assay 1. Enzymatic Assays (Hydratase, Dehydrogenase, Thiolase) inhibitor_screening 2. High-Throughput Screening (Inhibitor/Activator Identification) enzymatic_assay->inhibitor_screening Identify Hits kinetic_studies 3. Enzyme Kinetics (Mechanism of Action) inhibitor_screening->kinetic_studies Characterize Leads patient_fibroblasts 4. Patient-Derived Fibroblast Assays (Metabolic Flux Analysis) kinetic_studies->patient_fibroblasts Test in Cellular Context toxicity_assessment 5. Cellular Toxicity Assays patient_fibroblasts->toxicity_assessment Assess Safety animal_model 6. Animal Model Studies (DBP Knockout Mice) toxicity_assessment->animal_model Validate in Organism pk_pd 7. Pharmacokinetics & Pharmacodynamics animal_model->pk_pd Determine Dosing efficacy_studies 8. Preclinical Efficacy & Safety pk_pd->efficacy_studies Confirm Therapeutic Potential

Caption: Experimental workflow for validating DBP and 3-ketoacyl-CoA thiolase as therapeutic targets.

Detailed Experimental Protocols

1. Enzymatic Assays for D-Bifunctional Protein and 3-Ketoacyl-CoA Thiolase

The activity of DBP is bifunctional, encompassing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[12][17][19] The subsequent step is catalyzed by 3-ketoacyl-CoA thiolase.

a) Enoyl-CoA Hydratase 2 Activity Assay (DBP, first function)

This assay measures the hydration of an enoyl-CoA substrate to a 3-hydroxyacyl-CoA. The decrease in absorbance at 263 nm due to the saturation of the double bond is monitored.

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 8.0)

    • Substrate: 2-trans-enoyl-CoA (e.g., crotonyl-CoA) at a starting concentration of 50 µM

    • Purified recombinant DBP or cell lysate

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette with Tris-HCl buffer and the enoyl-CoA substrate.

    • Equilibrate the mixture to 37°C in a spectrophotometer.

    • Initiate the reaction by adding the enzyme source.

    • Monitor the decrease in absorbance at 263 nm for 5-10 minutes.

    • Calculate the rate of reaction from the linear portion of the curve.

  • Causality: This assay directly measures the first catalytic activity of DBP. A decrease in the rate of absorbance change in the presence of a test compound would indicate inhibition.

b) 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (DBP, second function)

This assay measures the oxidation of a 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored.[9][20]

  • Reagents:

    • Potassium phosphate buffer (100 mM, pH 7.3)

    • NAD+ (1 mM)

    • Substrate: 3-hydroxyacyl-CoA (e.g., 3-hydroxybutyryl-CoA) at a starting concentration of 0.1 mM

    • Purified recombinant DBP or cell lysate

  • Procedure:

    • Prepare a reaction mixture in a cuvette with the buffer, NAD+, and substrate.

    • Equilibrate to 37°C.

    • Initiate the reaction with the enzyme.

    • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

    • Calculate the enzyme activity using the Beer-Lambert law for NADH (ε = 6220 M⁻¹cm⁻¹).[21]

  • Causality: This assay quantifies the second function of DBP. Inhibition would be observed as a reduced rate of NADH formation. A coupled assay with 3-ketoacyl-CoA thiolase can be used to prevent product inhibition.[10]

c) Peroxisomal 3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA), which results in the formation of a new acyl-CoA ester bond, leading to an increase in absorbance at 232 nm.[5]

  • Reagents:

    • Tris-HCl buffer (35 mM, pH 8.5) with 100 mM NaCl

    • Coenzyme A (100 µM)

    • Substrate: 3-ketoacyl-CoA (e.g., acetoacetyl-CoA) at a starting concentration of 50 µM

    • Purified recombinant thiolase or cell lysate

  • Procedure:

    • Prepare the reaction mixture with buffer, CoA, and substrate in a cuvette.

    • Equilibrate to 25°C.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 232 nm.

  • Causality: This directly measures the activity of the thiolase on its specific substrate.

2. Cell-Based Assays in Patient-Derived Fibroblasts

Utilizing fibroblasts from patients with DBPD allows for the assessment of a compound's effect in a disease-relevant cellular context.

  • Metabolic Flux Analysis:

    • Culture patient-derived fibroblasts in the presence and absence of the test compound.

    • Incubate the cells with a stable isotope-labeled VLCFA (e.g., [¹³C]-lignoceric acid).

    • After a defined period, extract cellular lipids and analyze the isotopic enrichment in downstream metabolites using mass spectrometry.

    • An increase in the labeled downstream products would indicate a restoration of metabolic flux through the beta-oxidation pathway.

  • VLCFA Accumulation Assay:

    • Treat patient fibroblasts with the test compound for a set duration.

    • Extract total cellular fatty acids and quantify the levels of VLCFAs (e.g., C26:0) using gas chromatography-mass spectrometry (GC-MS).

    • A significant reduction in VLCFA levels compared to untreated cells would indicate therapeutic potential.

Conclusion and Future Directions

The validation of this compound metabolizing enzymes, specifically D-bifunctional protein and 3-ketoacyl-CoA thiolase, as therapeutic targets for DBPD and related peroxisomal disorders presents a novel, albeit challenging, therapeutic strategy. While current treatments are largely supportive, a direct enzymatic targeting approach holds the promise of being disease-modifying.

The comparative analysis reveals that while dietary and pharmacological approaches have shown some efficacy, particularly in improving liver function, they do not fully address the severe neurological manifestations of these disorders. Gene therapy represents a potential cure but is still in its early stages for many of these conditions.

A thorough experimental validation, following the workflow outlined in this guide, is crucial. The successful identification of small molecules that can modulate the activity or stability of DBP or the peroxisomal thiolase could provide a much-needed therapeutic option for patients with these devastating disorders. Future research should focus on high-throughput screening for such molecules and the development of more sophisticated in vivo models to assess their preclinical efficacy and safety.

References

Navigating the Metabolic Maze: A Comparative Guide to 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA Levels in Health and Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals delving into the intricate world of fatty acid metabolism, the quantification of specific metabolic intermediates offers a crucial window into cellular health and disease. Among these, 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA, an ephemeral but vital player in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), is emerging as a key biomarker in the study of inherited metabolic diseases. This guide provides an in-depth comparison of this compound levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to empower your research and therapeutic development endeavors.

The Significance of a Fleeting Intermediate

This compound is a transient metabolic intermediate formed during the final stages of DHA biosynthesis. This process, occurring within the peroxisome, involves the shortening of a 24-carbon precursor, tetracosahexaenoic acid (C24:6n-3), to the biologically crucial 22-carbon DHA (C22:6n-3).[1] DHA is a cornerstone of neuronal and retinal function, and its synthesis is a testament to the complex interplay between cellular organelles. The pathway's reliance on peroxisomal β-oxidation places this compound at a critical juncture; any disruption in the enzymatic machinery downstream of its formation can lead to its accumulation, signaling a metabolic bottleneck with profound pathological consequences.

A Tale of Two Tissues: Healthy vs. Diseased States

In healthy tissues, the concentration of this compound is maintained at exceedingly low, often undetectable, levels. This is a testament to the high efficiency of the peroxisomal β-oxidation pathway, where intermediates are rapidly processed by a series of dedicated enzymes. However, in the context of certain genetic disorders, this metabolic harmony is shattered.

Peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorders (ZSD), and single-enzyme defects within the β-oxidation pathway, like D-bifunctional protein (DBP) deficiency, are characterized by the impairment of this critical metabolic route.[2][3] In these conditions, the enzymatic machinery required to process 3-oxo-acyl-CoAs is either absent or non-functional. Consequently, there is a theoretical and expected accumulation of upstream metabolites, including very-long-chain fatty acids (VLCFAs) and their β-oxidation intermediates.

While direct quantification of this compound in patient tissues is not extensively documented in publicly available literature, the well-established accumulation of its precursors in these disorders provides a strong basis for inferring its elevated levels. The following table illustrates the anticipated comparative levels based on the known pathophysiology of these diseases.

Tissue TypeConditionExpected Relative Level of this compoundSupporting Rationale
Fibroblasts, Liver, BrainHealthy ControlBasal / UndetectableEfficient peroxisomal β-oxidation ensures rapid conversion to downstream products.
Fibroblasts, Liver, BrainZellweger Spectrum Disorder (ZSD)Significantly ElevatedGlobal defect in peroxisome biogenesis leads to a deficiency of all peroxisomal enzymes, including those downstream of 3-oxo-acyl-CoA formation, causing a metabolic pile-up.[4][5][6]
Fibroblasts, Liver, BrainD-Bifunctional Protein (DBP) DeficiencySignificantly ElevatedDeficiency of the D-BP enzyme, which catalyzes the second and third steps of peroxisomal β-oxidation, directly blocks the processing of 3-oxo-acyl-CoA intermediates.[2][3]
Fibroblasts, BrainX-linked Adrenoleukodystrophy (X-ALD)Potentially ElevatedWhile the primary defect is in the transport of VLCFAs into the peroxisome, the resulting metabolic stress could lead to a less pronounced accumulation of β-oxidation intermediates compared to ZSD and DBP deficiency.

Visualizing the Metabolic Crossroads

To appreciate the significance of this compound, it is essential to visualize its position within the broader context of DHA biosynthesis.

DHA_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome C18_3n3 α-Linolenic Acid (C18:3n-3) Elongation_Desaturation Elongation & Desaturation Steps C18_3n3->Elongation_Desaturation C24_6n3 Tetracosahexaenoic Acid (C24:6n-3) Elongation_Desaturation->C24_6n3 C24_6n3_CoA C24:6n-3-CoA C24_6n3->C24_6n3_CoA Activation ACOX1 Acyl-CoA Oxidase 1 C24_6n3_CoA->ACOX1 Enoyl_CoA 2-trans-Enoyl-CoA ACOX1->Enoyl_CoA DBP_hydratase DBP (Hydratase) Enoyl_CoA->DBP_hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP_hydratase->Hydroxyacyl_CoA DBP_dehydrogenase DBP (Dehydrogenase) Hydroxyacyl_CoA->DBP_dehydrogenase Oxoacyl_CoA 3-Oxo-docosa-7,10,13,16- all-cis-tetraenoyl-CoA DBP_dehydrogenase->Oxoacyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Oxoacyl_CoA->Thiolase DHA_CoA DHA-CoA (C22:6n-3-CoA) Thiolase->DHA_CoA DHA DHA DHA_CoA->DHA Hydrolysis

Caption: Peroxisomal β-oxidation pathway for DHA biosynthesis.

Deciphering the Data: A Guide to Quantification

The analysis of acyl-CoA species, including this compound, from biological tissues presents significant analytical challenges due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for their sensitive and specific quantification.

Experimental Protocol: LC-MS/MS Quantification of 3-Oxo-Acyl-CoAs from Tissue Samples

This protocol provides a robust framework for the analysis of 3-oxo-acyl-CoAs. Optimization will be required based on the specific instrumentation and tissue matrix.

1. Sample Preparation: The Foundation of Reliable Data

  • Tissue Homogenization:

    • Excise tissue of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

    • Weigh the frozen powder (typically 10-50 mg).

  • Extraction:

    • To the frozen tissue powder, add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:0.1M ammonium acetate).

    • Include an appropriate internal standard (e.g., a stable isotope-labeled 3-oxo-acyl-CoA) at a known concentration.

    • Homogenize the sample on ice using a probe sonicator or bead beater.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and transfer to a new tube.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% methanol in water).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: Precision and Sensitivity

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the target analyte from isomers and other matrix components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): The [M+H]+ ion of this compound.

      • Product Ion (Q3): A characteristic fragment ion, often corresponding to the phosphopantetheine moiety, resulting from collision-induced dissociation.

    • Optimization: Optimize collision energy and other instrument-specific parameters for the target analyte and internal standard to maximize signal intensity.

3. Data Analysis: From Signal to Concentration

  • Integrate the peak areas for the target analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a standard curve using known concentrations of a 3-oxo-acyl-CoA standard.

  • Determine the concentration of this compound in the tissue sample by interpolating the peak area ratio onto the standard curve.

  • Normalize the concentration to the initial tissue weight.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Tissue Tissue Sample (Snap-frozen) Homogenization Homogenization (with Internal Standard) Tissue->Homogenization Extraction Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Cleanup) Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Standard Curve) Integration->Quantification

Caption: LC-MS/MS workflow for 3-oxo-acyl-CoA analysis.

Conclusion: A Biomarker with Untapped Potential

The comparative analysis of this compound levels between healthy and diseased tissues offers a powerful lens through which to investigate the pathophysiology of peroxisomal disorders. While direct quantitative data remains an area for future research, the foundational knowledge of the underlying biochemical pathways provides a robust framework for interpreting expected changes. The methodologies outlined in this guide provide a clear path for researchers to pursue these critical measurements, paving the way for improved diagnostics, a deeper understanding of disease mechanisms, and the development of novel therapeutic interventions for these devastating disorders.

References

A Comparative Guide to the Structural and Functional Divergence of 3-Ketoacyl-CoA Thiolases in the Metabolism of Docosahexaenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thiolases in Very-Long-Chain Fatty Acid Metabolism

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a vital component of cell membranes, particularly in the brain and retina, and a precursor to potent anti-inflammatory lipid mediators.[1][2] Its metabolic processing, essential for maintaining cellular homeostasis, primarily occurs through peroxisomal β-oxidation due to its very-long-chain nature.[3][4][5] The final and committing step of each β-oxidation cycle is catalyzed by 3-ketoacyl-CoA thiolase (EC 2.3.1.16), which cleaves a 3-ketoacyl-CoA ester, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons.[6][7][8]

This guide focuses on a key intermediate in DHA metabolism, 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA , and explores the structural and functional attributes of various 3-ketoacyl-CoA thiolase isozymes that dictate their affinity for this challenging substrate. Given the paucity of direct experimental data on this specific enzyme-substrate interaction, this document serves as a comprehensive framework for a proposed comparative study, outlining the structural rationale and a detailed experimental roadmap for its investigation.

Structural Comparison of 3-Ketoacyl-CoA Thiolase Isozymes: A Tale of Two Organelles

3-Ketoacyl-CoA thiolases are broadly categorized based on their subcellular localization: mitochondrial and peroxisomal.[9] These two classes of thiolases, while catalyzing the same fundamental reaction, have evolved distinct structural features that reflect their different metabolic roles.

Quaternary Structure and Substrate Channeling

Mitochondrial 3-ketoacyl-CoA thiolases (e.g., T1) typically exist as tetramers, forming a "dimer of dimers" arrangement.[10] In contrast, peroxisomal thiolases (e.g., SCP2-thiolase, TFE) are generally dimeric.[7][11] This difference in quaternary structure may have implications for substrate channeling and interaction with other enzymes in their respective metabolic pathways.

The Active Site and Substrate-Binding Tunnel: A Key Differentiator

The most significant distinction between degradative thiolases (both mitochondrial and peroxisomal) and biosynthetic thiolases lies in their active site architecture.[12][13] Degradative thiolases possess a long, enclosed tunnel that accommodates the acyl chain of the substrate.[12][14] A crucial structural element in these enzymes is a "covering loop," which is absent in biosynthetic thiolases and plays a pivotal role in defining the length and nature of the substrate-binding tunnel.[12][13]

The peroxisomal thiolases, which are responsible for the degradation of very-long-chain fatty acids like DHA, would be expected to have a substrate-binding tunnel capable of accommodating the C22 acyl chain of this compound.[3][5] The presence of multiple cis double bonds in the substrate adds another layer of complexity, suggesting that the tunnel must possess a degree of conformational flexibility.

Below is a conceptual diagram illustrating the key structural differences between mitochondrial and peroxisomal 3-ketoacyl-CoA thiolases.

Thiolase_Comparison cluster_Mito Mitochondrial Thiolase (e.g., T1) cluster_Peroxi Peroxisomal Thiolase (e.g., SCP2-thiolase) cluster_Substrate Substrate Mito Mitochondrial Thiolase (Tetramer) - Typically broader specificity for short to long-chain acyl-CoAs - Substrate tunnel present but may be less adapted for very-long-chain, polyunsaturated substrates. - Primarily involved in the oxidation of common fatty acids. Substrate This compound - C22 very-long-chain acyl-CoA - Four cis double bonds imparting a curved conformation. Mito->Substrate Hypothesized Low Affinity Peroxi Peroxisomal Thiolase (Dimer) - Specialized for very-long-chain and branched-chain fatty acids. - Elongated and likely more flexible substrate-binding tunnel due to the 'covering loop'. - Essential for the β-oxidation of substrates like DHA-CoA. Peroxi->Substrate Hypothesized High Affinity

Caption: Structural and functional distinctions between mitochondrial and peroxisomal 3-ketoacyl-CoA thiolases.

Proposed Experimental Investigation: A Roadmap to Understanding Substrate Affinity

To definitively assess the affinity of different 3-ketoacyl-CoA thiolases for this compound, a multi-pronged experimental approach is necessary. The following protocols outline a self-validating system for this investigation.

Experimental Workflow

The proposed workflow involves the expression and purification of selected thiolase isozymes, followed by a comprehensive kinetic and biophysical characterization of their interaction with the target substrate.

Experimental_Workflow A Selection of Thiolase Isozymes (e.g., Human Peroxisomal SCP2-thiolase, Mitochondrial T1) B Cloning and Expression in E. coli A->B C Protein Purification (Affinity and Size-Exclusion Chromatography) B->C D Enzyme Purity and Integrity Check (SDS-PAGE and Mass Spectrometry) C->D F Kinetic Analysis (Spectrophotometric Thiolysis Assay) D->F G Binding Affinity Determination (Isothermal Titration Calorimetry) D->G E Synthesis of this compound E->F E->G H Data Analysis and Comparison F->H G->H

References

Navigating the Metabolic Crossroads: A Comparative Guide to the Alternative Fates of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic diseases and drug development, understanding the intricate pathways governing the breakdown of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is paramount. 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), stands at a metabolic crossroads. Its fate is not predetermined by a single, linear pathway but is subject to a fascinating interplay of auxiliary enzymes that offer alternative routes for its complete degradation. This guide provides an in-depth comparison of these alternative metabolic pathways, supported by experimental data and detailed protocols to empower your research.

The Central Role of Peroxisomal β-Oxidation in DHA Metabolism

Docosahexaenoic acid (DHA, C22:6n-3) is a critical component of cell membranes, particularly in the brain and retina. Its synthesis from shorter-chain fatty acids involves a series of elongation and desaturation reactions, culminating in the formation of tetracosahexaenoic acid (C24:6n-3). This C24 intermediate is then shortened via one cycle of peroxisomal β-oxidation to yield the final C22:6n-3 DHA. It is within this crucial shortening step that this compound emerges as a transient but pivotal metabolite.[1][2][3]

The canonical β-oxidation spiral consists of four core reactions: acyl-CoA oxidase/dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.[4][5] However, the cis double bonds inherent in PUFAs like DHA present a challenge to this standard machinery, necessitating the involvement of specialized auxiliary enzymes.[6]

The Canonical Pathway and Its Inherent Challenge

The initial steps of β-oxidation of docosa-7,10,13,16-all-cis-tetraenoyl-CoA would proceed as follows:

  • Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the α and β carbons (C2 and C3), forming Δ²,⁷,¹⁰,¹³,¹⁶-docosapentaenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the new double bond, yielding 3-hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA.

  • Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming our topic molecule, This compound .

At this stage, the subsequent thiolytic cleavage by 3-ketoacyl-CoA thiolase would release an acetyl-CoA and a shortened acyl-CoA. However, the presence of the cis-Δ⁷ double bond poses a steric hindrance for the standard enzymes as the chain is progressively shortened. This is where the alternative pathways become essential.

Alternative Metabolic Fates: A Comparative Analysis

Two primary alternative pathways have been described for the complete degradation of unsaturated fatty acids with double bonds at even-numbered carbons: the Reductase-Isomerase Pathway and the Epimerase Pathway .[1][7][8]

The Reductase-Isomerase Pathway

This is considered the major route for handling "problematic" double bonds in both mitochondria and peroxisomes.[1][7]

  • Mechanism: After several cycles of β-oxidation, a trans-2, cis-4-dienoyl-CoA intermediate is formed. This is acted upon by 2,4-dienoyl-CoA reductase (DECR) , which uses NADPH to reduce the conjugated double bonds to a trans-3-enoyl-CoA.[9] Subsequently, Δ³,Δ²-enoyl-CoA isomerase (ECI) repositions the double bond to the trans-2 position, generating a substrate that can re-enter the main β-oxidation spiral.[10][11]

  • Key Enzymes:

    • 2,4-Dienoyl-CoA Reductase (DECR): The rate-limiting enzyme in this pathway.[12] It is an NADPH-dependent enzyme.[9]

    • Δ³,Δ²-Enoyl-CoA Isomerase (ECI): Catalyzes the shift of the double bond from the 3-4 position to the 2-3 position.[10]

Reductase-Isomerase Pathway cluster_main β-Oxidation Cycles cluster_alt Reductase-Isomerase Pathway start This compound intermediate trans-2,cis-4-Dienoyl-CoA (after several cycles) start->intermediate Thiolase & subsequent cycles product trans-3-Enoyl-CoA intermediate->product NADPH -> NADP+ reductase 2,4-Dienoyl-CoA Reductase (DECR) isomerase Δ³,Δ²-Enoyl-CoA Isomerase (ECI) final_product trans-2-Enoyl-CoA product->final_product reentry reentry final_product->reentry Re-entry to β-Oxidation

Reductase-Isomerase Pathway for PUFA Metabolism.
The Epimerase Pathway

This pathway offers an alternative strategy, particularly relevant in peroxisomes, which house two enoyl-CoA hydratases with opposing stereospecificities.[7]

  • Mechanism: When β-oxidation of a PUFA with a cis double bond at an even position proceeds, it can lead to the formation of a D-3-hydroxyacyl-CoA intermediate, which is not a substrate for the subsequent L-specific 3-hydroxyacyl-CoA dehydrogenase. The epimerase pathway resolves this by converting the D-isomer to the L-isomer. This can be achieved directly by a 3-hydroxyacyl-CoA epimerase or indirectly through the sequential action of D-3-hydroxyacyl-CoA dehydratase (forming a trans-2-enoyl-CoA) and L-enoyl-CoA hydratase (rehydrating to L-3-hydroxyacyl-CoA).[1][2]

  • Key Enzymes:

    • 3-Hydroxyacyl-CoA Epimerase or

    • D-3-Hydroxyacyl-CoA Dehydratase and L-Enoyl-CoA Hydratase (often part of a multifunctional protein like D-bifunctional protein).[13][14][15]

Epimerase_Pathway cluster_main β-Oxidation Cycles cluster_alt Epimerase Pathway start This compound intermediate D-3-Hydroxyacyl-CoA (after several cycles) start->intermediate Thiolase & subsequent cycles product L-3-Hydroxyacyl-CoA intermediate->product epimerase 3-Hydroxyacyl-CoA Epimerase reentry reentry product->reentry Re-entry to β-Oxidation

Epimerase Pathway for PUFA Metabolism.

Quantitative Comparison of Key Enzymes

EnzymePathwayCellular LocalizationSubstrate(s)Kinetic Parameters (Example Values)
2,4-Dienoyl-CoA Reductase (DECR) Reductase-IsomeraseMitochondria & Peroxisomestrans-2,cis/trans-4-Dienoyl-CoAKm (for trans-2,trans-4-Hexadienoyl-CoA): ~10.5 µM[16]
Δ³,Δ²-Enoyl-CoA Isomerase (ECI) Reductase-IsomeraseMitochondria & Peroxisomescis-3- or trans-3-Enoyl-CoAMitochondrial ECI prefers cis-3 substrates, while peroxisomal ECI shows higher efficiency with trans-3 substrates.[17]
3-Hydroxyacyl-CoA Epimerase EpimerasePeroxisomesD-3-Hydroxyacyl-CoAActivity is often part of multifunctional enzymes.[7]
D-Bifunctional Protein (DBP) Core β-Oxidation & EpimerasePeroxisomestrans-2-Enoyl-CoA, D-3-Hydroxyacyl-CoAPossesses both hydratase and dehydrogenase activities.[13][14]
Acyl-CoA Oxidase (ACOX) Core β-OxidationPeroxisomesSaturated and unsaturated acyl-CoAsShows varying specificity for different chain lengths.[3]
3-Ketoacyl-CoA Thiolase Core β-OxidationPeroxisomes3-Ketoacyl-CoACatalyzes the final cleavage step.[18][19]

Experimental Protocols for Enzyme Activity Assays

Accurate measurement of the activity of these key enzymes is crucial for dissecting the metabolic flux through each pathway. Below are step-by-step protocols for assaying the core peroxisomal enzymes.

Protocol 1: Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric)

This assay measures the production of H₂O₂, a byproduct of the ACOX reaction, through a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate.[20][21]

Materials:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4

  • Substrate: 100 µM Palmitoyl-CoA (or other acyl-CoA of interest)

  • Horseradish Peroxidase (HRP): 10 units/mL

  • Chromogenic Substrate: 0.5 mM 4-hydroxyphenylacetic acid

  • Sample: Peroxisomal fraction or purified enzyme

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, HRP, and the chromogenic substrate in a cuvette.

  • Add the sample to the reaction mixture and incubate for 2-3 minutes at 37°C to consume any endogenous H₂O₂.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the increase in absorbance at a wavelength appropriate for the chosen chromogen (e.g., 502 nm for some dyes) for 5-10 minutes.[22]

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)

This assay measures the reduction of NAD⁺ to NADH, which is coupled to the oxidation of the 3-hydroxyacyl-CoA substrate.[23][24][25]

Materials:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3

  • Substrate: 0.1 mM 3-hydroxyhexadecanoyl-CoA

  • Cofactor: 0.2 mM NAD⁺

  • Sample: Peroxisomal fraction or purified enzyme (e.g., D-bifunctional protein)

Procedure:

  • In a cuvette, combine the Assay Buffer, NAD⁺, and the sample.

  • Equilibrate the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) for 5-10 minutes.

  • Calculate the rate of NADH formation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).[24]

Protocol 3: 3-Ketoacyl-CoA Thiolase Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA), which results in the disappearance of the substrate.[18][19]

Materials:

  • Assay Buffer: 35 mM Tris-HCl, 100 mM NaCl, pH 8.5

  • Substrate: 50 µM Acetoacetyl-CoA (or other 3-ketoacyl-CoA)

  • Coenzyme A (CoA): 100 µM

  • Sample: Peroxisomal fraction or purified enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, CoA, and the sample.

  • Equilibrate to 25°C.

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

  • Monitor the decrease in absorbance at 303 nm (the absorbance maximum for the enolate form of acetoacetyl-CoA) for 5 minutes.

  • Calculate enzyme activity based on the rate of substrate disappearance, using the appropriate molar extinction coefficient.

Conclusion and Future Directions

The metabolism of this compound is a clear example of the metabolic flexibility required to handle the structural diversity of fatty acids. While the reductase-isomerase pathway is generally favored, the contribution of the epimerase pathway, particularly within the peroxisome, cannot be discounted. The relative flux through these pathways is likely dependent on substrate availability, the expression levels of the respective enzymes, and the overall metabolic state of the cell.

For researchers in this field, a thorough understanding of these alternative pathways is critical for identifying potential therapeutic targets for metabolic disorders associated with defects in fatty acid oxidation. The experimental protocols provided herein offer a robust starting point for quantifying the enzymatic activities that govern the fate of this important DHA metabolite. Future research, employing stable isotope tracing and advanced mass spectrometry techniques, will further illuminate the dynamic regulation of these metabolic crossroads.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Laboratory Safety and Chemical Handling

This guide provides a detailed protocol for the proper disposal of 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA, a derivative of coenzyme A intended for research use only.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on established best practices for the management of analogous long-chain fatty acyl-CoA compounds, thioesters, and general laboratory chemical waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EH&S) department for specific regulations and guidance, as local and national rules may vary. This guide should be used to supplement, not replace, institutional protocols.

Understanding the Compound: Hazard Identification and Risk Assessment

  • Long-Chain Fatty Acid Component: Long-chain fatty acids are generally considered to have low toxicity.[5] However, they can be combustible and may cause mild irritation upon direct contact.

  • Thioester Linkage: Thioesters are more reactive than their ester counterparts and are susceptible to hydrolysis, which would release the free fatty acid and coenzyme A.[6][7] The hydrolysis can be accelerated by changes in pH.

  • Coenzyme A Moiety: Coenzyme A and its derivatives are integral to cellular metabolism.[8][9] While naturally occurring, concentrated solutions should be handled as chemical waste.

  • Overall Assessment: The primary hazards are likely to be low-level flammability and the potential for the compound to react with strong acids or bases. Given its intended use in research, quantities are expected to be small. However, all chemical waste, regardless of perceived low toxicity, should be disposed of responsibly to prevent environmental contamination.[5]

Property Inferred Characteristic Handling Consideration
Physical Form Likely a solid or an oil at room temperature.Handle with care to avoid creating dust or aerosols.
Solubility Likely soluble in organic solvents.Choice of solvent for dissolution will affect the waste stream.
Reactivity Thioester bond can be hydrolyzed.Avoid mixing with strong acids or bases in the waste container.
Toxicity No specific data available; presumed to be low.Treat as hazardous chemical waste as a precautionary measure.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound for any purpose, including disposal, the following minimum PPE is required:

  • Safety Goggles: To protect the eyes from splashes.

  • Laboratory Coat: To protect skin and clothing from contamination.

  • Nitrile Gloves: To prevent direct skin contact.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

Proper segregation is the cornerstone of safe chemical waste management.

  • Do NOT dispose of this compound down the drain or in the regular trash.

  • This compound should be treated as non-halogenated organic waste .

  • Keep this waste stream separate from halogenated solvents, strong acids, strong bases, and heavy metal waste.

Choose a waste container that is compatible with the chemical and any solvents used.

  • Use a clearly labeled, leak-proof container with a secure screw-top cap. A high-density polyethylene (HDPE) or glass bottle is recommended.

  • If the compound is in a solid form, it can be placed directly into the waste container.

  • If it is in a solution, the entire solution should be transferred to the waste container. Ensure the solvent is compatible with the container material.

Accurate labeling is critical for the safety of all personnel, including waste handlers.

  • Label the waste container with a "Hazardous Waste" tag as provided by your institution's EH&S department.

  • Clearly write the full chemical name: This compound . Do not use abbreviations.

  • List all solvents and their approximate concentrations present in the container.

  • Indicate the date the waste was first added to the container.

Waste should be stored safely in a designated satellite accumulation area within the laboratory.

  • Store the waste container in a secondary container, such as a plastic tub, to contain any potential leaks.

  • Keep the container in a well-ventilated area, away from heat sources or open flames.

  • Ensure the container is securely closed at all times, except when adding waste.

Follow your institution's procedures for hazardous waste collection. This typically involves contacting the EH&S department to schedule a pickup.

Decontamination and Spill Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).

    • Once the spill is absorbed, carefully collect the material using a scoop or dustpan and place it in a sealed bag.

    • Dispose of the sealed bag and any contaminated materials (e.g., gloves) in the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Glassware Decontamination:

    • Glassware that has been in contact with this compound should be rinsed with a suitable organic solvent. The rinsate should be collected and disposed of as hazardous waste.

    • For the thioester component, which can release thiols, a bleach bath can be an effective decontamination step after the initial solvent rinse.[10] Immerse the glassware in a 1:1 mixture of bleach and water for at least 14 hours.[10] After the bleach soak, rinse thoroughly with water before washing with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_spill Spill & Decontamination start Waste Generation: This compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe segregate Segregate Waste: Non-Halogenated Organic ppe->segregate container Select & Fill Container: - Leak-proof, compatible material - Secure cap segregate->container label_waste Label Container: - Full Chemical Name - All Components & Concentrations - Date container->label_waste store Store Safely: - Satellite Accumulation Area - Secondary Containment label_waste->store pickup Arrange for EH&S Pickup store->pickup spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect Collect & Bag Contaminated Material absorb->collect dispose_spill Dispose of as Solid Hazardous Waste collect->dispose_spill decon Decontaminate Spill Area dispose_spill->decon glassware Glassware Decontamination: 1. Solvent Rinse (collect as waste) 2. Bleach Soak (optional for thiol) 3. Standard Wash

References

A Senior Application Scientist's Guide to Handling 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Reactivity of an Acyl-CoA Thioester

The primary structural feature of concern in 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA is the acyl-CoA thioester linkage. Thioesters are biochemically essential but are also moderately reactive acylating agents. The lack of a specific Safety Data Sheet (SDS) necessitates treating the compound as potentially hazardous.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact with the compound, particularly in its solid form or concentrated solutions, could cause irritation.

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.

  • Unknown Systemic Effects: As with many research chemicals, the full toxicological profile is unknown. Prudent practice dictates minimizing all routes of exposure.

The causality for our stringent PPE recommendations stems from this uncertainty and the inherent reactivity of the thioester group. Our goal is to create a self-validating system of protection that does not rely on known hazard thresholds but instead on preventing contact altogether.

Core Personal Protective Equipment (PPE) Requirements

When handling any chemical with an incomplete hazard profile, a comprehensive PPE strategy is non-negotiable.[4] The following table summarizes the required PPE for handling this compound in different operational contexts.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing) ANSI Z87.1-compliant safety gogglesDouble-gloving: Nitrile or Neoprene glovesFully-buttoned laboratory coatRequired if not in a chemical fume hood or ventilated balance enclosure
Preparing Solutions Safety goggles and face shieldDouble-gloving: Nitrile or Neoprene glovesChemical-resistant apron over a laboratory coatRecommended if not performed in a chemical fume hood
General Handling of Dilute Solutions Safety glasses with side shieldsSingle pair of Nitrile glovesLaboratory coatNot generally required
Spill Cleanup / Waste Disposal Safety goggles and face shieldChemical-resistant gloves (e.g., Butyl rubber) over nitrile glovesChemical-resistant overalls or suitAir-purifying respirator with appropriate cartridges may be required depending on spill size

Expert Rationale:

  • Eye and Face Protection: Standard safety glasses protect from direct frontal splashes, but chemical safety goggles that form a seal around the eyes are crucial to prevent exposure from angled splashes and potential aerosols.[5][6] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as preparing stock solutions.[6][7]

  • Hand Protection: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for handling this compound.[6][7] It is critical to change gloves immediately upon any suspected contact. For extended handling or during spill cleanup, more robust chemical-resistant gloves are necessary.

  • Body Protection: A standard laboratory coat protects against minor spills.[6] When handling larger quantities or during tasks with a significant splash risk, a chemical-resistant apron or coveralls provide a necessary additional layer of defense.[4][8]

  • Respiratory Protection: Administrative and engineering controls, such as working within a certified chemical fume hood, are the primary methods for preventing inhalation exposure.[7] If such controls are not feasible, or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator is required.[7][8]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure procedural consistency.

Step 1: Pre-Handling Safety Checklist

  • Verify that the chemical fume hood or ventilated enclosure is certified and functioning correctly.

  • Locate the nearest safety shower and eyewash station and confirm the access path is clear.

  • Assemble all necessary PPE as outlined in the table above. Inspect each item for damage before donning.

  • Prepare your work surface by covering it with absorbent, plastic-backed paper.

  • Prepare all necessary equipment (spatulas, vials, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

Step 2: Handling and Solution Preparation

  • Weighing (Solid Form): Perform all weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Dissolution: Add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing. Cap the vial securely before mixing or vortexing.

  • Transfers: Use appropriate pipettes or syringes for all liquid transfers. Perform these actions over a spill tray within the fume hood.

Step 3: Post-Handling Decontamination

  • Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Carefully remove outer gloves (if double-gloving) before exiting the fume hood.

  • Remove all other PPE in the designated area, avoiding contact with potentially contaminated outer surfaces.

  • Wash hands thoroughly with soap and water.

Disposal Plan: Chemical Inactivation and Waste Segregation

The thioester bond is susceptible to cleavage by strong nucleophiles. This reactivity can be used to deactivate the compound before disposal.

Step 1: Chemical Inactivation of Bulk Material

  • For residual amounts of the compound, consider inactivation via hydrolysis. This can be achieved by reacting with a solution of sodium hydroxide or another strong base. Note: This reaction should be performed in a chemical fume hood with appropriate PPE, as it may be exothermic.

  • Alternatively, reaction with a nucleophilic thiol like thioglycolic acid can deprotect the thioester through transthioesterification.

Step 2: Waste Segregation

  • Solid Waste: All contaminated disposables (e.g., gloves, absorbent pads, pipette tips) must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow all institutional and local regulations for the final disposal of chemical waste.

Visual Workflow for Safe Handling

The following diagram outlines the complete, self-validating workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Waste Management Risk_Assessment 1. Risk Assessment (Review Chemical Class Hazards) PPE_Selection 2. PPE Selection & Inspection (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE_Selection Workspace_Prep 3. Workspace Preparation (Fume Hood, Spill Tray) PPE_Selection->Workspace_Prep Weighing 4. Weighing Solid (In Ventilated Enclosure) Workspace_Prep->Weighing Proceed to Handling Dissolving 5. Dissolving Compound (Slow Addition of Solvent) Weighing->Dissolving Transfer 6. Aliquoting & Use (In-Hood Transfers) Dissolving->Transfer Decontamination 7. Decontaminate Workspace (Wipe Down Surfaces) Transfer->Decontamination Conclude Experiment PPE_Removal 8. Proper PPE Removal (Avoid Cross-Contamination) Decontamination->PPE_Removal Hand_Washing 9. Wash Hands Thoroughly PPE_Removal->Hand_Washing Waste_Segregation 10. Segregate Waste (Solid & Liquid Streams) Hand_Washing->Waste_Segregation Manage Waste Chemical_Inactivation 11. Chemical Inactivation (If Applicable) Waste_Segregation->Chemical_Inactivation Final_Disposal 12. Final Disposal (Follow Institutional Policy) Chemical_Inactivation->Final_Disposal

Caption: End-to-end workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.